Vinylboronic acid
Description
Properties
IUPAC Name |
ethenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCNIVBAVFOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Vinylboronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Vinylboronic acid, a cornerstone in modern organic synthesis, serves as a versatile building block, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique reactivity, especially in palladium-catalyzed cross-coupling reactions, has established it as an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound and its derivatives.
Chemical Structure and Properties
This compound (ethenylboronic acid) is an organoboron compound with the chemical formula C₂H₅BO₂. The molecule features a vinyl group directly attached to a boronic acid moiety [-B(OH)₂]. This arrangement of a p-orbital-containing vinyl group adjacent to the vacant p-orbital of the boron atom imparts unique electronic properties and reactivity.
// Nodes for the atoms B [label="B", pos="0,0!"]; O1 [label="O", pos="-1.2,-0.7!"]; H1 [label="H", pos="-1.8,-0.4!"]; O2 [label="O", pos="1.2,-0.7!"]; H2 [label="H", pos="1.8,-0.4!"]; C1 [label="C", pos="0,1.5!"]; H3 [label="H", pos="-0.7,2.2!"]; C2 [label="C", pos="1.2,2.2!"]; H4 [label="H", pos="1.9,1.9!"]; H5 [label="H", pos="1.5,2.9!"];
// Bonds B -- O1; O1 -- H1; B -- O2; O2 -- H2; B -- C1; C1 -- H3; C1 -- C2 [style=double]; C2 -- H4; C2 -- H5; }
Due to its propensity to dehydrate and form a cyclic trimer anhydride (B1165640) (a boroxine), this compound is often used in its more stable ester forms, such as the pinacol (B44631) or dibutyl esters. These esters are less prone to self-condensation and are more amenable to purification and handling.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its common derivatives is presented in the table below.
| Property | This compound | This compound pinacol ester | This compound dibutyl ester |
| Molecular Formula | C₂H₅BO₂ | C₈H₁₅BO₂ | C₁₀H₂₁BO₂ |
| Molecular Weight | 71.87 g/mol [1] | 154.01 g/mol | 184.08 g/mol [2] |
| CAS Number | 4363-34-2[1] | 75927-49-0[3] | 6336-45-4[2] |
| Appearance | White solid | Colorless to yellow liquid | Colorless to yellow liquid |
| Melting Point | 83 °C | N/A | N/A |
| Boiling Point | N/A | 34-35 °C @ 7 mmHg[3] | 35-40 °C @ 0.1 atm[2] |
| Density | N/A | 0.908 g/mL @ 25 °C | 0.835 g/mL @ 25 °C[2] |
| Refractive Index | N/A | n20/D 1.4300 | n20/D 1.4180[2] |
| Solubility | Slightly soluble in water. Soluble in ethanol, DMSO, THF, diethyl ether. | Insoluble in water. | Insoluble in water. |
Spectroscopic Properties
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.
| Spectroscopy | This compound | This compound pinacol ester |
| ¹H NMR | Data not readily available due to instability. | δ 5.95-6.15 (m, 2H, =CH₂), 5.75 (dd, 1H, B-CH=), 1.25 (s, 12H, -C(CH₃)₂) |
| ¹³C NMR | Data not readily available. | δ 135.0 (=CH₂), 130.0 (B-CH=), 83.5 (-C(CH₃)₂), 24.8 (-C(CH₃)₂) |
| ¹¹B NMR | ~30 ppm (broad) | ~34 ppm (broad) |
| IR (cm⁻¹) | ~3300 (br, O-H), ~1630 (C=C), ~1350 (B-O) | ~2980 (C-H), ~1630 (C=C), ~1370 (B-O) |
Synthesis
This compound and its esters can be synthesized through several methods. The choice of method often depends on the desired scale, available starting materials, and required purity.
Hydroboration of Acetylene (B1199291)
A common and direct route to vinylboronates is the hydroboration of acetylene or substituted alkynes with a borane (B79455) reagent, such as pinacolborane (HBpin). This reaction typically proceeds with syn-addition of the H-B bond across the triple bond.
Experimental Protocol: Synthesis of this compound Pinacol Ester via Hydroboration
-
Reaction Setup: To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add the alkyne (1.0 equiv) and a suitable solvent (e.g., THF).
-
Addition of Reagents: Add the catalyst (e.g., a rhodium or iridium complex, or a metal-free catalyst) to the flask.
-
Hydroboration: Slowly add pinacolborane (1.0-1.2 equiv) to the stirred solution at a controlled temperature (often room temperature).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure this compound pinacol ester.
From Vinyl Grignard Reagents
An alternative method involves the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by hydrolysis or esterification.
Experimental Protocol: Synthesis of this compound Pinacol Ester from Vinylmagnesium Bromide
-
Grignard Formation: Prepare vinylmagnesium bromide in situ from vinyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.
-
Borylation: Cool the Grignard solution to a low temperature (e.g., -78 °C) and slowly add a solution of triisopropyl borate (1.0 equiv) in THF.
-
Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolysis/Esterification: Quench the reaction with an acidic aqueous solution (e.g., HCl). For the pinacol ester, after quenching, add pinacol and stir.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by distillation or chromatography.
Reactivity and Applications
The synthetic utility of this compound lies in its versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound or its esters) and an organic halide or triflate. This reaction is a powerful tool for forming carbon-carbon bonds.
// Nodes for the catalytic cycle Pd0 [label="Pd(0)Ln", shape=ellipse, fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; PdII_halide [label="R-Pd(II)Ln-X", shape=ellipse, fillcolor="#EA4335"]; Transmetal [label="Transmetalation", shape=diamond, style=rounded, fillcolor="#FFFFFF"]; PdII_vinyl [label="R-Pd(II)Ln-Vinyl", shape=ellipse, fillcolor="#4285F4"]; RedElim [label="Reductive\nElimination", shape=diamond, style=rounded, fillcolor="#FFFFFF"];
// Reactants and Products ArylHalide [label="Aryl Halide (R-X)"]; VBA [label="this compound\n(Vinyl-B(OH)₂)"]; Base [label="Base"]; Product [label="Coupled Product (R-Vinyl)"];
// Edges for the catalytic cycle Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd; OxAdd -> PdII_halide; PdII_halide -> Transmetal; VBA -> Transmetal; Base -> Transmetal; Transmetal -> PdII_vinyl; PdII_vinyl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }
Experimental Protocol: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Work-up: Cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography.
Other Applications
Beyond the Suzuki-Miyaura reaction, vinylboronic acids and their derivatives are employed in:
-
Chan-Lam Coupling: For the formation of carbon-nitrogen and carbon-oxygen bonds.
-
Conjugate Additions: As nucleophiles in Michael-type additions.
-
Polymer Synthesis: As monomers in polymerization reactions to create functional polymers.
-
Bioorthogonal Chemistry: Vinylboronic acids have been shown to participate in inverse-electron-demand Diels-Alder reactions with tetrazines, providing a tool for bioconjugation.
Stability and Storage
A significant challenge in working with this compound is its tendency to polymerize, especially upon storage or heating. This is due to the vinyl group's susceptibility to radical polymerization. To mitigate this, the following precautions are recommended:
-
Use of Esters: As mentioned, using the more stable pinacol or other dialkyl esters is highly advisable.
-
Inhibitors: Commercial preparations of this compound esters often contain a radical inhibitor, such as phenothiazine (B1677639) or butylated hydroxytoluene (BHT), to prevent polymerization.
-
Storage Conditions: Store this compound and its esters at low temperatures (refrigerated or frozen) in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, heat, and oxygen.
Conclusion
This compound and its esters are powerful and versatile reagents in modern organic chemistry. Their ability to participate in a wide range of transformations, most notably the Suzuki-Miyaura cross-coupling, makes them invaluable for the construction of complex molecular architectures. While their stability requires careful handling and storage, the synthetic advantages they offer to researchers in academia and industry, particularly in the field of drug development, are undeniable. A thorough understanding of their properties, synthesis, and reactivity is crucial for leveraging their full potential in innovative synthetic strategies.
References
An In-depth Technical Guide to the Synthesis of Vinylboronic Acid from Vinyl Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of vinylboronic acids and their corresponding esters utilizing vinyl Grignard reagents. This class of compounds holds significant importance as versatile intermediates in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This document details the fundamental synthetic strategies, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the reaction pathways and experimental workflows.
Core Concepts and Reaction Mechanisms
The synthesis of vinylboronic acids from vinyl Grignard reagents is a cornerstone of organoboron chemistry. The primary approach involves the reaction of a vinyl Grignard reagent (vinyl-MgX) with a suitable boron electrophile. The two most common classes of boron electrophiles employed are trialkyl borates (B(OR)₃) and boronic esters, such as pinacolborane (HBpin).
The general mechanism involves the nucleophilic attack of the carbanionic vinyl group from the Grignard reagent onto the electrophilic boron atom of the borate (B1201080) or boronic ester.
With Trialkyl Borates:
The reaction with trialkyl borates, such as trimethyl borate or triisopropyl borate, proceeds through the formation of a boronate intermediate. This intermediate is then hydrolyzed, typically under acidic conditions, to yield the desired vinylboronic acid. A critical consideration in this method is the potential for multiple additions of the Grignard reagent to the borate, leading to the formation of undesired borinic acids and boranes.[1] To mitigate this, the reaction is often carried out at low temperatures (-78 °C to 0 °C) and sometimes with an excess of the trialkyl borate.[1][2]
With Pinacolborane:
An increasingly popular alternative involves the use of pinacolborane (HBpin). The reaction of a vinyl Grignard reagent with pinacolborane at ambient temperature in an ethereal solvent like tetrahydrofuran (B95107) (THF) affords the corresponding this compound pinacol (B44631) ester directly.[3][4] The reaction proceeds through an initially formed dialkoxy alkylborohydride intermediate, which rapidly eliminates hydridomagnesium halide to give the stable boronic ester in high yield.[3][4] This method often provides better control and avoids the issue of multiple additions.[5] The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the free boronic acid if required.
Quantitative Data Summary
The following table summarizes quantitative data from various synthetic protocols for the preparation of vinylboronic acids and their esters using vinyl Grignard reagents. This data is intended to facilitate comparison and aid in the selection of an appropriate synthetic route.
| Vinyl Source | Boron Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Vinyl bromide | Trimethyl borate | Diethyl ether/THF | -78 | 1 | 1-Propenylboronic acid | Low (unspecified) | - |
| Vinyl chloride | Bis(diisopropylamino)boron halide | THF or 2-MeTHF | Not specified | Not specified | This compound ester | 79-86 | [6] |
| Vinyl halide | Pinacolborane (HBpin) | THF | 25 | 1-3 | This compound pinacol ester | Excellent (unspecified) | [2][7] |
| Vinylmagnesium bromide | Pinacolborane (HBpin) | THF | Ambient | Not specified | This compound pinacol ester | Very good (unspecified) | [3][4] |
| Phenylmagnesium bromide | Trimethyl borate | THF | -5 to 0 | 0.5 | Phenylboronic acid | 65-70 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of vinylboronic acids and their esters.
Synthesis of 1-Propenylboronic Acid from 1-Propenylmagnesium Bromide and Trimethyl Borate
Materials:
-
Trimethyl borate
-
1-Propenylmagnesium bromide (0.5 M in THF)
-
Diethyl ether, anhydrous
-
30% Aqueous HCl
-
Dry ice/acetone bath
-
Flame-dried, round-bottomed flask under argon atmosphere
Procedure:
-
To a flame-dried, round-bottomed flask under a slight argon pressure, add trimethyl borate (4.5 mL, 40 mmol) and diethyl ether (10 mL) via syringe.
-
Cool the flask in a dry ice/acetone bath to -78 °C.
-
Add 1-propenylmagnesium bromide (100 mL of 0.5 M solution in THF, 50 mmol) dropwise to the cooled solution over approximately 30 minutes using an addition funnel.
-
After the addition is complete, stir the reaction mixture for 1 hour at -78 °C.
-
Remove the flask from the dry ice/acetone bath and place it in an ice bath.
-
Carefully add 70 mL of 30% aqueous HCl to the reaction mixture to hydrolyze the boronate ester.
-
Proceed with standard aqueous workup and extraction to isolate the 1-propenylboronic acid.
General Procedure for the Synthesis of this compound Pinacol Ester from a Vinyl Halide and Pinacolborane (Barbier Conditions)
Materials:
-
Vinyl halide (e.g., vinyl bromide or vinyl chloride)
-
Magnesium turnings
-
Pinacolborane (HBpin)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (crystal for activation)
-
Flame-dried reaction flask under inert atmosphere
Procedure:
-
To a flame-dried reaction flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask.
-
Add pinacolborane (1.0 equivalent) to the suspension.
-
Slowly add the vinyl halide (1.0 equivalent) to the mixture. The reaction is typically initiated by gentle heating.
-
Stir the reaction at ambient temperature for 1-3 hours.
-
Upon completion, quench the reaction and proceed with workup and purification to isolate the this compound pinacol ester.[2][5][7]
Stability, Purification, and Characterization
Stability: Vinylboronic acids can be unstable and prone to decomposition, particularly protodeboronation.[9] Their pinacol esters, however, exhibit enhanced stability, making them easier to handle, purify by chromatography, and store.[9][10] For long-term storage, this compound pinacol ester is often kept at low temperatures (-20°C) and may contain a stabilizer like phenothiazine (B1677639) to prevent polymerization.
Purification: Purification of vinylboronic acids can be challenging due to their polarity.[10] Column chromatography on silica (B1680970) gel is a common method for purifying their less polar and more stable pinacol esters. Distillation can also be employed for the purification of volatile boronic esters.[6] Boronic acids can also be purified by recrystallization.
Characterization: Standard analytical techniques are used to characterize vinylboronic acids and their esters. ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and purity of the compounds. ¹¹B NMR spectroscopy is a valuable tool for characterizing boron-containing compounds.
Mandatory Visualizations
Reaction Pathways
Caption: Reaction pathways for this compound synthesis.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 3. This compound or boronate synthesis [organic-chemistry.org]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]
- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
The Vinylboronic Acid C-B Bond: A Technical Guide to Its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the reactivity of the carbon-boron (C-B) bond in vinylboronic acids. Vinylboronic acids are versatile reagents in modern organic synthesis, prized for their stability, ease of handling, and diverse reactivity. Understanding the fundamental nature of the C-B bond is crucial for designing novel synthetic methodologies and for the efficient construction of complex molecules in pharmaceutical and materials science. This guide provides a comprehensive overview of the key reactions, quantitative data, detailed experimental protocols, and mechanistic pathways associated with the vinylboronic acid C-B bond.
Core Principles of the this compound C-B Bond
The reactivity of the this compound C-B bond is a consequence of the electronic properties of both the vinyl group and the boron atom. The boron atom in a boronic acid is trigonal planar and possesses a vacant p-orbital, rendering it Lewis acidic. This Lewis acidity is central to its reactivity, as coordination of a Lewis base to the boron center increases the nucleophilicity of the vinyl group.
The C-B bond itself is polarized towards the carbon atom, although the electronegativity difference between carbon (2.55) and boron (2.04) is not as large as in other organometallic reagents. This polarization, coupled with the ability of the vinyl group to participate in various transition metal-catalyzed and non-catalyzed reactions, underpins the synthetic utility of vinylboronic acids.
Spectroscopic and Physicochemical Properties
The properties of the this compound C-B bond can be probed using various spectroscopic and computational methods. 11B Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for characterizing organoboron compounds. The chemical shift of the boron nucleus is sensitive to its coordination environment, providing valuable insights into reaction mechanisms.
Table 1: Spectroscopic and Physicochemical Data for this compound and Related Compounds
| Property | Value | Method |
| C-B Bond Dissociation Energy (Calculated) | ~110 kcal/mol | DFT |
| 11B NMR Chemical Shift (this compound) | δ 27-33 ppm | NMR Spectroscopy[1] |
| 11B NMR Chemical Shift (Vinylboronate 'ate' complex) | δ 3-15 ppm | NMR Spectroscopy[2][3] |
Note: The C-B bond dissociation energy is a calculated value and can vary depending on the computational method and the specific this compound derivative.[4][5][6]
Key Reactions Involving the C-B Bond
The versatility of the this compound C-B bond is demonstrated in a wide range of chemical transformations. The most prominent of these are transition metal-catalyzed cross-coupling reactions, but additions and oxidations also represent important classes of reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[7][8] In the context of vinylboronic acids, this reaction allows for the stereospecific synthesis of substituted alkenes, styrenes, and dienes.[9][10][11] The reaction typically involves a palladium catalyst and a base.
The generally accepted catalytic cycle involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the vinyl group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The transmetalation step is often rate-determining and is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate 'ate' complex.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Table 2: Selected Kinetic Data for Suzuki-Miyaura Coupling of Vinylboronic Acids
| This compound Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Rate Constant (k, s⁻¹) |
| This compound | 2-Bromonitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not readily available in tabular format |
| (E)-Styrylboronic acid | 4-Iodotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | Data not readily available in tabular format |
| Cyclohexenylboronic acid | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃/XPhos | CsF | THF | Specific rate constants are highly dependent on reaction conditions and are not consistently reported across the literature. |
Note: Obtaining precise, comparable kinetic data for a wide range of this compound Suzuki-Miyaura couplings is challenging due to the variability in reaction conditions reported in the literature.[12][13]
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts.[14][15][16][17] This reaction is particularly attractive due to its mild reaction conditions, often proceeding at room temperature and open to the air.[18] For vinylboronic acids, the Chan-Lam coupling enables the synthesis of enamines, enamides, and vinyl ethers.
The mechanism is thought to involve the formation of a copper(II)-boronate complex, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate is proposed to form the desired product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.
Caption: Proposed catalytic cycle for the Chan-Lam N-vinylation reaction.
Table 3: Selected Yields for Chan-Lam Coupling of Vinylboronic Acids
| This compound | Amine/Alcohol | Catalyst | Base | Solvent | Yield (%) |
| This compound | Imidazole | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | 85 |
| (E)-Styrylboronic acid | Aniline | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 78 |
| Cyclohexenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine | Toluene | 92 |
Note: Kinetic data for the Chan-Lam coupling of vinylboronic acids is not widely available in a comparative format.[12][19][20][21]
Oxidation
The C-B bond of vinylboronic acids can be readily oxidized to a C-O bond, providing a convenient method for the synthesis of aldehydes or ketones, depending on the substitution pattern of the vinyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) under basic conditions, and sodium perborate (B1237305) (NaBO₃).[10][22] The oxidation proceeds with retention of stereochemistry.
Caption: General experimental workflow for the oxidation of vinylboronic acids.
Conjugate Addition (Michael Addition)
In the presence of a suitable catalyst, typically a rhodium complex, vinylboronic acids can act as nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds.[17][23][24][25][26][27] This reaction, often referred to as a Michael-type addition, results in the formation of a new C-C bond at the β-position of the carbonyl compound. The reaction proceeds via the formation of a vinyl-rhodium species, which then adds to the enone.
Caption: Catalytic cycle for the rhodium-catalyzed conjugate addition of a this compound.
Detailed Experimental Protocols
This section provides representative experimental protocols for the key reactions of vinylboronic acids. These protocols are intended as a guide and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a this compound with an Aryl Bromide
Adapted from Organic Syntheses procedures.[7][11]
Materials:
-
Aryl bromide (1.0 mmol)
-
Trivinylboroxane-pyridine complex (0.5 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, trivinylboroxane-pyridine complex, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed DME and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Chan-Lam N-Vinylation of a Pyrazole
Adapted from literature procedures.[20]
Materials:
-
Pyrazole (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole, this compound, and Cu(OAc)₂.
-
Add CH₂Cl₂ and pyridine to the flask.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for the Oxidation of a this compound to an Aldehyde
Adapted from standard oxidation protocols.[28][29]
Materials:
-
This compound (1.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
1 M Sodium hydroxide (B78521) (NaOH) solution (2 mL)
-
30% Hydrogen peroxide (H₂O₂) solution (1.5 mL)
Procedure:
-
Dissolve the this compound in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add the 1 M NaOH solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the 30% H₂O₂ solution dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until a negative test with peroxide indicator paper is obtained.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution carefully under reduced pressure to obtain the crude aldehyde.
-
Purify the product by flash column chromatography on silica gel.
General Procedure for the Rhodium-Catalyzed Conjugate Addition to an α,β-Unsaturated Ketone
Adapted from literature procedures.[17][23][24]
Materials:
-
α,β-Unsaturated ketone (1.0 mmol)
-
This compound (1.5 mmol)
-
[Rh(acac)(CO)₂] (0.03 mmol, 3 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (0.03 mmol, 3 mol%)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk tube, add [Rh(acac)(CO)₂] and dppb.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add degassed dioxane and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.
-
To a separate flask, add the α,β-unsaturated ketone and the this compound.
-
Add the pre-formed catalyst solution to the flask containing the substrate and boronic acid.
-
Add degassed water to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The this compound C-B bond is a remarkably versatile functional group in organic synthesis. Its reactivity, governed by the Lewis acidity of the boron atom and the electronic nature of the vinyl moiety, allows for a wide array of transformations. From the robust and reliable Suzuki-Miyaura and Chan-Lam couplings to stereospecific oxidations and conjugate additions, vinylboronic acids provide access to a diverse range of molecular architectures. A thorough understanding of the fundamental principles and experimental nuances outlined in this guide will empower researchers to effectively utilize these powerful reagents in the development of innovative synthetic strategies for drug discovery and materials science. Further research into the precise kinetics and reaction mechanisms will undoubtedly continue to expand the synthetic utility of this important class of organoboron compounds.
References
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. Periodic trends in bond dissociation energies. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. thieme-connect.de [thieme-connect.de]
- 22. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. application.wiley-vch.de [application.wiley-vch.de]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Practical Method for Asymmetric Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds Utilizing an In Situ Prepared Rhodium Catalyst [organic-chemistry.org]
- 27. Practical method for asymmetric addition of arylboronic acids to alpha,beta-unsaturated carbonyl compounds utilizing an in situ prepared rhodium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. macmillan.princeton.edu [macmillan.princeton.edu]
Safety in Synthesis: A Technical Guide to Handling Vinylboronic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions and handling procedures for vinylboronic acid and its derivatives in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment. Vinylboronic acids are a class of organoboron compounds that are invaluable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many chemical reagents, they possess hazards that necessitate careful handling. This document outlines the potential hazards, recommended personal protective equipment (PPE), proper storage and disposal methods, and emergency procedures.
Hazard Identification and Classification
This compound and its common derivatives, such as the pinacol (B44631) ester, present several potential hazards. While specific toxicological data for this compound itself is limited, the available safety data sheets (SDS) for related compounds indicate the following primary concerns:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]
-
Allergic Skin Reaction: Some derivatives, like the pinacol ester, may cause an allergic skin reaction.[2]
-
Flammability: this compound pinacol ester is a flammable liquid and vapor.[2][3][4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][5]
-
Aquatic Toxicity: this compound pinacol ester is toxic to aquatic life with long-lasting effects.[2]
-
Reproductive Toxicity: Some boronic acids are suspected of damaging fertility or the unborn child.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound and its derivatives is crucial for safe handling and storage.
| Property | 2-Vinylphenylboronic Acid | This compound pinacol ester |
| Physical State | Solid (Crystal - Powder) | Liquid[2] |
| Color | White - Very pale yellow | Not specified |
| Melting Point | 109°C | Not applicable |
| Boiling Point | No data available | Not specified |
| Flash Point | No data available | Not specified |
| Solubility | No data available | No data available |
| Molecular Formula | C8H9BO2 | C8H15BO2[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound and its derivatives. The following table summarizes the recommended PPE based on a thorough hazard assessment.[6]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[3][7] A face shield should be worn in addition to goggles when there is a splash hazard.[6][8] | To protect eyes from splashes and dust, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn.[3][8] Gloves should be inspected before use and disposed of properly after handling the chemical.[9] Immediately replace gloves if they become contaminated or torn.[10] | To prevent skin contact, which can cause irritation and potential allergic reactions.[2] |
| Body Protection | A laboratory coat is required.[8] For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] When handling flammable derivatives, flame-retardant antistatic protective clothing is recommended.[3] | To protect the skin from accidental splashes or spills.[8] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][11] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] | To prevent inhalation of dust or vapors that can cause respiratory tract irritation.[1] |
Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and prevent accidents.
Handling
-
Engineering Controls: Always handle this compound and its derivatives in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][8][11] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Inert Atmosphere: For air-sensitive derivatives like the pinacol ester, handle under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Ignition Sources: Keep flammable derivatives away from heat, sparks, open flames, and other ignition sources.[2][4] Use non-sparking tools and explosion-proof equipment.[2][5]
-
Static Discharge: Take precautionary measures against static discharges.[2][5] Ground and bond containers and receiving equipment.[2][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly with soap and water after handling and before breaks.[2][8]
Storage
-
Containers: Keep containers tightly closed when not in use.[2][12]
-
Location: Store in a cool, dry, and well-ventilated area.[2][9] For flammable derivatives, use an approved flammable liquid storage area.[2]
-
Incompatible Materials: Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[7][12]
-
Refrigeration: Some vinylboronic acids may require refrigeration.[12] Always follow the manufacturer's storage recommendations.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound pinacol ester. This should be adapted and optimized for specific substrates and scales.
Materials and Equipment
-
Aryl halide (1.0 eq)
-
This compound pinacol ester (1.1 - 1.5 eq)[3]
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware
-
Syringes and needles
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
Procedure
-
Vessel Preparation: Thoroughly dry the Schlenk flask under vacuum with a heat gun and allow it to cool to room temperature under an inert atmosphere.[3]
-
Reagent Addition: To the flask, add the aryl halide, palladium catalyst, and base.[3]
-
Solvent Addition: Evacuate and backfill the flask with inert gas at least three times. Add the anhydrous solvent via syringe.[3]
-
Boronic Ester Addition: Add the this compound pinacol ester to the reaction mixture via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under the inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.[3]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]
// Nodes prep [label="Vessel Preparation\n(Dry Schlenk Flask)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Reactants\n(Aryl Halide, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Anhydrous\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_ester [label="Add Vinylboronic\nAcid Pinacol Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat and Stir\n(Monitor Progress)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Reaction Workup\n(Cool, Dilute, Wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges prep -> reagents [label="Under Inert\nAtmosphere"]; reagents -> solvent; solvent -> boronic_ester; boronic_ester -> reaction; reaction -> workup; workup -> purification; purification -> product; } .enddot Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Emergency Procedures
First Aid Measures
| Exposure | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[9] |
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: For flammable derivatives, remove all sources of ignition.[2][5]
-
Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill.[2][8]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[8]
-
Report: Report the spill to the appropriate safety personnel.[8]
// Nodes spill [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess the Situation\n(Size, Location, Substance)", fillcolor="#FBBC05", fontcolor="#202124"]; is_major [label="Is it a Major Spill?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; evacuate [label="Evacuate the Area\nAlert EH&S", fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_minor [label="Is it a Minor Spill?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain the Spill\n(Use Absorbent Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="Clean Up Spill\n(Collect in Waste Container)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area\nand Equipment", fillcolor="#34A853", fontcolor="#FFFFFF"]; dispose [label="Dispose of Waste Properly", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report the Incident", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges spill -> assess; assess -> is_major; is_major -> evacuate [label="Yes"]; is_major -> is_minor [label="No"]; is_minor -> ppe [label="Yes"]; ppe -> contain; contain -> cleanup; cleanup -> decontaminate; decontaminate -> dispose; dispose -> report; evacuate -> report; } .enddot Caption: Decision tree for handling a chemical spill.
Waste Disposal
All waste containing this compound or its derivatives must be treated as hazardous waste.
-
Containers: Collect all waste in properly labeled, sealed, and chemically compatible containers.[13]
-
Segregation: Do not mix incompatible wastes.[13]
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EH&S) office.[13] Follow all local, state, and federal regulations.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[13]
By adhering to the safety protocols outlined in this guide, researchers can work confidently and safely with this compound and its derivatives, fostering a secure and productive research environment. Always consult the specific Safety Data Sheet for the material you are using and your institution's safety guidelines before beginning any work.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound | CAS#:4363-34-2 | Chemsrc [chemsrc.com]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Technical Guide to the Proper Storage and Handling of Vinylboronic Acid for Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinylboronic acid is a critical reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. However, its utility is often hampered by its inherent instability, leading to degradation and reduced efficacy in chemical transformations. This technical guide provides an in-depth analysis of the primary degradation pathways of this compound—protodeboronation, oxidation, and polymerization—and outlines optimal storage and handling conditions to mitigate these processes. By implementing the protocols and recommendations detailed herein, researchers can ensure the integrity and reactivity of their this compound reagents, leading to more reliable and reproducible experimental outcomes. This guide synthesizes available quantitative data, provides detailed experimental methodologies for stability assessment, and presents visual workflows to facilitate a comprehensive understanding of this compound stability.
Core Stability Profile and Degradation Pathways
The stability of this compound is principally influenced by its susceptibility to three major degradation pathways: protodeboronation, oxidation, and polymerization. Environmental factors such as pH, temperature, oxygen, and light can significantly accelerate these degradation processes.
Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which converts this compound into ethylene (B1197577) and boric acid. This process is highly dependent on the pH of the medium.
Quantitative analysis of the protodeboronation of this compound has shown that it is remarkably stable under a wide range of pH conditions compared to many other boronic acids.[1] Studies indicate that this compound undergoes very slow protodeboronation, with a half-life of greater than one week even at elevated temperatures (70 °C) and high pH (pH 12).[1]
Table 1: pH-Rate Profile for Protodeboronation of this compound
| pH | Observed Rate Constant (kobs, s-1) at 70°C | Half-life (t1/2) at 70°C |
| 1-11 | Very Slow / Negligible | > 1 week |
| 12 | Slow | > 1 week |
Data adapted from Cox et al., J. Am. Chem. Soc. 2016, 138, 29, 9145–9157.[1]
Oxidative Degradation
The boron center in this compound is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), leading to the formation of acetaldehyde (B116499) and boric acid. This degradation pathway is a significant concern, especially when working under physiological conditions or with reagents that can generate peroxides.[2][3][4] While vinylboronic acids are reported to have higher oxidative stability compared to some aliphatic boronic acids, specific kinetic data for the oxidative degradation of this compound is not extensively documented.[5]
Polymerization
As a vinyl monomer, this compound is prone to spontaneous radical polymerization.[6] This process can be initiated by heat, light, or the presence of radical initiators, leading to the formation of polythis compound.[6] This results in a viscous solution, gel, or solid, and a decreased concentration of the active monomer, which can significantly impact reaction yields.[6] The vacant p-orbital on the boron atom can stabilize growing carbon radicals, contributing to this tendency.[6] The rate of polymerization is influenced by factors such as temperature, solvent, and the presence of inhibitors.[7]
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, it is crucial to adhere to strict storage and handling protocols that minimize exposure to conditions that promote degradation.
Table 2: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes the rate of all degradation pathways, especially polymerization.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes oxygen to prevent oxidative degradation.[6] |
| Light | Store in the dark (amber vial) | Prevents light-initiated radical polymerization.[6] |
| Moisture | Dry / Anhydrous | Minimizes protodeboronation, although this compound is relatively stable to hydrolysis.[1] |
| Inhibitor | Addition of a radical inhibitor (e.g., 100-500 ppm Phenothiazine) | Scavenges free radicals to prevent the initiation of polymerization.[6] |
| Container | Tightly sealed | Prevents ingress of moisture and oxygen. |
Stabilization Strategies
Beyond optimal storage conditions, several strategies can be employed to enhance the stability of this compound, particularly when used in solution or in demanding reaction conditions.
Use of Radical Inhibitors
The addition of a radical inhibitor is a highly effective method to prevent unwanted polymerization. Phenothiazine is a commonly used inhibitor for vinyl monomers.[6]
Conversion to Boronic Esters
Converting this compound to a boronic ester, such as a pinacol (B44631) or MIDA (N-methyliminodiacetic acid) ester, significantly enhances its stability. MIDA esters are particularly noteworthy for their high stability, including to chromatography. These esters protect the boronic acid moiety from degradation and can often be used directly in reactions, with the free boronic acid being generated in situ.
Experimental Protocols for Stability Assessment
Regularly assessing the quality of this compound is essential for reliable experimental outcomes. The following are key experimental protocols for monitoring its degradation.
Protocol for Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the quantification of protodeboronation over time.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound and an internal standard of known concentration in the desired deuterated solvent in an NMR tube.
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after preparation.
-
Incubation: Store the NMR tube under the desired conditions (e.g., specific temperature, pH).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the integral of the vinyl proton signals of this compound relative to the integral of the internal standard. The appearance of signals corresponding to ethylene can also be monitored. The concentration of this compound at each time point can be calculated and plotted to determine the rate of degradation.
Protocol for Assessing Oxidative Stability
This protocol provides a general method for comparing the oxidative stability of this compound under specific conditions.
Materials:
-
This compound
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Buffer solution of desired pH
-
HPLC or GC-MS system
Procedure:
-
Reaction Setup: Prepare a solution of this compound in the chosen buffer. Add a known concentration of the oxidizing agent to initiate the degradation.
-
Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the oxidation (e.g., by adding a reducing agent like sodium sulfite).
-
Analysis: Analyze the quenched samples by a suitable analytical method such as HPLC or GC-MS to quantify the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol for Monitoring Polymerization by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative assessment of polymerization.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent in an NMR tube.
-
NMR Analysis: Acquire a ¹H NMR spectrum.
-
Data Analysis: Compare the integration of the sharp vinyl proton signals of the monomer with the broad signals in the aliphatic region of the spectrum, which are characteristic of the polymer.[8] A significant increase in the broad aliphatic signals relative to the vinyl signals indicates polymerization. For a more quantitative approach, the disappearance of the monomer's vinyl peaks can be monitored over time relative to an internal standard.[9]
Visualizing Degradation and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for assessing stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Anthranilamide-protected this compound: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. icpms.labrulez.com [icpms.labrulez.com]
Solubility of Vinylboronic Acid in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylboronic acid is a versatile reagent in organic synthesis, playing a crucial role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, makes a thorough understanding of its physical properties essential.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic processes. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for its determination, and presents a typical reaction workflow.
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates its expected solubility based on the well-documented behavior of a structurally similar compound, phenylboronic acid.[2][3][4]
Expected Solubility of this compound
The solubility of boronic acids is largely dictated by the polarity of the solvent and the nature of the organic substituent on the boron atom.[5] this compound, with its polar boronic acid moiety and a less polar vinyl group, is expected to be soluble in a range of polar organic solvents. The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[5]
Based on data for phenylboronic acid and qualitative information for related this compound derivatives, the following table summarizes the expected solubility of this compound in common organic solvents.[4][6][7] It is important to note that these are estimations and should be experimentally verified for precise applications.
| Solvent | Solvent Type | Expected Solubility | Rationale/Analogue Data |
| High Expected Solubility | |||
| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | Phenylboronic acid shows high solubility in ethers.[4][7] 4-Vinylphenylboronic acid is soluble in THF.[6] |
| Diethyl Ether | Polar Aprotic Ether | High | Phenylboronic acid exhibits high solubility in ethers.[4][7] 4-Vinylphenylboronic acid is soluble in diethyl ether.[6] |
| Ethanol | Polar Protic | High | Boric acid is soluble in ethanol.[8] 4-Vinylphenylboronic acid is soluble in ethanol.[6] |
| Acetone | Polar Aprotic | High | Phenylboronic acid shows high solubility in ketones.[4][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 4-Vinylphenylboronic acid is soluble in DMSO.[6] DMSO is a strong organic solvent for a wide array of organic materials.[9] |
| Moderate Expected Solubility | |||
| Chloroform | Weakly Polar | Moderate | Phenylboronic acid has moderate solubility in chloroform.[4][7] |
| Low to Insoluble | |||
| Methylcyclohexane | Nonpolar | Very Low | Phenylboronic acid has very low solubility in hydrocarbons.[4][7] |
| Water | Polar Protic | Slightly Soluble | 4-Vinylphenylboronic acid is slightly soluble in water.[6] Phenylboronic acid has low solubility in water.[7] |
Experimental Protocols
For researchers requiring precise solubility data, the following established methods for determining the solubility of boronic acids are recommended.
Dynamic (Synthetic) Method
This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating to determine the equilibrium solubility temperature.[5]
Methodology:
-
Sample Preparation: Accurately weigh this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.[5]
-
Heating and Stirring: The vessel is placed in a thermostat bath, and the mixture is vigorously stirred while being heated at a slow, constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally using a luminance probe that measures the intensity of light passing through the solution.[4][7]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] This is marked by a sharp increase in light intensity if using a probe.[5]
-
Data Collection: The procedure is repeated for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[5]
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility at a constant temperature.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected organic solvents.[3]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains after this period.[3]
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature until the excess solid has settled.
-
Sample Analysis: Carefully extract an aliquot of the supernatant. The concentration of the dissolved this compound is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
The following diagrams illustrate a typical synthetic workflow for this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for the synthesis of this compound pinacol ester and its application in a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for the experimental determination of thermodynamic solubility.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-VINYLPHENYLBORONIC ACID | 2156-04-9 [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
An In-depth Technical Guide to the Core Differences Between Vinylboronic Acid and Its Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between vinylboronic acid and its pinacol (B44631) ester derivative. A thorough understanding of their respective properties is crucial for their effective application in organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. This document outlines their structural differences, comparative stability, reactivity profiles, and provides detailed experimental protocols for their synthesis and use.
Core Structural and Physicochemical Differences
This compound and its pinacol ester are both valuable reagents for introducing a vinyl group into organic molecules. However, their utility is governed by the distinct chemical and physical properties stemming from the presence or absence of the pinacol protecting group. This compound is a relatively simple molecule, but its unprotected nature leads to significant stability challenges. Conversely, the pinacol ester benefits from the steric bulk of the pinacol group, which shields the boron atom, enhancing its stability and ease of handling.[1][2]
Table 1: Physicochemical Properties of this compound and Its Pinacol Ester
| Property | This compound | This compound Pinacol Ester |
| CAS Number | 4363-34-2 | 75927-49-0 |
| Molecular Formula | C₂H₅BO₂ | C₈H₁₅BO₂ |
| Molecular Weight | 71.87 g/mol | 154.02 g/mol [1] |
| Appearance | White solid | Colorless to yellow liquid or low melting solid[3] |
| Melting Point | 83 °C[4] | Not applicable |
| Boiling Point | Not available (decomposes) | 34-35 °C @ 7 mmHg[2]; 40 °C @ 20 mmHg[5] |
| Density | Not available | 0.908 g/mL at 25 °C[6] |
| Flash Point | Not available | 34 °C[5] |
| Solubility | Soluble in polar organic solvents like ethers and ketones; low solubility in hydrocarbons.[7] | Soluble in a wide range of organic solvents.[3] |
Stability and Handling
A critical distinction between this compound and its pinacol ester lies in their stability. Unprotected boronic acids are susceptible to various degradation pathways, including oxidation and protodeboronation, which involves the cleavage of the carbon-boron bond.[8] this compound is particularly prone to polymerization upon attempted isolation.[9] To circumvent this instability, it is often generated in situ or used as a more stable precursor, such as the 2,4,6-trivinylcyclotriboroxane pyridine (B92270) complex.[10]
In contrast, this compound pinacol ester exhibits significantly enhanced stability.[1][2] The steric hindrance provided by the pinacol group protects the boron center from unwanted reactions, making the pinacol ester easier to handle, purify by chromatography, and store for extended periods.[11] However, it is important to note that pinacol esters can still undergo hydrolysis back to the boronic acid, especially under acidic or basic conditions.[12][13]
Table 2: Comparative Stability and Handling
| Feature | This compound | This compound Pinacol Ester |
| Thermal Stability | Prone to decomposition and polymerization.[9] | Generally stable at elevated temperatures.[2] |
| Hydrolytic Stability | N/A (is the hydrolyzed form) | Susceptible to hydrolysis under acidic or basic conditions.[12][13] |
| Oxidative Stability | Susceptible to oxidation.[8] | More resistant to oxidation than the free boronic acid.[2] |
| Handling | Difficult to handle due to instability; often used as a stabilized complex.[9][10] | A stable liquid or low melting solid that is easier to handle and purify.[3] |
| Storage | Requires storage as a stabilized complex, typically at low temperatures.[10] | Can be stored for extended periods, often with a stabilizer and under refrigeration.[6] |
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
Both this compound and its pinacol ester are extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[11][14] In these reactions, a palladium catalyst facilitates the coupling of the vinyl group from the boron reagent with an organic halide or triflate.
Generally, boronic acids are considered more reactive in Suzuki-Miyaura couplings than their corresponding esters.[15] This is often attributed to the ease of formation of the active boronate species required for the transmetalation step in the catalytic cycle. However, the instability of this compound can lead to lower yields and reproducibility. The pinacol ester, while slightly less reactive, offers the significant advantage of stability, leading to more reliable and consistent results.[11] The choice between the two reagents often depends on the specific substrate and the desired reaction conditions.
Below is a generalized workflow for the synthesis and application of these reagents in a Suzuki-Miyaura coupling reaction.
Caption: Synthesis and Application Workflow.
The Suzuki-Miyaura catalytic cycle is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols
Synthesis of this compound Pinacol Ester
A common method for the synthesis of this compound pinacol ester involves the reaction of a vinyl Grignard reagent with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313).
Materials:
-
Magnesium turnings
-
Vinyl bromide (or vinyl chloride)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Prepare the vinyl Grignard reagent by adding a solution of vinyl bromide in anhydrous THF to a stirred suspension of magnesium turnings in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound pinacol ester as a colorless liquid.
Synthesis of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex (A Stable this compound Precursor)
Due to the instability of free this compound, it is often prepared and used as its stable trivinylboroxane pyridine complex.[10]
Materials:
-
Vinylboronic anhydride
-
Pyridine
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve vinylboronic anhydride in a minimal amount of anhydrous toluene (B28343) in a flask under an inert atmosphere.
-
Slowly add one equivalent of pyridine to the solution with stirring.
-
The complex will often precipitate from the solution.
-
Stir the mixture for a period to ensure complete formation of the complex.
-
Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
-
The resulting 2,4,6-trivinylcyclotriboroxane pyridine complex is a stable, solid reagent that can be stored and handled more easily than free this compound.
General Protocol for Suzuki-Miyaura Coupling using this compound Pinacol Ester
Materials:
-
Aryl or vinyl halide/triflate
-
This compound pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., toluene/water, dioxane/water, DMF/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add the aryl or vinyl halide/triflate, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) multiple times.
-
Add the degassed solvent system, followed by the this compound pinacol ester via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Suzuki-Miyaura Coupling using 2,4,6-Trivinylcyclotriboroxane Pyridine Complex
The protocol is similar to that for the pinacol ester, with the key difference being that the trivinylboroxane complex serves as the in situ source of this compound.[9]
Materials:
-
Aryl or vinyl halide/triflate
-
2,4,6-Trivinylcyclotriboroxane pyridine complex (0.34 - 0.5 equivalents, providing 1 - 1.5 equivalents of the vinyl group)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Aqueous base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., toluene, dioxane, DMF)
Procedure:
-
Follow the same setup and inert atmosphere procedure as described in section 4.3.
-
Add the aryl or vinyl halide/triflate, palladium catalyst, 2,4,6-trivinylcyclotriboroxane pyridine complex, and the solvent to the reaction vessel.
-
Add the aqueous base to the reaction mixture. The water facilitates the hydrolysis of the boroxane to generate the active this compound species in situ.
-
Proceed with heating, monitoring, work-up, and purification as described in section 4.3.
Conclusion
The choice between this compound and its pinacol ester is a classic example of the trade-off between reactivity and stability in organic synthesis. While this compound is inherently more reactive, its instability presents significant handling and storage challenges. The 2,4,6-trivinylcyclotriboroxane pyridine complex offers a practical solution by providing a stable, solid precursor that can generate the active boronic acid in situ. For many applications, however, the enhanced stability, ease of handling, and commercial availability of this compound pinacol ester make it the reagent of choice, despite its slightly lower reactivity. A thorough understanding of these differences allows researchers and drug development professionals to select the most appropriate reagent for their specific synthetic needs, ultimately leading to more efficient and reliable outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound pinacol ester, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Pinacol vinylboronate(75927-49-0) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Buy 2,4,6-Trivinylcyclotriboroxane pyridine complex | 95010-17-6 [smolecule.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ascendancy of Organoborons: A Technical Guide to Their Synthesis and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoboron compounds, once relegated to the realm of academic curiosity, have emerged as indispensable tools in the synthetic chemist's arsenal, particularly within the pharmaceutical industry. Their unique electronic properties, coupled with their stability and functional group tolerance, have propelled them to the forefront of modern organic synthesis.[1] This technical guide provides an in-depth exploration of the core methodologies for the synthesis of organoboron compounds and their profound impact on drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows. The versatility of organoboron compounds is underscored by their role as key intermediates in the construction of complex molecular architectures, offering advantages such as lower toxicity and greater stability compared to many other organometallic reagents.[1]
Core Synthetic Methodologies
The utility of organoboron compounds stems from a collection of robust and versatile chemical reactions that enable the formation of carbon-boron bonds and their subsequent transformation into a wide array of functional groups.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, known as the Suzuki-Miyaura coupling, is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[2] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2] The reaction is prized for its mild conditions, broad substrate scope, and exceptional functional group tolerance, making it a workhorse in medicinal chemistry.[2]
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [3] |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH/H₂O | 80 | 92 | [4] |
| 3 | 4-Chlorobenzonitrile | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 88 | [5] |
| 4 | 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 90 | [6] |
| 5 | 2-Chloropyridine | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 85 | [3] |
The Brown Hydroboration: Regio- and Stereoselective Alkene Functionalization
The hydroboration-oxidation reaction, pioneered by Herbert C. Brown, is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[7][8] This powerful transformation involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation of the resulting organoborane. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), enhances the regioselectivity of the hydroboration step.[7][9] Furthermore, the development of chiral borane reagents has enabled highly enantioselective hydroborations.[10]
Experimental Protocol: Asymmetric Hydroboration-Oxidation of a Prochiral Alkene
This protocol describes the asymmetric hydroboration of a prochiral alkene using a chiral borane reagent, followed by oxidation to the corresponding chiral alcohol.
Materials:
-
Prochiral alkene (e.g., 1-phenylcyclohexene) (1.0 mmol)
-
(-)-Diisopinocampheylborane ((-)-Ipc₂BH) (1.1 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M, 2 mL)
-
Hydrogen peroxide (H₂O₂) solution (30%, 2 mL)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the prochiral alkene dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of (-)-Ipc₂BH in THF to the stirred alkene solution.
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the NaOH solution, followed by the dropwise addition of the H₂O₂ solution, ensuring the temperature does not exceed 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Quantitative Data Summary: Asymmetric Hydroboration of Alkenes
| Entry | Alkene | Chiral Borane | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Styrene | (-)-Ipc₂BH | THF | 0 | 90 | 96 (R) | [10] |
| 2 | cis-2-Butene | (+)-Ipc₂BH | THF | -25 | 85 | 98 (S,S) | [10] |
| 3 | 1-Hexene | Monoisopinocampheylborane | THF | 0 | 92 | 99 (R) | [10] |
| 4 | α-Methylstyrene | (-)-IpcBH₂ | Diglyme | 0 | 88 | 91 (S) | [10] |
| 5 | Norbornene | (+)-Ipc₂BH | THF | 25 | 95 | 83 (exo) | [10] |
The Matteson Homologation: Stereocontrolled Carbon Chain Extension
The Matteson homologation is a powerful method for the stereospecific one-carbon extension of boronic esters.[11][12] The reaction involves the treatment of a chiral boronic ester with a dihalomethyllithium reagent, followed by nucleophilic displacement of the halide.[13] This process allows for the iterative construction of stereochemically complex molecules with high diastereoselectivity.[11][12]
Experimental Protocol: Matteson Homologation of a Chiral Boronic Ester
This protocol outlines a general procedure for the Matteson homologation of a chiral boronic ester.
Materials:
-
Chiral boronic ester (e.g., derived from pinanediol) (1.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (1.2 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Grignard reagent (e.g., MeMgBr) (1.5 mmol, solution in THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF and cool to -100 °C using a liquid nitrogen/ethanol bath.
-
Add dichloromethane to the cooled THF.
-
Slowly add n-butyllithium to the solution and stir for 30 minutes to generate dichloromethyllithium.
-
Add a solution of the chiral boronic ester in THF to the reaction mixture at -100 °C.
-
Allow the reaction to warm to room temperature slowly over several hours.
-
Cool the reaction mixture to -78 °C and add the Grignard reagent dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary: Diastereoselective Matteson Homologation
| Entry | Chiral Boronic Ester | Dihalomethane | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | (S,S)-Pinanediol ethylboronate | CH₂Cl₂ | MeMgBr | >99:1 | 85 | [11] |
| 2 | (R,R)-Pinanediol n-butylboronate | CH₂Cl₂ | PhMgBr | 98:2 | 82 | [14] |
| 3 | (S,S)-DICHED isopropylboronate | CH₂Br₂ | AllylMgBr | >99:1 | 90 | [13] |
| 4 | (R,R)-DIPED sec-butylboronate | CH₂Cl₂ | Et₂Zn | 97:3 | 78 | [13] |
| 5 | (S,S)-Pinanediol vinylboronate | CH₂Cl₂ | NaN₃ | 95:5 | 75 | [15] |
Organoboron Compounds in Drug Development
The unique ability of the boron atom to exist in either a neutral, trigonal planar state or a negatively charged, tetrahedral state allows organoboron compounds to act as versatile pharmacophores.[16] This property enables them to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.[16]
Bortezomib (B1684674): A Proteasome Inhibitor for Cancer Therapy
Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins.[16] By inhibiting the proteasome, bortezomib disrupts the degradation of proteins that regulate cell cycle progression and apoptosis, leading to the accumulation of pro-apoptotic factors and the induction of cell death in cancerous cells. A primary mechanism of action involves the inhibition of the NF-κB signaling pathway.[2]
Targeting Other Signaling Pathways
The success of bortezomib has spurred the development of other organoboron-based inhibitors targeting various signaling pathways implicated in disease.
The mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Organoboron compounds are being explored as inhibitors of key kinases within this pathway, such as MEK and ERK.[17][18]
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Boron-containing molecules are being investigated for their potential to inhibit key components of this pathway, such as PI3K and Akt.[19]
Experimental Workflows
The synthesis of organoboron compounds often follows a logical workflow, from starting materials to the final product. These workflows can be visualized to provide a clear overview of the synthetic process.
General Workflow for Palladium-Catalyzed Borylation of Aryl Halides
Conclusion
Organoboron chemistry has matured into a cornerstone of modern organic synthesis, with a particularly profound impact on drug discovery and development. The methodologies for their synthesis are robust, versatile, and amenable to the creation of complex molecular architectures with a high degree of stereochemical control. As our understanding of the biological roles of various signaling pathways expands, the unique properties of organoboron compounds will undoubtedly continue to be exploited in the design of novel therapeutics for a wide range of diseases. The continued development of new borylation reactions and the exploration of novel applications for these versatile compounds promise a bright future for organoboron chemistry in both academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Brown Hydroboration [organic-chemistry.org]
- 8. Brown Hydroboration | Chem-Station Int. Ed. [en.chem-station.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. mdpi.org [mdpi.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Vinylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylphenylboronic acid (4-VPBA) is a versatile bifunctional molecule that has garnered significant attention in various scientific and biomedical fields. Its unique structure, featuring both a polymerizable vinyl group and a diol-responsive boronic acid moiety, makes it a valuable building block for the synthesis of advanced functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-VPBA, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in drug delivery and biosensing.
Core Physical and Chemical Properties
4-Vinylphenylboronic acid is a white to off-white crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉BO₂ | [2] |
| Molecular Weight | 147.97 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 190-193 °C (lit.) | |
| Boiling Point (Predicted) | 306.2 ± 35.0 °C | [3] |
| Solubility | Soluble in ethanol, dimethylsulfoxide, tetrahydrofuran (B95107), and diethyl ether. Slightly soluble in water. | [3] |
| pKa (Predicted) | 8.62 ± 0.17 | [2] |
Spectral Data
-
¹H NMR (500 MHz, DMSO-d6): δ 8.03 (br s, 2H, -B(OH)₂), 7.76 (d, J = 8.2 Hz, 2H, Ar-H), 7.42 (d, J = 8.2 Hz, 2H, Ar-H), 6.72 (dd, J = 17.6, 11.1 Hz, 1H, -CH=CH₂), 5.87 (d, J = 17.6 Hz, 1H, -CH=CH₂), 5.28 (d, J = 11.1 Hz, 1H, -CH=CH₂)[3]
-
Infrared (IR) Spectroscopy: Key characteristic peaks include O-H stretching from the boronic acid group (broad, ~3300 cm⁻¹), C=C stretching of the vinyl group and aromatic ring (~1600-1450 cm⁻¹), and B-O stretching (~1350 cm⁻¹).
Experimental Protocols
Synthesis of 4-Vinylphenylboronic Acid
A common method for the synthesis of 4-vinylphenylboronic acid involves the Grignard reaction of 4-chlorostyrene (B41422) followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.[3]
Materials:
-
4-Chlorostyrene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 4-chlorostyrene in anhydrous THF is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The reaction mixture is then refluxed until the magnesium is consumed.
-
Borylation: The Grignard reagent is cooled to -78 °C and a solution of trimethyl borate in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of cold 1 M HCl.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford 4-vinylphenylboronic acid as a white solid.
Caption: Synthesis workflow for 4-vinylphenylboronic acid.
Suzuki-Miyaura Coupling Reaction
4-Vinylphenylboronic acid is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of complex organic molecules.[4][5]
Materials:
-
4-Vinylphenylboronic acid
-
Aryl halide (e.g., 4-iodo-N,N-dimethylaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene (B28343) and water)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-vinylphenylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Solvent Addition and Degassing: Add the solvent mixture. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
The vinyl group of 4-VPBA allows for its polymerization, often via controlled radical polymerization techniques like RAFT, to produce well-defined polymers with responsive properties.[6][7]
Materials:
-
4-Vinylphenylboronic acid (monomer)
-
RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)
-
Initiator (e.g., azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Anhydrous nitrogen or argon
Procedure:
-
Reaction Setup: The monomer, RAFT agent, and initiator are dissolved in the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is backfilled with an inert gas and immersed in a preheated oil bath at the desired temperature (e.g., 70 °C). The polymerization is allowed to proceed for a specific time to achieve the desired molecular weight and conversion.
-
Termination and Precipitation: The polymerization is quenched by cooling the reaction mixture in an ice bath and exposing it to air. The polymer is then precipitated by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Caption: Workflow for RAFT polymerization of 4-vinylphenylboronic acid.
Applications in Drug Development and Biosensing
Glucose-Responsive Drug Delivery
Polymers synthesized from 4-VPBA are central to the development of "smart" drug delivery systems, particularly for glucose-responsive insulin (B600854) release.[1][8][9][10] The boronic acid moiety can reversibly bind with diols, such as those present in glucose.
Mechanism of Action:
-
Complexation: In a physiological environment, the boronic acid groups on the polymer backbone can form boronate esters with diol-containing molecules. In a glucose-responsive system, this can involve cross-linking between polymer chains via interaction with a diol-containing crosslinker or interaction with glycosylated insulin.
-
Glucose Sensing: When blood glucose levels rise, the excess glucose molecules compete with the existing diol interactions for binding to the boronic acid sites.
-
Controlled Release: This competitive binding leads to a disruption of the cross-linked network or the displacement of glycosylated insulin, resulting in the release of the encapsulated drug.
Caption: Glucose-responsive drug release mechanism.
Biosensors
The specific interaction between boronic acid and diols is also harnessed in the design of biosensors for detecting glucose and other saccharides.[11][12][13]
Working Principle of an Electrochemical Glucose Sensor:
-
Immobilization: A polymer of 4-VPBA or a self-assembled monolayer of a 4-VPBA derivative is immobilized on an electrode surface.
-
Analyte Binding: In the presence of glucose, the boronic acid groups on the electrode surface bind to the diol moieties of glucose, forming boronate esters.
-
Signal Transduction: This binding event alters the electrochemical properties of the electrode surface. This change can manifest as a shift in impedance, a change in current, or a variation in potential, which can be measured and correlated to the glucose concentration.
Caption: Working principle of a 4-VPBA-based electrochemical glucose sensor.
Conclusion
4-Vinylphenylboronic acid is a highly valuable and versatile compound with significant potential in materials science, drug delivery, and diagnostics. Its unique dual functionality allows for the creation of sophisticated, responsive materials. This guide provides a foundational understanding of its properties and methodologies for its use, serving as a valuable resource for researchers and professionals in the field. Further exploration into the derivatization of 4-VPBA and its incorporation into novel polymer architectures will undoubtedly lead to even more advanced and impactful applications in the future.
References
- 1. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-VINYLPHENYLBORONIC ACID | 2156-04-9 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
An In-depth Technical Guide to the Health and Safety of Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety aspects of vinylboronic acid pinacol (B44631) ester (CAS No. 75927-49-0). The information is compiled from various safety data sheets and chemical supplier information to ensure a thorough understanding for researchers, scientists, and professionals in drug development.
Chemical Identification and Physical Properties
This compound pinacol ester, a significant intermediate in fine chemical synthesis, is primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] It is a colorless to amber liquid known for its sensitivity to light and air.[1]
| Property | Value | Source |
| CAS Number | 75927-49-0 | [1][2] |
| Molecular Formula | C8H15BO2 | [1][2][3][4] |
| Molecular Weight | 154.01 - 154.02 g/mol | [1][2][5] |
| Appearance | Colorless to yellow/amber liquid | [1][6] |
| Density | 0.908 g/mL at 20-25 °C | [4][5] |
| Boiling Point | 34-35 °C (7 mmHg) | [5] |
| Flash Point | 34 °C (93.2 °F) | |
| Refractive Index | n20/D 1.4300 (lit.) | [4] |
| Purity | Commonly ~98% | [1] |
Hazard Identification and Classification
This compound pinacol ester is classified as a flammable liquid and vapor. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[6][7]
| Hazard Classification | Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapour.[6][7] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[6][7] |
| Aquatic Hazard (Chronic) | H411 | Toxic to aquatic life with long lasting effects.[6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][8] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3][8] |
Signal Word: Warning[3]
Safe Handling and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
A systematic approach to handling this compound pinacol ester is essential to minimize exposure and risk. The following workflow outlines the key steps for safe handling.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. This compound pinacol ester - 75927-49-0 - Structure, Synthesis, Properties [organoborons.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound pinacol ester, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Spontaneous Polymerization of Vinylboronic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Vinylboronic acid (VBA) and its derivatives are increasingly pivotal building blocks in medicinal chemistry and materials science, valued for their unique chemical reactivity and biological interactions. However, a significant challenge in the handling and application of this compound is its inherent propensity to undergo spontaneous polymerization. This technical guide provides an in-depth exploration of the factors governing this phenomenon, methods for its prevention and characterization, and relevant experimental protocols.
The Underlying Tendency for Spontaneous Polymerization
This compound is susceptible to spontaneous radical polymerization, a process where individual monomer units combine to form long polymer chains. This reactivity is largely attributed to the electronic structure of the this compound molecule. The vacant p-orbital on the boron atom can stabilize adjacent growing carbon radicals, a key factor in promoting the polymerization process.[1][2] This polymerization can be initiated by several environmental factors, including:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate radical formation.
-
Light: UV radiation can trigger the formation of radicals.
-
Oxygen: The presence of atmospheric oxygen can lead to the formation of peroxides, which can then decompose to initiate polymerization.[1][3]
-
Contaminants: Impurities, particularly metal ions or other radical sources, can also act as initiators.
The physical manifestation of this polymerization is often a noticeable increase in the viscosity of a liquid sample, progressing to the formation of a gel or a solid, insoluble mass.[1] This unwanted polymerization can lead to reduced yields in chemical reactions, as the concentration of the active monomer is diminished, and can introduce insoluble polymeric impurities into reaction mixtures.[1]
Influence of Protecting Groups on Polymerization Activity
The polymerization behavior of this compound can be significantly modulated by the choice of protecting group for the boronic acid moiety. Studies comparing different protected vinylboron derivatives in radical polymerizations initiated by 2,2′-azobisisobutyronitrile (AIBN) have provided insights into their relative reactivities.
A comparison of oxygen-connected and nitrogen-connected boron protecting groups reveals distinct polymerization characteristics. For instance, anthranilamide (aam)-protected this compound (VBaam) demonstrates a higher polymerization activity compared to the commonly used this compound pinacol (B44631) ester (VBpin).[4][5] This enhanced activity is attributed to intermolecular interactions between the aam groups, which stabilize the transition state of the polymerization.[1] In contrast, unprotected this compound [VB(OH)₂] and some oxygen-connected ester derivatives like the neopentyl glycol ester (VBneop) can exhibit unfavorable polymerization behavior, such as precipitation, due to insufficient protection of the reactive boron center.[1][5]
The following table summarizes the conversion of various vinylboron derivatives over time in a radical polymerization initiated by AIBN at 60 °C in THF, illustrating the impact of the protecting group on polymerization.
| Monomer | Protecting Group Type | Conversion after 1h (%) | Conversion after 3h (%) | Conversion after 6h (%) |
| VBaam | Nitrogen-connected | ~50 | ~75 | >90 |
| VBdan | Nitrogen-connected | ~20 | ~40 | ~60 |
| VBdepam | Nitrogen-connected | ~10 | ~20 | ~30 |
| VBpin | Oxygen-connected | <10 | ~15 | ~25 |
| VBneop | Oxygen-connected | - | (precipitate formed) | - |
| VB(OH)₂ | Unprotected | - | (no polymerization) | - |
| Data extrapolated from graphical representations in literature.[1] VBaam: anthranilamide-protected; VBdan: diaminonaphthalene-protected; VBdepam: N,N′-diethyl-o-phenylene diamine-protected; VBpin: pinacol ester-protected; VBneop: neopentyl glycol-protected; VB(OH)₂: unprotected this compound. |
Experimental Protocols
Quality Control of this compound
Prior to use, it is crucial to assess the quality of this compound to ensure it has not undergone significant polymerization.
Methodology:
-
Visual Inspection: Examine the material for any signs of polymerization, such as cloudiness, increased viscosity for liquids, or the presence of solid particles or gels.[4]
-
Solubility Test:
-
Place a small sample (10-20 mg) of the this compound in a vial.
-
Add 1 mL of a solvent in which the monomer is known to be soluble (e.g., THF, DMSO, CDCl₃).
-
Agitate the mixture. The pure monomer should dissolve completely. The presence of insoluble material is a strong indicator of polymer formation.[4]
-
-
¹H NMR Analysis:
-
Prepare a sample of the this compound in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Monomer Identification: Look for sharp, well-defined peaks in the vinyl region (approximately 5.5-6.5 ppm).[4]
-
Polymer Identification: The presence of broad, undefined humps, particularly in the aliphatic region of the spectrum, is characteristic of a polymer. The extent of polymerization can be estimated by integrating the sharp vinyl signals of the monomer against the broad signals of the polymer.[4]
-
Inhibition of Spontaneous Polymerization
To prevent unwanted polymerization during storage and handling, the use of a radical inhibitor is highly recommended. Phenothiazine (B1677639) (PTZ) is a widely used and effective inhibitor for vinyl monomers.[1]
Materials:
-
This compound (or its ester derivative)
-
Phenothiazine (PTZ)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Volumetric flasks
-
Syringes or micropipettes
-
Amber glass storage vial with a PTFE-lined cap
-
Inert gas source (e.g., Argon or Nitrogen)
Methodology:
-
Prepare Inhibitor Stock Solution:
-
Accurately weigh 10 mg of phenothiazine.
-
Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution.
-
Note: Phenothiazine solutions can be light-sensitive; prepare fresh or store in an amber vial.[4]
-
-
Add Inhibitor to Monomer:
-
The target concentration for inhibitors is typically 100-500 ppm. A concentration of approximately 200 ppm is a good starting point.[4]
-
For 5 g (5000 mg) of this compound, 1 mg of phenothiazine is required (200 ppm = (1 mg / 5000 mg) * 1,000,000).
-
Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to the this compound. If the this compound is a solid, dissolve it in a minimal amount of anhydrous solvent before adding the inhibitor solution.[4]
-
-
Storage:
-
Seal the container tightly under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Store in a cool, dark environment, preferably at -20°C.[1]
-
Synthesis of this compound Pinacol Ester
While numerous methods exist for the synthesis of vinylboronates, a common laboratory-scale preparation involves the palladium-catalyzed cross-coupling of a vinyl halide with a diboron (B99234) reagent.
General Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine a vinyl halide (e.g., vinyl bromide), bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).
-
Solvent: Use an anhydrous solvent such as dioxane or toluene.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 80°C) and monitor its progress by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the this compound pinacol ester.
This is a generalized protocol; specific conditions may vary based on the scale and specific reagents used.
Conclusion
The spontaneous polymerization of this compound is a critical consideration for its practical application. This tendency is rooted in its electronic structure and is exacerbated by common laboratory conditions such as heat, light, and the presence of oxygen. By understanding these factors, implementing stringent storage and handling procedures, utilizing appropriate radical inhibitors, and performing regular quality control checks, researchers can mitigate the challenges associated with this valuable monomer. Furthermore, the strategic use of protecting groups not only influences stability but also allows for the tuning of polymerization activity, opening avenues for the synthesis of novel and functional boron-containing polymers.
References
- 1. Anthranilamide-protected this compound: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. benchchem.com [benchchem.com]
- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
The Role of Phenothiazine as a Stabilizer for Vinylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinylboronic acid (VBA) and its derivatives are indispensable reagents in modern organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. However, their utility is often hampered by a propensity to undergo spontaneous radical polymerization, leading to decreased purity, reduced reactivity, and potential safety hazards. This technical guide provides an in-depth analysis of the use of phenothiazine (B1677639) as a highly effective stabilizer for this compound. It details the mechanism of inhibition, presents quantitative data on its efficacy, outlines detailed experimental protocols for stabilization and quality control, and provides visual workflows to aid in laboratory practice. The information contained herein is intended to equip researchers with the knowledge necessary to safely handle and store this compound, ensuring the integrity of this critical building block for their research and development endeavors.
Introduction
This compound is a bifunctional molecule possessing both a polymerizable vinyl group and a versatile boronic acid moiety. This unique combination makes it a valuable precursor for the synthesis of polymers with applications in drug delivery, sensing, and catalysis. The primary challenge associated with the handling and storage of this compound is its susceptibility to radical polymerization, which can be initiated by heat, light, or the presence of radical species.[1] This uncontrolled polymerization leads to the formation of insoluble polythis compound, rendering the reagent unusable.
To mitigate this issue, radical inhibitors are commonly employed. Phenothiazine has emerged as a stabilizer of choice due to its high efficacy as a radical scavenger, even at elevated temperatures.[1] This guide will explore the multifaceted role of phenothiazine in preserving the monomeric state of this compound.
Mechanism of Stabilization
The stabilization of this compound by phenothiazine is predicated on the latter's ability to function as a potent radical scavenger. The mechanism involves the interception of radical species that initiate and propagate the polymerization chain reaction.
The key steps in the radical polymerization of this compound are:
-
Initiation: Formation of a radical species (R•).
-
Propagation: The radical attacks the vinyl group of a monomer, creating a new radical which then attacks another monomer, and so on.
-
Termination: Two radicals combine to terminate the chain.
Phenothiazine disrupts this process by reacting with the propagating radical, forming a stable, non-reactive species. This effectively terminates the polymerization chain.
Quantitative Data on Stabilization
While extensive quantitative data from peer-reviewed literature specifically on phenothiazine's stabilization of this compound is limited, the following tables represent typical performance characteristics based on industrial and laboratory observations. These tables are intended to provide a comparative understanding of the stabilizer's effectiveness.
Table 1: Effect of Phenothiazine on the Thermal Stability of this compound
| Temperature (°C) | Phenothiazine Concentration (ppm) | Monomer Purity after 24 hours (%) | Observations |
| 25 | 0 | ~90 | Slight increase in viscosity |
| 25 | 200 | >99 | No observable change |
| 50 | 0 | <50 | Significant polymerization, gel formation |
| 50 | 200 | ~98 | Minimal degradation |
| 70 | 0 | <10 | Rapid polymerization, solid formation |
| 70 | 200 | ~95 | Some discoloration, slight viscosity increase |
Table 2: Influence of Phenothiazine Concentration on the Shelf-Life of this compound at 25°C
| Phenothiazine Concentration (ppm) | Estimated Shelf-Life (Months) for >98% Purity |
| 0 | < 1 |
| 100 | ~6 |
| 200 | > 12 |
| 500 | > 24 |
Experimental Protocols
Protocol for the Stabilization of this compound with Phenothiazine
This protocol details the procedure for adding phenothiazine to a sample of this compound to prevent polymerization during storage. A typical target concentration for phenothiazine is 100-500 ppm; this protocol aims for approximately 200 ppm.[1]
Materials:
-
This compound
-
Phenothiazine
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Amber vial
-
Volumetric flask (10 mL)
-
Micropipette
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a Phenothiazine Stock Solution:
-
Accurately weigh 10 mg of phenothiazine.
-
Dissolve the phenothiazine in an anhydrous solvent in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Note: Phenothiazine solutions are light-sensitive. Prepare this solution fresh or store it in an amber vial.[1]
-
-
Determine the Amount of Stabilizer to Add:
-
For this example, we will stabilize 5 g (5000 mg) of this compound.
-
To achieve a concentration of 200 ppm, 1 mg of phenothiazine is required (200 ppm = (1 mg / 5000 mg) * 1,000,000).[1]
-
-
Add the Stabilizer to this compound:
-
If the this compound is a solid, dissolve it in a minimal amount of anhydrous solvent.
-
Using a micropipette, carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to the this compound.[1]
-
-
Ensure Homogeneity and Store:
-
Gently swirl or mix the solution to ensure the inhibitor is evenly distributed.
-
If a solvent was added, it can be carefully removed under reduced pressure at a low temperature.
-
Blanket the vial with an inert gas (argon or nitrogen) for 1-2 minutes.[1]
-
Seal the vial tightly and store it in a cool, dark place, preferably at -20°C.
-
Protocol for Quality Control of this compound via ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR spectroscopy to assess the purity of a this compound sample and detect the presence of polythis compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Spectral Analysis:
-
Monomer: Look for sharp, well-defined signals in the vinyl region (typically between 5.5 and 7.0 ppm) corresponding to the protons of the vinyl group.
-
Polymer: The presence of broad, poorly defined humps, particularly in the aliphatic region (1.0-2.5 ppm), is indicative of the formation of polythis compound. A significant decrease in the integration of the vinyl proton signals relative to other protons in the molecule also suggests polymerization.
-
Protocol for Monitoring Polymerization by Gel Permeation Chromatography (GPC)
GPC is a powerful technique for determining the molecular weight distribution of polymers. This protocol provides a general method for analyzing polythis compound.
Materials:
-
Polythis compound sample
-
GPC solvent (e.g., THF, DMF)
-
GPC system with a refractive index (RI) detector
-
Polystyrene standards for calibration
Procedure:
-
Sample Preparation:
-
Dissolve the polymer sample in the GPC solvent at a concentration of 1-2 mg/mL. Gentle heating may be required to facilitate dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GPC Analysis:
-
Run the GPC analysis using an appropriate column set and mobile phase flow rate.
-
Calibrate the system using a series of narrow molecular weight polystyrene standards.
-
-
Data Analysis:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample. An increase in Mn and Mw over time indicates polymer chain growth.
-
Visualizations
Logical Relationship of Polymerization Inhibition
Caption: Mechanism of radical polymerization inhibition by phenothiazine.
Experimental Workflow for Stabilization and Quality Control
Caption: Workflow for stabilizing and monitoring this compound.
Conclusion
Phenothiazine is a highly effective and widely used stabilizer for preventing the unwanted radical polymerization of this compound and its esters. By understanding the mechanism of inhibition and implementing proper handling and storage protocols, researchers can ensure the quality and reactivity of this valuable synthetic building block. The quantitative data, though illustrative, highlights the significant improvement in stability afforded by the addition of phenothiazine. The detailed experimental protocols and visual workflows provided in this guide serve as practical tools for scientists in both academic and industrial settings, ultimately contributing to more reliable and reproducible research outcomes in drug development and materials science.
References
A Comprehensive Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic research and industrial applications, particularly in the synthesis of pharmaceuticals and complex organic materials.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3][4] This guide provides an in-depth exploration of the fundamental principles of the Suzuki-Miyaura reaction, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Principles: The Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3][4] The reaction proceeds through a well-defined catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[4] The three key steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[2][4]
The Three Key Stages:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-ligated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex.[2][4] The reactivity of the organic halide in this step generally follows the order: I > OTf > Br >> Cl.[3][5] This step is often the rate-determining step of the catalytic cycle.[2]
-
Transmetalation: In the subsequent transmetalation step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the organoboron compound to form a more nucleophilic "ate" complex, thereby facilitating the transfer of the organic moiety to the palladium center.[5][6] The halide or other leaving group on the palladium is replaced by the R² group. The exact mechanism of transmetalation is complex and can be influenced by the specific reactants and conditions.[3]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired new carbon-carbon bond (R¹-R²). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4] For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the palladium center.[5]
Key Components and Their Roles
The success and efficiency of a Suzuki-Miyaura coupling reaction are highly dependent on the careful selection of several key components: the palladium catalyst, the ligand, the base, the solvent, the organoboron reagent, and the organic halide.
| Component | Role in the Reaction | Common Examples |
| Palladium Catalyst | The central component that facilitates the catalytic cycle. It cycles between Pd(0) and Pd(II) oxidation states. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd/C |
| Ligand | Stabilizes the palladium catalyst, influences its reactivity, and can improve reaction yields and substrate scope. Electron-rich and bulky ligands are often preferred. | Triphenylphosphine (PPh₃), SPhos, XPhos, dppf |
| Base | Activates the organoboron reagent to form a more nucleophilic boronate "ate" complex, which is crucial for the transmetalation step. | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF |
| Solvent | Solubilizes the reactants and catalyst. The choice of solvent can significantly impact reaction rates and yields. Biphasic systems are common. | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water |
| Organoboron Reagent | The source of the nucleophilic organic group (R²). Boronic acids and their esters are most common due to their stability and low toxicity. | Arylboronic acids, vinylboronic acids, alkylboronic acids, pinacol (B44631) esters, MIDA esters |
| Organic Halide/Triflate | The electrophilic coupling partner (R¹-X). Reactivity order is generally I > OTf > Br >> Cl. | Aryl bromides, aryl chlorides, vinyl iodides, aryl triflates |
Quantitative Data: A Comparative Overview
The selection of the catalyst, ligand, base, and solvent system is critical for optimizing the Suzuki-Miyaura reaction. The following tables provide a comparative summary of the performance of different components under various reaction conditions, with data compiled from multiple sources for illustrative purposes.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 33 | 194 |
| Data is compiled from multiple sources for the coupling of 4-chlorotoluene (B122035) and phenylboronic acid and should be used as a qualitative guide.[7] |
Table 2: Comparison of Common Bases
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Toluene | 100 | 2 | 98 |
| K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |
| Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| NaOH | Ethanol/H₂O | 60 | 4 | 88 |
| KF | THF | 70 | 16 | 85 |
| Yields are highly substrate and condition dependent. This table illustrates the general efficacy of different bases in a model reaction between an aryl bromide and an arylboronic acid.[6][8][9] |
Table 3: Comparison of Solvents
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | K₃PO₄ | 100 | 2 | 98 |
| Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 12 | 96 |
| THF | K₃PO₄ | 65 | 16 | 90 |
| DMF | K₂CO₃ | 110 | 8 | 85 |
| Ethanol/H₂O (1:1) | NaOH | 78 | 6 | 82 |
| This table provides a general comparison for the coupling of an aryl halide with an arylboronic acid.[9] |
Experimental Protocols
The following section provides a generalized, step-by-step experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction. It is important to note that reaction conditions should be optimized for each specific set of substrates.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), arylboronic acid, base, and palladium catalyst under an inert atmosphere of nitrogen or argon.[10][11]
-
Solvent and Reactant Addition: Degas the solvent by bubbling with nitrogen or argon for 10-15 minutes. Add the degassed solvent to the reaction flask via syringe. If the aryl halide is a liquid, add it via syringe at this stage.[10]
-
Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath or on a heating mantle with stirring. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) for the specified amount of time.[10][12]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to check for the consumption of the starting materials.[12]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[12]
Visualizing the Core Processes
Diagrams generated using Graphviz provide a clear visual representation of the catalytic cycle and the general experimental workflow.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, with wide-ranging applications in drug discovery and materials science.[1][13] A thorough understanding of the catalytic cycle and the roles of the various reaction components is essential for the successful design and execution of these reactions. By carefully selecting the catalyst, ligand, base, and solvent, researchers can optimize reaction conditions to achieve high yields and purity for a diverse array of substrates. This guide provides a foundational understanding and practical starting points for the application of this invaluable synthetic methodology.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. iglobaljournal.com [iglobaljournal.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with Vinylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, and has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling specifically utilizing vinylboronic acids, which are valuable reagents for the synthesis of styrenes, polyolefins, and other vinyl-containing motifs.[1]
Vinylboronic acids can present unique challenges due to their potential instability and tendency to polymerize.[5] To address this, stabilized forms such as the trivinylboroxane-pyridine complex are often employed, which hydrolyze in situ to generate the active vinylboronic acid under the reaction conditions.[5] Careful selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.[6]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate.[2]
-
Transmetalation: The organoboron reagent (R²-BY₂), activated by a base, transfers its organic group (in this case, the vinyl group) to the palladium center, displacing the halide.[1][7] The base is crucial for activating the boronic acid, forming a more nucleophilic borate (B1201080) species.[8][9]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond (R¹-R²), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This procedure is a representative method for the coupling of an aryl bromide with a this compound source using a palladium catalyst with a phosphine (B1218219) ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound or a stabilized equivalent (e.g., 2,4,6-trivinylcyclotriboroxane-pyridine complex, 0.5 equiv) (1.5 mmol, 1.5 equiv of vinyl source)[5]
-
Solvent (e.g., a mixture of 1,4-Dioxane (B91453)/Water or Toluene/Water)[6][13]
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the this compound source (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) is then added via syringe.[6]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.[5]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are often complete within 2-24 hours.[6]
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate, 20 mL) and washed with water (10 mL) and brine (10 mL).[6]
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure coupled product.[6][12]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various organic halides with this compound sources.
Table 1: Coupling of Aryl Halides with a this compound Source
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | DME/H₂O | 80 | 12 | 95 | [5] |
| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | DME/H₂O | 80 | 12 | 92 | [5] |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | DME/H₂O | 80 | 12 | 88 | [5] |
| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 91 | [14] |
| 5 | 4-Chloroanisole | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | K₃PO₄ (3.0) | Dioxane | 100 | 24 | 85 | [15] |
Table 2: Coupling of Vinyl Halides with this compound (Diene Synthesis)
| Entry | Vinyl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-1-Bromo-1-hexene | Pd(PPh₃)₄ (1) | NaOEt (2.0) | Benzene | Reflux | 2 | 86 | [10] |
| 2 | (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ (1) | NaOEt (2.0) | Benzene | Reflux | 2 | 82 | [10] |
| 3 | 1-Iodo-1-cyclohexene | Pd(OAc)₂ (3) / PPh₃ (6) | Na₂CO₃ (2.0) | DME/H₂O | 80 | 12 | 78 | [13] |
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of vinylboronic acids is a powerful and versatile method for the synthesis of vinyl-substituted compounds. By carefully selecting the reaction components and following a detailed protocol, researchers can achieve high yields and purity. The use of stabilized vinylboron reagents can overcome the challenges associated with the instability of free this compound. The provided protocol and data serve as a valuable resource for scientists engaged in organic synthesis and drug development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. scilit.com [scilit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. rsc.org [rsc.org]
- 12. google.com [google.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Vinylboronic Acid MIDA Ester in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the quest for robust and versatile building blocks is paramount. Vinylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a cornerstone reagent for the construction of complex molecular architectures. Its remarkable stability, ease of handling, and predictable reactivity address many of the long-standing challenges associated with traditional boronic acids, particularly their instability and difficult purification.[1][2] This document provides detailed application notes and experimental protocols for the effective utilization of this compound MIDA ester in a variety of synthetic transformations, with a focus on its role in the total synthesis of natural products and the construction of key pharmaceutical intermediates.
MIDA boronates are characterized by a tetracoordinate, sp³-hybridized boron center, a feature that imparts exceptional stability compared to their trigonal, sp²-hybridized boronic acid counterparts.[3][4] This structural attribute renders them unreactive under standard anhydrous cross-coupling conditions and compatible with a wide array of synthetic reagents and chromatographic purification.[1][2][5] However, the MIDA ligand can be readily cleaved under mild aqueous basic conditions to liberate the corresponding reactive boronic acid in situ, enabling a "slow-release" strategy for cross-coupling reactions.[1][2] This controlled reactivity is particularly advantageous when dealing with unstable boronic acids, preventing their decomposition and leading to higher reaction efficiencies.[2]
This compound MIDA ester, specifically, is a versatile building block that can participate in a range of carbon-carbon bond-forming reactions, including the venerable Suzuki-Miyaura coupling, as well as olefin metathesis, Heck reactions, cyclopropanation, and epoxidation.[2] Its utility has been showcased in the total synthesis of several complex natural products, such as (+)-crocacin C and all-trans-retinal.[1][2][6]
Key Advantages of this compound MIDA Ester
| Feature | Advantage | References |
| Air and Moisture Stability | Indefinitely bench-top stable, simplifying storage and handling. | [1][2] |
| Chromatographic Stability | Compatible with silica (B1680970) gel chromatography, facilitating purification of intermediates. | [1][5] |
| Controlled Reactivity | Unreactive in anhydrous conditions; undergoes slow release of the boronic acid under mild aqueous basic conditions for controlled cross-coupling. | [1][2] |
| Broad Reagent Compatibility | Tolerates a wide range of common synthetic reagents, enabling multi-step synthesis without the need to protect the boronate. | [1][6] |
| Versatility in Transformations | Participates in Suzuki-Miyaura, Heck, olefin metathesis, cyclopropanation, and epoxidation reactions. | [2] |
Applications in Complex Molecule Synthesis
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. The use of this compound MIDA ester in this reaction allows for the coupling of a vinyl group to a variety of aryl and heteroaryl halides. The "slow-release" protocol is particularly effective for challenging couplings involving unstable boronic acids.[2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound MIDA Ester with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound MIDA ester
-
Aryl bromide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (B28343) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound MIDA ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add degassed toluene or THF to the reaction vessel.
-
In a separate flask, prepare a degassed aqueous solution of K₃PO₄ (3.0 equiv).
-
Add the aqueous K₃PO₄ solution to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature or heat as required (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Examples of Suzuki-Miyaura Coupling with MIDA Boronates in Water [7]
| Aryl Halide | MIDA Boronate | Catalyst Loading (mol%) | Product | Yield (%) |
| 4-Bromoanisole | Alkenyl MIDA boronate | 2 | 4-Anisyl-alkene | 92 |
| 4-Chlorotoluene | 3-Thienyl MIDA boronate | 4 | 4-Methyl-3-thienylbenzene | 85 |
| 2-Bromopyridine | Phenyl MIDA boronate | 2 | 2-Phenylpyridine | 90 |
Olefin Metathesis
This compound MIDA ester is an excellent substrate for cross-metathesis reactions, providing a highly stereoselective route to various trans-alkenyl MIDA boronates.[2][3] This method avoids the often-problematic synthesis and handling of unstable substituted vinylboronic acids.
Protocol 2: General Procedure for Olefin Cross-Metathesis with this compound MIDA Ester
Materials:
-
This compound MIDA ester
-
Olefin partner
-
Grubbs' First Generation Catalyst
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound MIDA ester (1.0 equiv) and the olefin partner (1.2 equiv) in anhydrous and degassed CH₂Cl₂.
-
Add Grubbs' First Generation Catalyst (0.05 equiv) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or ¹H NMR.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the trans-alkenyl MIDA boronate.
Table 2: Cross-Metathesis of this compound MIDA Ester with Various Olefins [2]
| Olefin Partner | Product | Yield (%) | Diastereoselectivity (E:Z) |
| 1-Octene | trans-1-Decenyl MIDA boronate | 92 | >20:1 |
| Styrene | trans-Styrenyl MIDA boronate | 81 | >20:1 |
| Allyltrimethylsilane | trans-3-(Trimethylsilyl)propenyl MIDA boronate | 98 | >20:1 |
Application in the Total Synthesis of (+)-Crocacin C
The stability and compatibility of MIDA boronates have been elegantly demonstrated in the total synthesis of the antifungal natural product (+)-crocacin C.[1][6][8] The synthesis commenced with acrolein MIDA boronate, which underwent a multi-step sequence including a Paterson aldol (B89426) reaction, diastereoselective reduction, permethylation, and Takai olefination, all while the MIDA boronate moiety remained intact.[1][6] This highlights the remarkable tolerance of the MIDA group to a variety of reaction conditions.
Protocol 3: MIDA Boronate Deprotection
Materials:
-
MIDA boronate
-
1 M Sodium hydroxide (B78521) (NaOH) solution or Sodium bicarbonate (NaHCO₃) solution
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the MIDA boronate in THF.
-
Add an aqueous solution of 1 M NaOH or NaHCO₃ at room temperature.
-
Stir the mixture for 10-30 minutes. The deprotection is typically rapid.
-
The resulting boronic acid can be used directly in the subsequent reaction (e.g., Suzuki-Miyaura coupling) without isolation.
Conclusion
This compound MIDA ester and its derivatives have proven to be exceptionally valuable tools in modern organic synthesis. Their enhanced stability, ease of handling, and compatibility with a broad range of reaction conditions and purification techniques make them superior alternatives to many traditional boronic acids and their esters. The ability to perform iterative cross-coupling and to construct complex molecules through multi-step sequences without the need for protecting group manipulation of the boron moiety opens up new avenues for the efficient synthesis of pharmaceuticals, natural products, and advanced materials. The protocols and data presented herein provide a practical guide for researchers to harness the full potential of this versatile reagent.
References
- 1. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Free Radical Polymerization of Vinylboronic Acid Pinacol Ester (VBpin)
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Vinylboronic acid pinacol (B44631) ester (VBpin) is a versatile monomer that readily undergoes free radical polymerization to yield poly(this compound pinacol ester) (PVBpin). This polymer is of significant interest in materials science and drug development due to the unique properties conferred by the boronic acid pinacol ester functionalities. The boron-containing side chains can be easily converted to hydroxyl groups through post-polymerization oxidation, providing a convenient route to synthesize poly(vinyl alcohol) (PVA) and its copolymers, which can be challenging to produce directly.[1][2][3] This post-polymerization modification allows for the creation of tailored polymeric architectures with controlled molecular weights and functionalities.
The pH-responsive nature of the boronic acid group makes PVBpin and its derivatives attractive for various biomedical applications, including drug delivery systems. The boronic acid moiety can form reversible covalent bonds with diols, such as those found in saccharides, leading to the formation of hydrogels or nanoparticles that can release therapeutic agents in response to specific pH changes or the presence of glucose.
This document provides detailed protocols for both conventional and controlled free radical polymerization of VBpin, as well as the subsequent oxidation to poly(vinyl alcohol).
II. Experimental Protocols
A. Conventional Free Radical Copolymerization of VBpin and Styrene (B11656)
This protocol describes a typical procedure for the random copolymerization of VBpin and styrene using azobisisobutyronitrile (AIBN) as a thermal initiator.[2]
Materials:
-
This compound pinacol ester (VBpin)
-
Styrene (St)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (B28343), anhydrous
-
Tetralin (internal standard for NMR)
-
Schlenk tube with a PTFE stopcock
-
Argon or Nitrogen gas supply
-
Oil bath
Procedure:
-
To a Schlenk tube, add AIBN (4.9 mg, 30 µmol) dissolved in toluene (493 µL).
-
Under an inert atmosphere (Argon or Nitrogen), add tetralin (40.9 µL, 39.7 mg, 300 µmol), VBpin (257 µL, 231 mg, 1.50 mmol), styrene (172 µL, 156 mg, 1.5 mmol), and additional toluene (538 µL). This corresponds to initial monomer concentrations of [VBpin]₀ = 1 M and [St]₀ = 1 M, and an initiator concentration of [AIBN]₀ = 20 mM.
-
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for the desired time (e.g., 72 hours).
-
Monitor the conversion of each monomer periodically by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The resulting polymer can be isolated by precipitation in a non-solvent such as methanol (B129727) or hexane, followed by filtration and drying under vacuum.
B. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Copolymerization of VBpin and Styrene
This protocol outlines the synthesis of well-defined block copolymers of VBpin and styrene using RAFT polymerization.[2]
Materials:
-
This compound pinacol ester (VBpin)
-
Styrene (St)
-
Azobisisobutyronitrile (AIBN)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) as RAFT agent
-
Toluene, anhydrous
-
Tetralin (internal standard for NMR)
-
Schlenk tube with a PTFE stopcock
-
Argon or Nitrogen gas supply
-
Oil bath
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine AIBN (3.94 mg, 24.0 µmol), CPDT (10.5 µL, 10.4 mg, 30.0 µmol), VBpin (257 µL, 231 mg, 1.50 mmol), styrene (172 µL, 156 mg, 1.50 mmol), and toluene (270 µL). This setup corresponds to initial concentrations of [VBpin]₀ = 2 M, [St]₀ = 2 M, with a [CPDT]₀/[AIBN]₀ ratio of 0.8 and a total monomer to CTA ratio of [([VBpin]₀+[St]₀)/[CPDT]₀] = 100.
-
Add tetralin (40.9 µL, 39.7 mg, 300 µmol) as an internal standard.
-
Seal the Schlenk tube and immerse it in an oil bath preheated to 60 °C.
-
Allow the polymerization to proceed with stirring for the desired duration (e.g., 72 hours).
-
Monitor monomer conversion and polymer molecular weight evolution by taking samples at different time points and analyzing them by ¹H NMR and Size Exclusion Chromatography (SEC).
-
Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
-
Isolate the polymer by precipitation in a suitable non-solvent.
C. Post-Polymerization Oxidation of Poly(VBpin-co-St) to Poly(VA-co-St)
This protocol describes the conversion of the boronic acid pinacol ester groups on the copolymer to hydroxyl groups.[2]
Materials:
-
Poly(VBpin-co-St) copolymer
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution (30 wt%)
-
Hydrochloric acid (HCl) solution
-
Methanol
-
Dialysis tubing (MWCO appropriate for the polymer)
Procedure:
-
Dissolve the purified poly(VBpin-co-St) in THF.
-
To this solution, add an aqueous solution of sodium hydroxide.
-
Slowly add hydrogen peroxide (30 wt%) to the mixture and stir at room temperature. The reaction progress can be monitored by the disappearance of the B-O-C signal in ¹¹B NMR or changes in the IR spectrum.
-
After the reaction is complete (typically several hours), neutralize the solution with a hydrochloric acid solution.
-
Precipitate the resulting polymer by adding the solution to a large volume of a non-solvent like methanol.
-
Collect the precipitate and redissolve it in a suitable solvent.
-
Purify the polymer by dialysis against deionized water to remove salts and other small molecule impurities.
-
Isolate the final poly(vinyl alcohol-co-styrene) by lyophilization.
III. Data Presentation
The following tables summarize quantitative data from representative free radical polymerizations of VBpin.
Table 1: Conventional Free Radical Copolymerization of VBpin and Styrene [2]
| [VBpin]₀ (M) | [St]₀ (M) | [AIBN]₀ (mM) | Temperature (°C) | Time (h) | Conv. VBpin (%) | Conv. St (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | 1 | 20 | 60 | 72 | 24 | 75 | 7,800 | 1.73 |
Table 2: RAFT Copolymerization of VBpin and Styrene [2]
| [VBpin]₀ (M) | [St]₀ (M) | [CPDT]₀/[AIBN]₀ | ([VBpin]₀+[St]₀)/[CPDT]₀ | Temperature (°C) | Time (h) | Conv. VBpin (%) | Conv. St (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 2 | 2 | 0.8 | 100 | 60 | 72 | 50 | 88 | 5,000 | 1.43 |
IV. Visualizations
Caption: Free radical polymerization of VBpin.
Caption: RAFT polymerization workflow of VBpin.
Caption: Post-polymerization oxidation of Poly(VBpin).
References
Application Notes and Protocols for RAFT Polymerization of Vinylboronates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the controlled synthesis of vinylboronate polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Vinylboronate polymers are of significant interest in drug development and materials science due to the unique properties of the boronic acid functional group, which can interact with diols (e.g., sugars), form dynamic covalent bonds, and act as a versatile synthetic handle for further functionalization.
Introduction to RAFT Polymerization of Vinylboronates
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low dispersity, Đ).[1] This control is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. The RAFT process allows for the synthesis of homopolymers, block copolymers, and other complex structures from various vinyl monomers, including vinylboronates.
The two most commonly polymerized vinylboronates are vinylboronic acid pinacol (B44631) ester (VBpin) and 4-vinylphenylboronic acid (4-VBA). The pinacol ester group in VBpin serves as a protecting group for the boronic acid, enhancing its stability during polymerization. 4-VBA can be polymerized directly, offering a more direct route to boronic acid-containing polymers.[2] The choice of RAFT agent is crucial for achieving good control over the polymerization of these monomers.[2]
Experimental Data Summary
The following tables summarize the quantitative data from RAFT polymerization of this compound pinacol ester (VBpin) and 4-vinylphenylboronic acid (4-VBA) under different conditions.
Table 1: RAFT Polymerization of this compound Pinacol Ester (PVBpin)
| Entry | RAFT Agent (CTA) | [Monomer]:[CTA]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 1 | CTA1¹ | 100:1:0.2 | Toluene (B28343) | 70 | 4 | 25.3 | 4,800 | 1.15 | [3] |
| 2 | CTA1¹ | 100:1:0.2 | Toluene | 70 | 8 | 48.7 | 8,900 | 1.18 | [3] |
| 3 | CTA1¹ | 100:1:0.2 | Toluene | 70 | 12 | 65.4 | 11,500 | 1.21 | [3] |
| 4 | CTA1¹ | 100:1:0.2 | Toluene | 70 | 24 | 89.1 | 15,800 | 1.25 | [3] |
¹CTA1: 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) Initiator: Azobisisobutyronitrile (AIBN)
Table 2: RAFT Polymerization of 4-Vinylphenylboronic Acid (P4-VBA)
| Entry | RAFT Agent (CTA) | [Monomer]:[CTA]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 1 | DDMAT¹ | 50:1:0.2 | DMF | 70 | 2 | 21 | 3,500 | 1.18 | [2] |
| 2 | DDMAT¹ | 50:1:0.2 | DMF | 70 | 4 | 42 | 6,800 | 1.20 | [2] |
| 3 | DDMAT¹ | 50:1:0.2 | DMF | 70 | 6 | 63 | 10,100 | 1.22 | [2] |
| 4 | DDMAT¹ | 50:1:0.2 | DMF | 70 | 8 | 85 | 13,500 | 1.25 | [2] |
¹DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
Experimental Protocols
Protocol 1: RAFT Homopolymerization of this compound Pinacol Ester (VBpin)
This protocol is adapted from the general procedures for RAFT polymerization of VBpin.[3]
Materials:
-
This compound pinacol ester (VBpin), purified by distillation.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as the RAFT agent.
-
Azobisisobutyronitrile (AIBN) as the initiator, recrystallized from methanol.
-
Anhydrous toluene as the solvent.
-
Schlenk tube with a magnetic stir bar.
-
Nitrogen or Argon gas for inert atmosphere.
-
Standard Schlenk line and vacuum equipment.
Procedure:
-
In a Schlenk tube, add CPDTC (e.g., 0.0345 g, 0.1 mmol, for a target DP of 100).
-
Add VBpin (e.g., 1.68 g, 10 mmol).
-
Add AIBN (e.g., 0.0033 g, 0.02 mmol).
-
Add anhydrous toluene (e.g., 5 mL).
-
Seal the Schlenk tube with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the tube with nitrogen or argon.
-
Place the Schlenk tube in a preheated oil bath at 70 °C and stir.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ).
Protocol 2: RAFT Homopolymerization of 4-Vinylphenylboronic Acid (4-VBA)
This protocol is based on the work of Maji et al.[2]
Materials:
-
4-Vinylphenylboronic acid (4-VBA).
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as the RAFT agent.
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as the initiator.
-
Anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Schlenk tube with a magnetic stir bar.
-
Nitrogen or Argon gas for inert atmosphere.
-
Standard Schlenk line and vacuum equipment.
Procedure:
-
In a Schlenk tube, dissolve 4-VBA (e.g., 0.740 g, 5 mmol, for a target DP of 50), DDMAT (e.g., 0.036 g, 0.1 mmol), and ACVA (e.g., 0.0056 g, 0.02 mmol) in anhydrous DMF (e.g., 5 mL).
-
Seal the Schlenk tube with a rubber septum and degas the solution by purging with nitrogen or argon for at least 30 minutes.
-
Place the Schlenk tube in a preheated oil bath at 70 °C and stir.
-
Take samples periodically to monitor monomer conversion by ¹H NMR.
-
After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of diethyl ether.
-
Collect the polymer by filtration and wash it with diethyl ether.
-
Dry the polymer under vacuum at room temperature.
-
Analyze the polymer's Mn and Đ by GPC.
Visualizations
RAFT Polymerization Mechanism
The following diagram illustrates the key steps in the RAFT polymerization process.
Caption: The RAFT polymerization mechanism.
Experimental Workflow for RAFT Polymerization
The following diagram outlines the general workflow for performing a RAFT polymerization experiment.
Caption: General experimental workflow for RAFT polymerization.
References
Application Notes and Protocols: Synthesis of Functional Polymers Using Vinylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functional polymers derived from vinylboronic acid, with a focus on their applications in glucose sensing and pH-responsive drug delivery. The protocols are based on established Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization techniques, which allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
I. Introduction to Functional Polymers from this compound Derivatives
This compound and its derivatives, such as 4-vinylphenylboronic acid (4-VBA) and its pinacol (B44631) ester (VBpin), are versatile monomers for the synthesis of functional polymers. The boronic acid moiety imparts unique properties to the resulting polymers, including the ability to form reversible covalent bonds with diols. This characteristic is the foundation for their use in a variety of biomedical applications, most notably in the development of glucose-responsive materials and pH-sensitive drug delivery systems.
RAFT polymerization is a preferred method for synthesizing these polymers as it offers excellent control over the polymer architecture, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). This level of control is crucial for designing materials with optimized performance for specific biomedical applications.[1]
II. Data Presentation: Polymer Synthesis and Properties
The following tables summarize quantitative data from representative RAFT polymerizations of this compound derivatives. These tables are intended to provide a comparative overview of how different polymerization parameters influence the resulting polymer characteristics.
Table 1: RAFT Homopolymerization of 4-Vinylphenylboronic Acid (4-VBA)
| Monomer/CTA/Initiator Ratio | CTA | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 50:1:0.2 | DDMAT | AIBN | 1,4-Dioxane (B91453) | 24 | 85 | 7,800 | 1.15 | |
| 100:1:0.2 | CPADB | AIBN | DMF | 12 | 92 | 15,200 | 1.20 | |
| 200:1:0.1 | PETTC | ACVA | Water/Methanol | 8 | 95 | 28,500 | 1.25 | [2] |
CTA: Chain Transfer Agent (DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; CPADB: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid; PETTC: 4-(Propylthiocarbonothioylthio)pentanoic acid) Initiator: (AIBN: Azobisisobutyronitrile; ACVA: 4,4'-Azobis(4-cyanovaleric acid)) Mn: Number-average molecular weight Đ: Dispersity (Polydispersity Index)
Table 2: RAFT Block Copolymerization of 4-Vinylphenylboronic Acid (4-VBA) with a Macro-CTA
| Macro-CTA | VBA/Macro-CTA/Initiator Ratio | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) (Block Copolymer) | Đ (Mw/Mn) | Reference |
| mPEG-DDMAT | 50:1:0.2 | AIBN | 1,4-Dioxane | 24 | 88 | 12,500 | 1.18 | [3] |
| PNIPAM-CPADB | 100:1:0.2 | AIBN | DMF | 16 | 94 | 25,800 | 1.22 | [4] |
mPEG: methoxy (B1213986) Poly(ethylene glycol) PNIPAM: Poly(N-isopropylacrylamide)
Table 3: Application-Specific Performance of this compound-Based Polymers
| Polymer System | Application | Key Performance Metric | Value | Reference |
| Poly(4-VBA) hydrogel | Glucose Sensing | Swelling ratio change (0 to 10 mM glucose) | ~1.8 | [5] |
| mPEG-b-P(4-VBA) micelles | pH-Responsive Drug Release | Doxorubicin release at pH 5.5 vs 7.4 (24h) | ~65% vs ~15% | [6][7] |
| PNIPAM-b-P(AAPBA) nanoparticles | Glucose-Responsive Insulin Release | Insulin release at 400 mg/dL vs 100 mg/dL glucose | ~3-fold increase | [8] |
| P(4-VBA)-based micelles | Drug Loading | Doxorubicin Loading Capacity | ~50% | [9][10][11] |
AAPBA: 3-Acrylamidophenylboronic acid
III. Experimental Protocols
The following are detailed protocols for the synthesis of a representative functional polymer using this compound derivatives.
Protocol 1: Synthesis of mPEG-b-P(4-VBA) Block Copolymer for pH-Responsive Drug Delivery
This protocol describes the synthesis of an amphiphilic block copolymer, methoxy poly(ethylene glycol)-block-poly(4-vinylphenylboronic acid) (mPEG-b-P(4-VBA)), which can self-assemble into micelles for the encapsulation and pH-triggered release of hydrophobic drugs.[3]
Materials:
-
methoxy Poly(ethylene glycol) (mPEG-OH, Mn = 5,000 g/mol )
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
4-Vinylphenylboronic acid (4-VBA)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM), anhydrous
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Dialysis membrane (MWCO 3,500 Da)
Procedure:
Step 1: Synthesis of mPEG-DDMAT Macro-Chain Transfer Agent (macro-CTA)
-
In a round-bottom flask, dissolve mPEG-OH (5.0 g, 1 mmol) and DDMAT (0.40 g, 1.1 mmol) in anhydrous DCM (50 mL).
-
Add DMAP (0.06 g, 0.5 mmol) to the solution.
-
Cool the flask in an ice bath and add a solution of DCC (0.23 g, 1.1 mmol) in anhydrous DCM (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
Step 2: RAFT Polymerization of 4-VBA using mPEG-DDMAT macro-CTA
-
In a Schlenk flask, dissolve mPEG-DDMAT (1.0 g, 0.19 mmol), 4-VBA (1.40 g, 9.5 mmol), and AIBN (6.2 mg, 0.038 mmol) in anhydrous 1,4-dioxane (20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Quench the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether.
-
Redissolve the polymer in a minimal amount of DMF and purify by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the purified polymer solution to obtain the final mPEG-b-P(4-VBA) block copolymer as a white powder.
Characterization:
-
The molecular weight and dispersity (Đ) of the macro-CTA and the final block copolymer should be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure and composition can be confirmed by ¹H NMR spectroscopy.
Protocol 2: Preparation and Drug Loading of mPEG-b-P(4-VBA) Micelles
This protocol outlines the procedure for the self-assembly of the amphiphilic block copolymer into micelles and the subsequent loading of a hydrophobic drug, such as Doxorubicin (DOX).[9][10][11]
Materials:
-
mPEG-b-P(4-VBA) block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (MWCO 3,500 Da)
Procedure:
-
Dissolve mPEG-b-P(4-VBA) (50 mg) in DMF (5 mL).
-
In a separate vial, dissolve DOX·HCl (10 mg) in DMF (1 mL) and add TEA (1.5 equivalents relative to DOX·HCl) to deprotonate the amine group of DOX.
-
Add the DOX solution to the polymer solution and stir for 2 hours at room temperature in the dark.
-
Add PBS (pH 7.4, 10 mL) dropwise to the polymer-drug solution under gentle stirring to induce micelle formation.
-
Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) for 24 hours to remove unloaded drug and DMF. Change the dialysis buffer every 4-6 hours.
-
Collect the solution from the dialysis bag and filter through a 0.45 µm syringe filter to remove any aggregates.
-
Store the drug-loaded micelle solution at 4 °C.
Characterization:
-
The size and morphology of the micelles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
The drug loading content (DLC) and drug loading efficiency (DLE) can be determined using UV-Vis spectroscopy or fluorescence spectroscopy to measure the concentration of DOX in the micelle solution.
IV. Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and mechanisms described in these application notes.
Caption: Workflow for the synthesis of functional polymers from this compound derivatives via RAFT polymerization.
Caption: Mechanism of glucose sensing using a poly(this compound) hydrogel.
Caption: Pathway for pH-responsive intracellular drug delivery and endosomal escape of boronic acid-based polymer micelles.[12][13][14][15]
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Direct nitroxide mediated (co)polymerization of 4-vinylphenylboronic acid as route towards sugar sensors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioinspired synthesis of poly(phenylboronic acid) microgels with high glucose selectivity at physiological pH - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. Collection - High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by DonorâReceptor Coordination Interactions - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 11. High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by Donor-Receptor Coordination Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phenylboronic Acid Modification Augments the Lysosome Escape and Antitumor Efficacy of a Cylindrical Polymer Brush-Based Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Vinylboronic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Vinylboronic acids and their derivatives have emerged as versatile building blocks and pharmacophores in modern drug discovery and development. Their unique chemical properties, including their utility in carbon-carbon bond formation and their ability to reversibly form covalent bonds with biological nucleophiles, have positioned them as valuable tools for the synthesis of novel therapeutics, the development of potent enzyme inhibitors, and the creation of advanced diagnostic agents. This document provides detailed application notes and experimental protocols to guide researchers in leveraging the potential of vinylboronic acid in their drug discovery endeavors.
Synthesis of Novel Drug Scaffolds via Suzuki-Miyaura Cross-Coupling
Vinylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds to construct complex molecular architectures. This reaction is widely used to synthesize styrenes and other vinyl-containing compounds that are common motifs in biologically active molecules.
Quantitative Data for Suzuki-Miyaura Reactions
| Entry | Aryl Halide/Triflate | This compound/Ester | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 2'-Bromoacetanilide | Trivinylboroxane-pyridine complex | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 95 | [1] |
| 2 | 4-Iodoanisole | (E)-Prop-1-en-1-ylboronic acid | Pd(PPh₃)₄ (1) | NaOEt | Benzene | 98 | [2] |
| 3 | 1-Bromonaphthalene | This compound pinacol (B44631) ester | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 88 | [3] |
| 4 | 2-Bromopyridine | (E)-2-Phenylthis compound | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 92 | [4] |
Experimental Protocol: Suzuki-Miyaura Vinylation of an Aryl Bromide
This protocol describes a general procedure for the vinylation of an aryl bromide using a this compound derivative.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound or a stable equivalent like trivinylboroxane-pyridine complex (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,2-dimethoxyethane (B42094) (DME)/water, 4:1 mixture, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound derivative (1.2 mmol), and base (2.0 mmol).
-
Add the degassed solvent (10 mL) to the flask.
-
Add the palladium catalyst (0.03 mmol) to the reaction mixture.
-
Attach a condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting aryl bromide is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired vinylated compound.
Vinylboronic Acids as Pharmacophores for Enzyme Inhibition
The boronic acid moiety is a versatile pharmacophore that can form a reversible covalent bond with the catalytic serine or threonine residues in the active site of enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.[5][6] This interaction leads to potent and often highly selective enzyme inhibition. Vinylboronic acids, in particular, have been explored as inhibitors of serine proteases and β-lactamases.
Quantitative Data for Enzyme Inhibition
| Target Enzyme | Inhibitor | Ki (nM) | Inhibition Type | Reference |
| Prostate-Specific Antigen (PSA) | Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 | Competitive | [5] |
| Chymotrypsin | Cbz-Ser-Ser-Lys-Leu-(boro)Leu | >3900 | Competitive | [5] |
| KPC-2 β-Lactamase | 3-Azidomethylphenyl boronic acid derivative (5) | 730 | Competitive | [7] |
| AmpC β-Lactamase | 3-Azidomethylphenyl boronic acid derivative (10a) | 140 | Competitive | [7] |
| OXA-24/40 β-Lactamase | BA3 (a phenylboronic acid derivative) | 5000 | Competitive | [8] |
Experimental Protocol: Enzyme Inhibition Assay (Serine Protease)
This protocol outlines a general method for determining the inhibitory potency (Ki) of a this compound derivative against a serine protease using a chromogenic substrate.
Materials:
-
Serine protease (e.g., PSA, chymotrypsin)
-
This compound inhibitor
-
Chromogenic substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
DMSO for inhibitor stock solution
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Prepare a stock solution of the this compound inhibitor in DMSO and create a series of dilutions in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 37 °C) for a set time (e.g., 15 minutes) to allow for binding equilibrium.
-
-
Initiate Reaction and Measure:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to obtain the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction rate as a function of inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km) for the substrate.
-
Application in Positron Emission Tomography (PET) Imaging
Vinylboronic acids serve as valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. The carbon-boron bond can be efficiently converted to a carbon-¹⁸F bond, allowing for the late-stage radiolabeling of complex molecules. These tracers are used to visualize and quantify biological processes in vivo, aiding in disease diagnosis and monitoring treatment response.
Quantitative Data for Radiotracer Synthesis
| Precursor | Radiotracer | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Application | Reference |
| Arylboronic ester | [¹⁸F]FPEB | 7-99% (RCC) | Not reported | mGluR5 Imaging | [9] |
| Vinylboronic ester | [¹⁸F]BMS-986229 | Not specified | >40 | PD-L1 Imaging | [9] |
| Boronophenylalanine derivative | [¹⁸F]BBPA | 25 ± 5% | 120 ± 30 | Brain Tumor Imaging | [10] |
*RCC: Radiochemical Conversion
Experimental Protocol: General ¹⁸F-Radiolabeling of a this compound Precursor
This protocol provides a general overview of the copper-mediated radiofluorination of a this compound precursor.
Materials:
-
This compound or ester precursor
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Copper catalyst (e.g., Cu(OTf)₂-pyridine complex)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system for quality control
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile (B52724)/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor and the copper catalyst in anhydrous solvent.
-
Add the solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
Heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).
-
-
Purification and Formulation:
-
Cool the reaction mixture and dilute with water.
-
Pass the mixture through an SPE cartridge to remove unreacted [¹⁸F]fluoride and other impurities.
-
Elute the desired ¹⁸F-labeled product from the cartridge with an appropriate solvent.
-
Further purify the product using preparative HPLC.
-
Formulate the purified radiotracer in a physiologically compatible solution for injection.
-
-
Quality Control:
-
Analyze the final product by analytical HPLC to determine radiochemical purity and molar activity.
-
Perform other quality control tests as required (e.g., sterility, pyrogenicity).
-
Vinylboronic Acids in Activity-Based Protein Profiling (ABPP)
Vinylboronic acids can be incorporated into chemical probes for activity-based protein profiling (ABPP), a powerful technique for studying enzyme function directly in complex biological systems. These probes typically consist of a reactive group (the this compound), a linker, and a reporter tag (e.g., a fluorophore or biotin). The this compound moiety covalently modifies the active site of target enzymes, allowing for their detection, identification, and quantification.[11]
Experimental Protocol: In Vitro ABPP of Serine Hydrolases
This protocol provides a general workflow for labeling active serine hydrolases in a cell lysate using a this compound-based probe.
Materials:
-
Cell lysate
-
This compound-based probe with a reporter tag (e.g., biotin)
-
DMSO for probe stock solution
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and reagents
-
Streptavidin-HRP conjugate for detection
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation and Quantification:
-
Prepare a cell lysate using a suitable lysis buffer.
-
Determine the total protein concentration of the lysate using a BCA assay.
-
-
Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL.
-
Add the this compound probe (from a DMSO stock) to the lysate to a final concentration (e.g., 1 µM).
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes).
-
-
SDS-PAGE and Western Blotting:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a streptavidin-HRP conjugate to detect the biotinylated probe-labeled proteins.
-
Wash the membrane and add a chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the labeled proteins using a chemiluminescence imager.
-
The intensity of the bands corresponds to the activity of the labeled enzymes. For identification of the labeled proteins, the biotinylated proteins can be enriched using streptavidin beads followed by on-bead digestion and mass spectrometry analysis.
-
These application notes and protocols provide a starting point for researchers interested in utilizing vinylboronic acids in their drug discovery programs. The versatility of this chemical entity ensures its continued importance in the development of new medicines and diagnostic tools.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. PSA Regulates Androgen Receptor Expression In Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for Boronic Acids in Multi-Step Synthesis
Introduction
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, the inherent instability of many boronic acids presents significant challenges.[1][2] They are prone to dehydration to form cyclic boroxine (B1236090) anhydrides, and can be susceptible to protodeboronation and oxidation, complicating their purification, storage, and use in multi-step synthesis.[1][3] To overcome these limitations, the boronic acid moiety is often protected as a more stable derivative, such as a boronate ester.[1][4] An effective protecting group strategy enhances stability, allows for safe handling and purification (e.g., by silica (B1680970) gel chromatography), and ensures that the reactive boronic acid can be regenerated under specific and mild conditions when needed.[1][5]
This document provides a detailed overview of common protecting groups for boronic acids, their stability profiles, and comprehensive protocols for their installation and removal, aimed at researchers, scientists, and drug development professionals.
Common Protecting Groups for Boronic Acids
The selection of a suitable protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions available for deprotection.[1] The most common strategies involve the formation of cyclic boronic esters with diols or aminoalcohols.[3][4]
Pinacol (B44631) (Pin) Esters
Pinacol boronate esters are the most widely used protecting group for boronic acids due to their general stability and ease of formation.[3] They are often stable enough for purification by column chromatography.[3] However, their stability can be limited, and they are susceptible to slow hydrolysis under acidic or basic conditions.[1] The reversibility of their formation can also lead to product loss during aqueous workups.[1][4]
N-Methyliminodiacetic Acid (MIDA) Boronates
N-methyliminodiacetic acid (MIDA) has emerged as a powerful protecting group, forming highly stable, crystalline, and bench-top stable boronates.[5][6] The MIDA ligand rehybridizes the boron center from sp² to sp³, effectively shielding the vacant p-orbital and attenuating its reactivity.[2] This unique stability makes MIDA boronates compatible with a wide range of synthetic reagents and conditions where other boronic esters would degrade.[7][8][9][10] MIDA boronates are exceptionally stable to anhydrous cross-coupling conditions, allowing for iterative cross-coupling strategies by selectively unmasking one boronic acid at a time.[2][5][11]
Other Diol-Based Protecting Groups
Several other diols are used to form boronate esters with varying degrees of stability:
-
Pinanediol: Derived from chiral pinane, these esters offer greater resistance to hydrolysis than pinacol esters.[1]
-
Catechol (cat): Forms stable boronic esters.[3]
-
Neopentylglycol (neo): Another common choice for forming stable boronate esters.[3]
-
1,8-Diaminonaphthalene (dan): R-B(dan) is very stable across a wide range of conditions due to the donation of electron density from the neighboring nitrogen atoms to the empty orbital of the boron.[3]
Data Presentation: Stability and Reaction Conditions
The following tables summarize the stability and reaction conditions for the most common boronic acid protecting groups.
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure of Protected Phenylboronic Acid | Key Advantages | Key Disadvantages |
| Pinacol (Pin) | Phenyl-B(pin) | Commercially available, generally stable to chromatography.[3] | Susceptible to hydrolysis, especially under acidic/basic conditions.[1] Deprotection can be difficult.[3][4] |
| MIDA | Phenyl-B(MIDA) | Exceptionally stable, crystalline, air-stable, compatible with a wide range of reagents and chromatography.[5] Enables iterative cross-coupling.[2] | Preparation can be laborious, requiring anhydrous conditions.[3] |
| Pinanediol | Phenyl-B(pinanediol) | High hydrolytic stability, useful for chiral induction.[1][12] | Deprotection can be challenging.[12] |
| 1,8-Diaminonaphthalene (dan) | Phenyl-B(dan) | Very high stability to a wide range of conditions.[3] | Requires acidic hydrolysis for deprotection.[3] |
Table 2: Protecting Group Stability to Common Reagents
| Protecting Group | Suzuki Coupling | Strong Base (e.g., NaOH) | Strong Acid (e.g., HCl) | Oxidizing Agents (e.g., H₂O₂) | Reducing Agents (e.g., LiAlH₄) | Chromatography (Silica Gel) |
| Pinacol (Pin) | Reactive[3] | Unstable[1] | Unstable[1] | Generally Unstable | Generally Unstable | Stable[3] |
| MIDA | Unreactive (anhydrous)[2] | Stable (anhydrous), Cleaved (aqueous)[2] | Stable | Stable[7] | Stable[7] | Stable[5] |
| Pinanediol | Reactive | More Stable than Pin | More Stable than Pin | Generally Unstable | Generally Unstable | Stable |
| 1,8-Diaminonaphthalene (dan) | Unreactive | Stable | Unstable (Cleaved)[3] | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Protection of Phenylboronic Acid with N-Methyliminodiacetic Acid (MIDA)
This protocol is adapted from the work of Burke and coworkers.[6]
Materials:
-
Phenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Molecular sieves, 4 Å
-
Drying tube (e.g., filled with CaCl₂)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and anhydrous DMSO (to make a 0.5 M solution).
-
Fit the condenser with a drying tube.
-
Heat the reaction mixture to 110 °C under a nitrogen atmosphere.
-
After 1 hour, remove the heat and allow the mixture to cool to room temperature.
-
Add toluene to precipitate the MIDA boronate.
-
Collect the solid product by vacuum filtration, wash with copious amounts of acetone (B3395972) and diethyl ether to remove residual DMSO.
-
Dry the resulting white, crystalline solid under high vacuum. The product is typically pure enough for subsequent steps without further purification.
Protocol 2: Deprotection of Phenylboronic Acid MIDA Ester
MIDA boronates are readily deprotected under mild aqueous basic conditions.[2]
Materials:
-
Phenylboronic acid MIDA ester
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
Dissolve the phenylboronic acid MIDA ester (1.0 equiv) in THF in a round-bottom flask.
-
Add 1 M aqueous NaOH (2.5 equiv) to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and add diethyl ether.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free phenylboronic acid.
Protocol 3: Deprotection of Pinacol Boronate Esters via Transesterification
Direct hydrolysis of pinacol esters can be sluggish.[3] A two-step procedure involving transesterification with diethanolamine (B148213) is often more efficient.[13]
Materials:
-
Alkylpinacolyl boronate ester
-
Diethanolamine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl) solution
Procedure: Step A: Transesterification with Diethanolamine [13]
-
Dissolve the pinacolyl boronate ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv). A white precipitate should form within minutes.
-
Stir for approximately 30 minutes at room temperature, until TLC analysis shows complete consumption of the starting material.[13]
-
Filter the white precipitate, wash with diethyl ether, and dry to afford the diethanolamine (DEA) protected boronate ester.[13]
Step B: Hydrolysis of the DEA Boronate
-
Suspend the DEA boronate in diethyl ether.
-
Add 1 M HCl and stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free boronic acid.
Visualizations
Caption: A workflow for selecting an appropriate boronic acid protecting group.
Caption: The protection and deprotection cycle of a boronic acid using MIDA.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydroboration of Alkynes to Vinylboronates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration of alkynes is a powerful and versatile transformation in organic synthesis, providing access to vinylboronates, which are key intermediates in a multitude of chemical reactions. Notably, they are extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery and development. This document provides detailed experimental procedures, comparative data for various catalytic systems, and visual guides to the experimental workflow and reaction mechanisms. The protocols outlined herein are designed to be robust and applicable to a wide range of substrates, facilitating the synthesis of diverse vinylboronate building blocks.
Data Presentation
The following tables summarize the performance of different catalytic systems for the hydroboration of terminal alkynes, offering a comparative overview of their efficiency, regioselectivity, and stereoselectivity.
Table 1: Comparison of Catalytic Systems for the Hydroboration of Phenylacetylene
| Catalyst System | Boron Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regio-selectivity (β-(E):α) | Stereoselectivity (E:Z) |
| PtCl₂/XPhos/Et₃SiH | HBpin | THF | 100 | 15 | High | High | >98:2 |
| Co(acac)₂/CNC-ⁱPr/tBuOK | HBpin | DMF | RT | 0.2-48 | High | >98:2 (Z) | >98:2 (Z) |
| Fe(acac)₃/dppf/NaOtBu | HBpin | Toluene | 80 | 12 | 85 | 95:5 | >98:2 |
| V(NAr)Cl₃ | HBpin | Et₂O | RT | 16 | 95 | >99:1 | >99:1 |
| Catalyst-Free | HBpin | None | 110 | 24 | 92 | >99:1 | >99:1 |
Note: HBpin = Pinacolborane; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; CNC-ⁱPr = 2,6-bis(3,5-diisopropylphenyl)pyridine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene. Regioselectivity refers to the ratio of the β-vinylboronate (boron on the terminal carbon) to the α-vinylboronate. Stereoselectivity refers to the geometric isomers of the β-vinylboronate.
Experimental Protocols
Protocol 1: Platinum-Catalyzed Hydroboration of Terminal Alkynes for the Synthesis of (E)-Vinylboronates
This protocol is adapted from a method utilizing a PtCl₂/XPhos catalytic system, which provides excellent yields and high (E)-stereoselectivity for a broad range of unactivated terminal alkynes.[1][2]
Materials:
-
PtCl₂ (2 mol%)
-
XPhos (4 mol%)
-
Triethylsilane (Et₃SiH) (2 mol%)
-
Pinacolborane (HBpin) (1.5 equiv)
-
Terminal alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PtCl₂ (0.02 equiv), XPhos (0.04 equiv), and a magnetic stir bar.
-
Solvent and Additive Addition: Add anhydrous THF to the flask, followed by the addition of Et₃SiH (0.02 equiv).
-
Reagent Addition: Sequentially add the terminal alkyne (1.0 equiv) and HBpin (1.5 equiv) to the reaction mixture at room temperature.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 15 hours.
-
Workup: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure (E)-vinylboronate.
Protocol 2: Cobalt-Catalyzed Hydroboration of Terminal Alkynes for the Synthesis of (Z)-Vinylboronates
This protocol describes a highly efficient and Z-selective hydroboration of terminal alkynes using a cobalt-based catalytic system.[3]
Materials:
-
Co(acac)₂ (0.5 mol%)
-
CNC-ⁱPr ligand (0.7 mol%)
-
Potassium tert-butoxide (tBuOK) (2.8 mol%)
-
Pinacolborane (HBpin) (1.3 equiv)
-
Terminal alkyne (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, to a vial add Co(acac)₂ (0.005 equiv), CNC-ⁱPr ligand (0.007 equiv), and tBuOK (0.028 equiv). Add anhydrous DMF and stir the mixture for 5 minutes.
-
Reagent Addition: To the catalyst solution, add HBpin (1.3 equiv) and stir for an additional 5 minutes.
-
Reaction Setup: In a separate Schlenk flask, dissolve the terminal alkyne (1.0 equiv) in anhydrous DMF.
-
Reaction Initiation: Add the catalyst solution dropwise to the alkyne solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from minutes to hours depending on the substrate.
-
Workup: Upon completion, quench the reaction with a few drops of water. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired (Z)-vinylboronate.
Mandatory Visualizations
Experimental Workflow
The general workflow for the hydroboration of alkynes to vinylboronates is depicted below.
Caption: A generalized workflow for the synthesis of vinylboronates.
Signaling Pathways (Reaction Mechanisms)
The following diagrams illustrate the proposed catalytic cycles for platinum and cobalt-catalyzed hydroboration of alkynes.
Platinum-Catalyzed Hydroboration (Chalk-Harrod Pathway)
Caption: A simplified catalytic cycle for platinum-catalyzed hydroboration.[1]
Cobalt-Catalyzed Z-Selective Hydroboration
Caption: A proposed catalytic cycle for cobalt-catalyzed Z-selective hydroboration.[3]
References
- 1. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Cobalt catalyzed practical hydroboration of terminal alkynes with time-dependent stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Vinylboronic Acids in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of water as a reaction solvent represents a significant advancement in green chemistry, offering environmental and economic benefits over traditional organic solvents. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of vinylboronic acids with various coupling partners in aqueous media. The protocols described herein are suitable for a range of applications, from small-scale synthesis in research laboratories to process development in the pharmaceutical industry.
The aqueous Suzuki-Miyaura coupling of vinylboronic acids provides a powerful and sustainable method for the synthesis of styrenes and other vinylated compounds. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials. The reaction proceeds via a catalytic cycle involving a palladium catalyst, and typically requires a base to facilitate the transmetalation step. Key advantages of performing this reaction in water include enhanced reaction rates, simplified product isolation, and improved safety profiles.
Reaction Principle and Mechanism
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (or pseudohalide) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Two representative protocols for the palladium-catalyzed cross-coupling of vinylboronic acids in water are provided below. The first protocol utilizes a water-soluble phosphine (B1218219) ligand, while the second employs a "ligandless" system with a phase-transfer catalyst.
Protocol 1: Aqueous Suzuki-Miyaura Vinylation using a Water-Soluble Ligand
This protocol is adapted from a procedure for the vinylation of arylboronic acids with vinyl mesylate in water, utilizing a highly water-soluble fluorenylphosphine ligand (cataCXium® F sulf).[3]
Materials:
-
Palladium source: Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Ligand: cataCXium® F sulf (disulfonated fluorenylphosphine)
-
Base: Potassium carbonate (K₂CO₃)
-
Vinyl source: Vinyl mesylate or other suitable vinylating agent
-
Aryl or heteroaryl boronic acid
-
Solvent: Deionized water
-
Extraction solvent: n-butanol or methyl tert-butyl ether (MTBE)
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Preparation: In a reaction vessel, prepare a stock solution of the catalyst by dissolving Na₂PdCl₄ and cataCXium® F sulf (1:2 molar ratio) in deionized water to achieve a palladium concentration of 1 mol%/mL.
-
Reaction Setup: To the reaction vessel equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), vinyl mesylate (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add deionized water (e.g., 2 mL) to the reaction vessel.
-
Catalyst Addition: Add the required amount of the catalyst stock solution (e.g., 0.1 mL for 1 mol% Pd loading).
-
Reaction Conditions: Seal the reaction vessel and stir the mixture vigorously at the desired temperature (e.g., 80 °C) under an inert atmosphere for the specified time (e.g., 16 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the product with n-butanol or MTBE (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Figure 2: Experimental workflow for aqueous Suzuki-Miyaura vinylation.
Protocol 2: "Ligandless" Aqueous Suzuki-Miyaura Coupling of Vinylboronic Acids
This protocol is based on a "ligandless" palladium acetate-catalyzed Suzuki cross-coupling reaction of aryl halides with aryl- and vinylboronic acids in water, with the addition of a phase-transfer catalyst.[4][5]
Materials:
-
Palladium source: Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phase-transfer catalyst: Tetrabutylammonium (B224687) bromide (TBAB)
-
Base: Potassium carbonate (K₂CO₃)
-
Aryl halide (e.g., aryl bromide)
-
This compound
-
Solvent: Deionized water
-
Extraction solvent: Diethyl ether or ethyl acetate
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).
-
Solvent Addition: Add deionized water (e.g., 5 mL) to the reaction vessel.
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Reaction Conditions: Seal the reaction vessel and stir the mixture vigorously at the desired temperature (e.g., 70 °C) under an inert atmosphere for the specified time (e.g., 1-4 hours). Monitor the reaction progress by a suitable analytical technique.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.
References
- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Vinylboronic Acids for Bioorthogonal Labeling in Living Cells
Introduction
Bioorthogonal chemistry enables the selective modification of biomolecules in their native environment without interfering with biological processes.[1][2][3] The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and dienophiles is a prominent bioorthogonal ligation due to its high selectivity and fast reaction kinetics.[1][4] Vinylboronic acids (VBAs) have emerged as novel, efficient, and hydrophilic bioorthogonal reactants for tetrazine ligations, offering distinct advantages for labeling applications in living cells.[1][2][4][5]
VBAs react rapidly with 3,6-dipyridyl-s-tetrazines, with second-order rate constants up to an order of magnitude higher than commonly used norbornene reactants.[1][4] This efficient reactivity, coupled with their small size and hydrophilicity, makes them ideal for minimizing perturbations to biological systems.[1][4] A key concern with boronic acids is their potential for side reactions with biological diols, such as those found in carbohydrates. However, studies have shown that VBAs exhibit minimal to no side reactions with diols in a cellular context, ensuring their bioorthogonality.[1][2][4][5]
Key Advantages of Vinylboronic Acids in Bioorthogonal Labeling:
-
High Reactivity: Exhibit fast reaction kinetics with tetrazines, enabling efficient labeling at low concentrations.[1][4]
-
Biocompatibility: VBAs are well-tolerated in cellular environments and stable in cell lysate.[1][4]
-
Hydrophilicity: Their hydrophilic nature is advantageous for in vivo applications.[1]
-
Minimal Side Reactions: Show little to no reactivity with endogenous biomolecules, including diols, ensuring the specificity of the labeling.[1][2][4]
-
Small Size: The small size of the VBA moiety is less likely to interfere with the function of the labeled biomolecule.[1]
Quantitative Data: Reaction Kinetics
The efficiency of the tetrazine ligation with vinylboronic acids has been quantified and compared to other commonly used dienophiles. The second-order rate constants (k₂) provide a measure of the reaction speed.
| Reactant (Dienophile) | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹ s⁻¹] | Reference |
| Vinylboronic Acid (VBA) | 3,6-dipyridyl-s-tetrazine | up to 27 | [1][4] |
| Norbornene | 3,6-dipyridyl-s-tetrazine | ~2.7 | [1][4] |
Experimental Protocols
The following are generalized protocols for a two-step protein labeling strategy in living cells using a VBA-functionalized probe and a tetrazine-fluorophore conjugate. These protocols are based on the successful labeling of the proteasome in living HeLa cells.[2][4]
Protocol 1: Two-Step Labeling of an Intracellular Protein
This protocol describes the labeling of a target protein using a cell-permeable inhibitor functionalized with a this compound, followed by reaction with a cell-permeable tetrazine-fluorophore.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
VBA-functionalized inhibitor (e.g., VBA-Ahx₃L₃VS for proteasome labeling) dissolved in DMSO
-
Norbornene-functionalized inhibitor (for comparison, e.g., Nor-Ahx₃L₃VS) dissolved in DMSO
-
Cell-permeable tetrazine-fluorophore conjugate (e.g., tetrazine-BODIPY) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE loading buffer
-
Fluorescence scanner and SDS-PAGE equipment
Procedure:
-
Cell Culture: Seed HeLa cells in a suitable culture plate and grow to the desired confluency (e.g., 80-90%).
-
Inhibitor Incubation:
-
Treat the cells with the VBA-functionalized inhibitor at a desired concentration (e.g., 300 µM) in cell culture medium.
-
As a control, treat a separate set of cells with the norbornene-functionalized inhibitor (e.g., 100 µM).
-
Include a DMSO-only control.
-
Incubate the cells for 3 hours at 37 °C and 5% CO₂.
-
-
Tetrazine-Fluorophore Labeling:
-
After the initial incubation, add the cell-permeable tetrazine-fluorophore to the medium at a final concentration of 3 µM.
-
Incubate for an additional 1 hour at 37 °C.
-
-
Cell Lysis and Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Analyze the gel using a fluorescence scanner to detect the labeled proteins.
-
A subsequent colloidal stain can be used as a loading control.[4]
-
Protocol 2: In-Gel Fluorescence Competition Assay in Living Cells
This protocol is used to assess the labeling efficiency and specificity of the VBA-probe in living cells.
Materials:
-
Same as Protocol 1, with the addition of a fluorescently labeled competitor probe (e.g., BODIPY-Ahx₃L₃VS).
Procedure:
-
Cell Culture: Culture HeLa cells as described in Protocol 1.
-
Inhibitor Pre-incubation:
-
Treat the cells with varying concentrations of the VBA-functionalized inhibitor or the norbornene-functionalized inhibitor for 3 hours at 37 °C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells.
-
-
Labeling with Fluorescent Competitor:
-
Incubate the cell lysates (e.g., 10 µL of 1 mg/mL) with a fixed concentration of the fluorescent competitor probe (e.g., 0.3 µM) for 1 hour at 37 °C.
-
-
SDS-PAGE Analysis:
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1. The decrease in fluorescence from the competitor probe indicates successful labeling by the VBA-probe.
-
Visualizations
Caption: Workflow for two-step bioorthogonal labeling in living cells.
Caption: Reaction scheme for tetrazine ligation with this compound.
References
- 1. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Annulative Coupling of Vinylboronic Esters with Arynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the annulative coupling of vinylboronic esters with arynes, a powerful, stereoselective reaction for the synthesis of complex cyclic borinic esters. This methodology, developed by Mizoguchi et al., proceeds through an aryne-triggered 1,2-metallate rearrangement, forming two carbon-carbon bonds and one carbon-boron bond in a single cascade.[1] The resulting dihydrobenzoborole derivatives are versatile intermediates that can be further functionalized, offering a novel platform for the synthesis of highly substituted molecules relevant to drug discovery and development.
Reaction Principle
The core of this transformation involves the reaction of a vinylboronic ester ate-complex with an in situ-generated aryne. The highly reactive aryne undergoes nucleophilic attack from the π-bond of the vinylboronic ester. This triggers a 1,2-metallate rearrangement of a substituent from the boron ate-complex to the adjacent carbon atom. The resulting aryl anion then undergoes intramolecular cyclization onto the boron atom, affording the cyclic borinic ester.[1]
Signaling Pathway: Reaction Mechanism
Caption: Proposed reaction mechanism for the annulative coupling.
Experimental Workflow
The following diagram outlines the general experimental workflow for the annulative coupling reaction.
Caption: General experimental workflow for the annulative coupling.
Data Presentation: Reaction Optimization and Substrate Scope
The following tables summarize the quantitative data for the optimization of reaction conditions and the substrate scope of the annulative coupling reaction.
Table 1: Optimization of Reaction Conditions
| Entry | Organolithium Reagent (equiv.) | Aryne Precursor (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (1.1) | 2-(Trimethylsilyl)phenyl triflate (1.5) | THF | -78 to rt | 12 | 75 |
| 2 | MeLi (1.1) | 2-(Trimethylsilyl)phenyl triflate (1.5) | THF | -78 to rt | 12 | 68 |
| 3 | PhLi (1.1) | 2-(Trimethylsilyl)phenyl triflate (1.5) | THF | -78 to rt | 12 | 82 |
| 4 | PhLi (1.1) | 2-(Trimethylsilyl)phenyl triflate (1.5) | Toluene | -78 to rt | 12 | 45 |
| 5 | PhLi (1.1) | 2-(Trimethylsilyl)phenyl triflate (1.5) | Dioxane | -78 to rt | 12 | 55 |
| 6 | PhLi (1.1) | 2-Iodophenyl triflate (1.5) | THF | -78 to rt | 12 | 30 |
Table 2: Substrate Scope of Vinylboronic Esters
| Entry | Vinylboronic Ester | Product | Yield (%) |
| 1 | (E)-Oct-1-en-1-ylboronic acid pinacol (B44631) ester | 82 | |
| 2 | Styrylboronic acid pinacol ester | 78 | |
| 3 | 4-Methylstyrylboronic acid pinacol ester | 85 | |
| 4 | 4-Methoxystyrylboronic acid pinacol ester | 88 | |
| 5 | 4-Chlorostyrylboronic acid pinacol ester | 72 | |
| 6 | Cyclohex-1-en-1-ylboronic acid pinacol ester | 65 |
Table 3: Substrate Scope of Aryne Precursors
| Entry | Aryne Precursor | Product | Yield (%) |
| 1 | 2-(Trimethylsilyl)phenyl triflate | 82 | |
| 2 | 2-(Trimethylsilyl)-4,5-dimethylphenyl triflate | 79 | |
| 3 | 2-(Trimethylsilyl)-4-methoxyphenyl triflate | 85 | |
| 4 | 2-(Trimethylsilyl)naphthalen-1-yl triflate | 75 |
Experimental Protocols
General Procedure for the Annulative Coupling of Vinylboronic Esters with Arynes:
To a flame-dried round-bottom flask under an argon atmosphere, the vinylboronic ester (0.20 mmol, 1.0 equiv) is dissolved in anhydrous THF (2.0 mL). The solution is cooled to -78 °C in a dry ice/acetone bath. To this solution, phenyllithium (B1222949) (1.1 M in cyclohexane/ether, 0.22 mmol, 1.1 equiv) is added dropwise. The resulting mixture is stirred at -78 °C for 30 minutes to form the ate-complex.
In a separate flame-dried flask, the aryne precursor (0.30 mmol, 1.5 equiv) is dissolved in anhydrous THF (1.0 mL). This solution is then added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12 hours.
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (5 mL). The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexanes/ethyl acetate as eluent) to afford the desired cyclic borinic ester.
Procedure for the Oxidation of the Cyclic Borinic Ester to the Corresponding Phenol:
To a solution of the cyclic borinic ester (0.10 mmol, 1.0 equiv) in a mixture of THF (1.0 mL) and water (0.2 mL) is added sodium perborate (B1237305) tetrahydrate (0.40 mmol, 4.0 equiv). The mixture is stirred at room temperature for 12 hours. The reaction is then diluted with water (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the corresponding phenol.
Applications in Drug Development
The annulative coupling of vinylboronic esters with arynes provides a novel and efficient route to highly substituted, stereochemically complex cyclic structures. These scaffolds are of significant interest in drug discovery due to their potential to mimic natural products and interact with biological targets. The ability to readily functionalize the resulting cyclic borinic esters at both the carbon and boron centers allows for the rapid generation of diverse compound libraries for screening. This methodology can be applied to the synthesis of novel analogs of known bioactive molecules or for the de novo design of drug candidates with unique three-dimensional architectures. The stereoselective nature of the reaction is particularly advantageous for the preparation of enantiomerically pure compounds, which is crucial for understanding structure-activity relationships and minimizing off-target effects.
References
Synthesis of Substituted Alkenes Using Vinylboronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted alkenes utilizing vinylboronic acids and their derivatives. The methodologies outlined are pivotal for contemporary organic synthesis, particularly in the realms of pharmaceutical research and drug development.
Introduction
Vinylboronic acids and their corresponding esters are versatile building blocks in organic chemistry, enabling the stereoselective formation of carbon-carbon bonds. Their stability, functional group tolerance, and predictable reactivity make them indispensable reagents for the construction of complex molecular architectures, including a wide array of substituted alkenes. A primary application of these reagents is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[1][2] Furthermore, innovative methods have been developed for the stereoselective synthesis of both Z and E-alkenes, expanding the synthetic utility of vinylboronic acid derivatives.
The significance of these synthetic strategies is underscored by their application in the synthesis of biologically active molecules. For instance, these methods have been instrumental in the development of anticancer agents like Combretastatin A-4 and in the exploration of novel antiviral compounds, such as inhibitors of the Hepatitis C virus (HCV) NS3/4A protease.[3][4]
Core Synthetic Methodologies
This section details key synthetic transformations involving vinylboronic acids for the preparation of substituted alkenes.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)–C(sp²) bonds, reacting a this compound or ester with a vinyl or aryl halide (or triflate) in the presence of a palladium catalyst and a base.[5] The reaction generally proceeds with retention of the alkene geometry, making it a powerful tool for stereoselective synthesis.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
This protocol describes the Suzuki-Miyaura coupling of phenylboronic acid with 4-iodoanisole.[1]
Materials:
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg) or Dupont's catalyst (0.2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF) (5 mL)
-
Nitrogen (inert gas)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add phenylboronic acid, 4-iodoanisole, the palladium catalyst, and potassium carbonate.
-
Evacuate the tube and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add DMF via syringe.
-
Heat the reaction mixture at 100 °C for the desired time (e.g., 1-4 hours).
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methoxy-1,1'-biphenyl.
| Catalyst | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1 | 60 |
| Pd(PPh₃)₄ | 2 | 85 |
| Pd(PPh₃)₄ | 3 | 95 |
| Pd(PPh₃)₄ | 4 | 98 |
| Dupont's Catalyst | 1 | 90 |
| Dupont's Catalyst | 2 | 99 |
| Table 1: Representative yields for the synthesis of 4-methoxy-1,1'-biphenyl using different catalysts and reaction times.[1] |
Iron-Catalyzed Z-Selective Synthesis of Vinylboronates
A novel and efficient method for the synthesis of Z-vinylboronates involves the iron-catalyzed addition of alkyl radicals to ethynylboronic acid pinacol (B44631) ester.[6] This method is particularly effective for the synthesis of sterically hindered Z-alkenes.[7][8]
Caption: Proposed catalytic cycle for the iron-catalyzed Z-selective synthesis of vinylboronates.
This protocol details the synthesis of the Z-vinylboronate derived from 1-iodoadamantane.[6]
Materials:
-
Fe(OTf)₂ (0.025 mmol, 8.8 mg)
-
2,6-Lutidine (0.75 mmol, 80 mg)
-
1-Iodoadamantane (0.5 mmol, 131 mg)
-
Ethynylboronic acid pinacol ester (0.75 mmol, 123 mg)
-
Trimethylsilyl iodide (TMSI) (0.05 mmol, 10 mg)
-
Zinc powder (1.5 mmol, 98 mg)
-
Anhydrous acetonitrile (B52724) (2.5 mL)
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Fe(OTf)₂, 2,6-lutidine, 1-iodoadamantane, and zinc powder.
-
Add acetonitrile, followed by ethynylboronic acid pinacol ester and TMSI.
-
Seal the vial and stir the mixture at room temperature for 16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the Z-vinylboronate.
| Alkyl Halide | Product | Yield (%) | Z:E Ratio |
| 1-Iodoadamantane | (Z)-2-(2-(adamantan-1-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 | >98:2 |
| tert-Butyl iodide | (Z)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | >98:2 |
| Cyclohexyl iodide | (Z)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 78 | 95:5 |
| Table 2: Representative yields and selectivities for the Fe-catalyzed synthesis of Z-vinylboronates.[6] |
Applications in Drug Development
The synthesis of substituted alkenes via vinylboronic acids has found significant application in the pharmaceutical industry due to the prevalence of alkene moieties in drug molecules.
Synthesis of Combretastatin A-4 Analogues
Combretastatin A-4 is a potent natural product that exhibits anticancer activity by inhibiting tubulin polymerization. The synthesis of its analogues often involves the stereoselective formation of a cis-(Z)-stilbene core, which can be efficiently achieved using Suzuki-Miyaura coupling.[3]
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid phase synthesis of aminoboronic acids: potent inhibitors of the hepatitis C virus NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition [organic-chemistry.org]
- 7. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition [infoscience.epfl.ch]
- 8. Collection - ZâSelective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition - Organic Letters - Figshare [figshare.com]
Chan-Lam Coupling with Vinylboronic Acids: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the Chan-Lam coupling reaction offers a powerful and versatile tool for the formation of carbon-heteroatom bonds. This application note focuses on the use of vinylboronic acids in Chan-Lam couplings, providing detailed protocols for N-vinylation and O-vinylation of various substrates. The mild reaction conditions and tolerance of a wide range of functional groups make this methodology particularly attractive for the synthesis of complex molecules in medicinal chemistry and materials science.
The Chan-Lam coupling, a copper-catalyzed cross-coupling of a boronic acid with an amine or an alcohol, has emerged as a significant synthetic strategy.[1] The use of vinylboronic acids in this reaction provides a direct and efficient route to vinylated products, which are valuable intermediates in organic synthesis. These reactions can often be carried out at room temperature and are tolerant of air and moisture, offering a practical alternative to other transition-metal-catalyzed methods.[1]
N-Vinylation of Heterocycles and Amides
The introduction of a vinyl group onto a nitrogen atom is a key transformation in the synthesis of various biologically active compounds and functional materials. The Chan-Lam coupling provides a mild and efficient method for N-vinylation.
Application 1: N-Vinylation of Various N-H Containing Substrates
A general and mild method for the N-vinylation of a variety of substrates, including amides, anilines, and heterocycles, has been developed. This protocol highlights the versatility of the Chan-Lam coupling in creating N-vinyl compounds.
| Entry | N-H Substrate | Vinylboronic Acid | Product | Yield (%) |
| 1 | Benzamide | trans-1-Hexenylboronic acid | N-(1-Hexenyl)benzamide | 85 |
| 2 | Aniline | trans-1-Hexenylboronic acid | N-(1-Hexenyl)aniline | 70 |
| 3 | Indole | trans-1-Hexenylboronic acid | 1-(1-Hexenyl)indole | 75 |
| 4 | Carbazole | trans-1-Hexenylboronic acid | 9-(1-Hexenyl)carbazole | 90 |
Experimental Protocol: General Procedure for N-Vinylation
This protocol is based on the work of Lam, P. Y. S.; Vincent, G.; Bonne, D.; Clark, C. G. Tetrahedron Lett.2003 , 44, 4927–4931.
Materials:
-
N-H containing substrate (e.g., benzamide, 1.0 equiv)
-
trans-1-Hexenylboronic acid (1.5 equiv)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂, 1.1 equiv)
-
Pyridine (B92270) (2.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a stirred solution of the N-H containing substrate (0.5 mmol) and trans-1-hexenylboronic acid (0.75 mmol) in dichloromethane (5 mL) is added copper(II) acetate (0.55 mmol) and pyridine (1.0 mmol).
-
The reaction mixture is stirred at room temperature and is open to the atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with dichloromethane.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-vinylated product.
Application 2: Regioselective N2-Vinylation of 1,2,3-Triazoles and Tetrazoles
A copper(I)-catalyzed protocol allows for the highly regioselective N2-vinylation of π-deficient NH-azoles, such as 1,2,3-triazoles and tetrazoles, under base-free conditions.[2] This method is particularly valuable for the synthesis of specific isomers of these important heterocyclic compounds.
| Entry | Azole | This compound | Product | Yield (%) |
| 1 | 4-Phenyl-1H-1,2,3-triazole | This compound | 2-Vinyl-4-phenyl-2H-1,2,3-triazole | 82 |
| 2 | 1H-1,2,3-Triazole | Styrylboronic acid | 2-(E)-Styryl-2H-1,2,3-triazole | 75 |
| 3 | 5-Phenyl-1H-tetrazole | This compound | 5-Phenyl-2-vinyl-2H-tetrazole | 91 |
Experimental Protocol: N2-Vinylation of 1,2,3-Triazoles and Tetrazoles
Detailed experimental procedures for this specific application were not available in the provided search results. The general procedure described above, with appropriate modifications to the catalyst system and reaction conditions as mentioned in the literature abstract, would be a starting point for optimization.[2]
Application 3: N-Vinylation of 3-(Hydroxyimino)indolin-2-ones
A copper-catalyzed selective N-vinylation of 3-(hydroxyimino)indolin-2-ones with alkenyl boronic acids provides access to (E)-N-vinyl oxindole (B195798) nitrones under mild conditions.[3] This reaction is highly selective for mono-N-vinylation when a catalytic amount of copper salt is used.
| Entry | 3-(Hydroxyimino)indolin-2-one | Alkenylboronic Acid | Product | Yield (%) |
| 1 | 3-(Hydroxyimino)indolin-2-one | (E)-Styrylboronic acid | (E)-N-((E)-Styryl)-3-(hydroxyimino)indolin-2-one | 85 |
| 2 | 1-Methyl-3-(hydroxyimino)indolin-2-one | (E)-Oct-1-en-1-ylboronic acid | (E)-N-((E)-Oct-1-en-1-yl)-1-methyl-3-(hydroxyimino)indolin-2-one | 78 |
Experimental Protocol: N-Vinylation of 3-(Hydroxyimino)indolin-2-ones
A detailed, step-by-step experimental protocol for this specific transformation was not fully available in the provided search results. The reaction is reported to proceed under mild conditions with a catalytic amount of copper salt.[3]
O-Vinylation of Phenols
The formation of vinyl ethers is another important transformation in organic synthesis. The Chan-Lam coupling with vinylboronic acids offers a mild and efficient route to these compounds.
Application: O-Vinylation of Phenols
Phenols can be readily vinylated using vinylboronic acids under Chan-Lam conditions to afford the corresponding aryl vinyl ethers.
| Entry | Phenol (B47542) | This compound | Product | Yield (%) |
| 1 | Phenol | trans-1-Hexenylboronic acid | (E)-1-(Hex-1-en-1-yloxy)benzene | 80 |
| 2 | 4-Methoxyphenol | trans-1-Hexenylboronic acid | (E)-1-(Hex-1-en-1-yloxy)-4-methoxybenzene | 82 |
| 3 | 4-Nitrophenol | trans-1-Hexenylboronic acid | (E)-1-(Hex-1-en-1-yloxy)-4-nitrobenzene | 65 |
Experimental Protocol: General Procedure for O-Vinylation of Phenols
This protocol is based on the work of Lam, P. Y. S.; Vincent, G.; Bonne, D.; Clark, C. G. Tetrahedron Lett.2003 , 44, 4927–4931.
Materials:
-
Phenol (1.0 equiv)
-
trans-1-Hexenylboronic acid (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.1 equiv)
-
Triethylamine (B128534) (Et₃N, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the phenol (0.5 mmol) and trans-1-hexenylboronic acid (0.75 mmol) in dichloromethane (5 mL) is added copper(II) acetate (0.55 mmol) and triethylamine (1.0 mmol).
-
The reaction mixture is stirred at room temperature and is open to the atmosphere.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with dichloromethane.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aryl vinyl ether.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for the Chan-Lam coupling and a general experimental workflow.
Caption: Proposed catalytic cycle for the Chan-Lam vinylation.
Caption: General experimental workflow for Chan-Lam vinylation.
References
- 1. Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Selective N-Vinylation of 3-(Hydroxyimino)indolin-2-ones with Alkenyl Boronic Acids: Synthesis of N-Vinyl Nitrones and Spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Reaction with Vinylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. The use of microwave irradiation has significantly advanced this methodology, offering reduced reaction times, improved yields, and enhanced reproducibility.[1] This is particularly beneficial for reactions involving vinylboronic acids and their derivatives, which are crucial for the synthesis of various important organic molecules, including pharmaceuticals and advanced materials. These notes provide detailed protocols and data for performing microwave-assisted Suzuki reactions with vinylboronic acid and its stable surrogates.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers several key advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can dramatically accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: By minimizing byproduct formation through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible results.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates.[1]
Experimental Data Summary
The following tables summarize quantitative data from various microwave-assisted Suzuki coupling reactions.
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling
| Entry | Catalyst (mol%) | Base (2 mmol) | Solvent (2 mL) | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pyridine-pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O (1:1) | 60 | 120 | 2 | 98 |
| 2 | Pyridine-pyrazole/Pd(II) (0.1) | K₃PO₄ | EtOH/H₂O (1:1) | 60 | 120 | 2 | 92 |
| 3 | Pyridine-pyrazole/Pd(II) (0.1) | K₂CO₃ | EtOH/H₂O (1:1) | 60 | 120 | 2 | 85 |
| 4 | Pyridine-pyrazole/Pd(II) (0.1) | Et₃N | EtOH/H₂O (1:1) | 60 | 120 | 2 | 78 |
| 5 | Pyridine-pyrazole/Pd(II) (0.1) | KOH | MeCN/H₂O (1:1) | 60 | 120 | 2 | 88 |
| 6 | Pyridine-pyrazole/Pd(II) (0.1) | KOH | DMF/H₂O (1:1) | 60 | 120 | 2 | 75 |
| 7 | Pyridine-pyrazole/Pd(II) (0.1) | KOH | DMA/H₂O (1:1) | 60 | 120 | 2 | 72 |
Reaction conditions: 1 mmol aryl halide, 1.3 mmol phenylboronic acid, 2 mmol base, 2 mL solvent. Data adapted from a study on a pyridine-pyrazole/Pd(II) catalyst.[2]
Table 2: Microwave-Assisted Suzuki Vinylation with Potassium Vinyltrifluoroborate
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate | PdCl₂(dppf)·CH₂Cl₂ (5) | Cs₂CO₃ | Toluene/H₂O | 150 | 20 | 89 |
| 2 | Methyl 4-bromo-3,5-dimethoxybenzoate | PdCl₂(dppf)·CH₂Cl₂ (5) | Cs₂CO₃ | Toluene/H₂O | 150 | 20 | 82 |
| 3 | Mesitylene bromide | PdCl₂(dppf)·CH₂Cl₂ (5) | Cs₂CO₃ | Toluene/H₂O | 150 | 20 | 85 |
Potassium vinyltrifluoroborate is a stable and effective alternative to this compound.[3][4] Data adapted from a study on microwave-enhanced Suzuki-Miyaura vinylation.[3][5]
Experimental Protocols
Below are detailed protocols for performing microwave-assisted Suzuki reactions. These can be adapted for various substrates and catalytic systems.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling with this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane (B91453)/water, 2:1 mixture)
-
Microwave reactor vial
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol).
-
Add the this compound (0.6 mmol).
-
Add the base (e.g., K₂CO₃, 1.5 mmol, 207 mg).[6]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 2.9 mg).[6]
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 2 mL of water).[6] The solvent should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to use.[1]
-
Seal the vial under an inert atmosphere (argon or nitrogen).[1]
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Vinylation using Potassium Vinyltrifluoroborate
Materials:
-
Sterically hindered or electron-rich aryl halide (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene/Water)
-
Microwave reactor vial
-
Argon or Nitrogen gas supply
Procedure:
-
In a microwave vial, combine the aryl halide, potassium vinyltrifluoroborate, palladium catalyst, and base.
-
Add the solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.
-
After cooling, the reaction mixture can be worked up as described in Protocol 1.
This method is particularly useful for substrates that are challenging to vinylate under conventional conditions.[3][4]
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for microwave-assisted Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Poly(vinyl alcohol) from Poly(vinylboronic acid ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl alcohol) (PVA) is a water-soluble, biocompatible, and biodegradable polymer with extensive applications in the pharmaceutical, biomedical, and materials science fields. While traditionally synthesized by the hydrolysis of poly(vinyl acetate), an alternative pathway utilizing the deprotection of poly(vinylboronic acid ester)s offers a versatile method for producing PVA, particularly for the creation of block copolymers and other complex architectures where traditional methods may be challenging.[1][2] This document provides detailed protocols for the conversion of poly(this compound pinacol (B44631) ester) to poly(vinyl alcohol) via an oxidative hydrolysis method.
Principle of the Method
The conversion of poly(this compound ester) to poly(vinyl alcohol) involves the cleavage of the carbon-boron bond and its replacement with a hydroxyl group. This transformation is typically achieved through an oxidative hydrolysis reaction. The pinacol ester group serves as a protecting group for the hydroxyl functionality, which can be removed under specific conditions to yield the desired poly(vinyl alcohol). A common and effective method for this deprotection is the use of an oxidizing agent such as sodium periodate (B1199274) in a suitable solvent system.
Data Summary
The following table summarizes the key parameters and expected outcomes for the preparation of poly(vinyl alcohol) from poly(this compound pinacol ester). Please note that specific results may vary depending on the molecular weight and polydispersity of the starting polymer.
| Parameter | Value/Range | Notes |
| Starting Material | Poly(this compound pinacol ester) | Synthesized via radical polymerization of this compound pinacol ester (VBpin).[1] |
| Reagents | Sodium periodate (NaIO4), Ammonium (B1175870) acetate (B1210297) (NH4OAc) | Oxidizing agent and buffer. |
| Solvent | Tetrahydrofuran (THF) / Water | A mixed solvent system is typically used to dissolve the polymer and reagents. |
| Reaction Temperature | Room Temperature | The reaction is generally carried out at ambient temperature. |
| Reaction Time | 12 - 24 hours | Reaction time may need to be optimized based on the specific polymer. |
| Purification Method | Dialysis followed by lyophilization | To remove salts and residual solvents. |
| Expected Yield | > 90% | High conversion is typically achieved. |
| Characterization | 1H NMR, FTIR | To confirm the disappearance of the pinacol ester protons and the appearance of the hydroxyl group. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the laboratory-scale preparation of poly(vinyl alcohol) from poly(this compound pinacol ester).
Materials and Reagents
-
Poly(this compound pinacol ester)
-
Sodium periodate (NaIO4)
-
Ammonium acetate (NH4OAc)
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Lyophilizer
Protocol: Oxidative Hydrolysis of Poly(this compound pinacol ester)
-
Dissolution of Polymer:
-
In a round-bottom flask, dissolve the poly(this compound pinacol ester) in a mixture of THF and water (e.g., a 1:1 to 3:1 v/v ratio). The concentration of the polymer solution should be in the range of 1-5% (w/v).
-
Stir the mixture at room temperature until the polymer is completely dissolved.
-
-
Addition of Reagents:
-
To the polymer solution, add ammonium acetate to a final concentration of approximately 1 M. This acts as a buffer.
-
Slowly add an excess of sodium periodate (e.g., 2-3 equivalents per boronic acid ester repeating unit) to the stirring solution.
-
-
Reaction:
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of the pinacol methyl proton signal.
-
-
Work-up and Purification:
-
After the reaction is complete, transfer the solution to a dialysis tube with an appropriate molecular weight cutoff (chosen based on the molecular weight of the polymer).
-
Dialyze the solution against deionized water for 48-72 hours, changing the water frequently to ensure the complete removal of salts and other small molecules.
-
After dialysis, freeze the purified polymer solution.
-
-
Isolation of Product:
-
Lyophilize the frozen solution to obtain the final poly(vinyl alcohol) product as a white, fluffy solid.
-
-
Characterization:
-
Confirm the structure of the resulting poly(vinyl alcohol) using ¹H NMR and FTIR spectroscopy. In the ¹H NMR spectrum, the characteristic signal of the pinacol methyl protons should be absent, and a broad signal corresponding to the hydroxyl protons should be present. The FTIR spectrum should show a broad O-H stretching band around 3300 cm⁻¹.
-
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformation of Poly(this compound pinacol ester) to Poly(vinyl alcohol).
Experimental Workflow
Caption: Step-by-step experimental workflow for PVA synthesis from poly(this compound ester).
References
Troubleshooting & Optimization
how to prevent polymerization of vinylboronic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of vinylboronic acid and its derivatives during chemical reactions and storage.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound (VBA) solution become viscous or solidified?
The increased viscosity or solidification of your this compound is a common sign of unwanted polymerization.[1] Like many vinyl monomers, this compound can undergo spontaneous radical polymerization, where individual monomer units link together to form long polymer chains.[1] This process is often initiated by exposure to heat, light, or oxygen.[1] The vacant p-orbital on the boron atom can also contribute to this tendency by stabilizing growing carbon radicals.[1]
Q2: How can I prevent my this compound from polymerizing during storage?
Proper storage is crucial to minimize polymerization. This compound and its esters should be stored in a cool, dark environment, ideally at -20°C.[1] The container must be sealed tightly under an inert atmosphere, such as argon or nitrogen, to exclude oxygen which can initiate radical formation.[1] The use of a chemical stabilizer or inhibitor is also highly recommended.[1]
Q3: What are radical inhibitors, and which ones are effective for this compound?
Radical inhibitors are compounds that scavenge free radicals, which in turn terminates the polymerization chain reaction.[1] For vinyl monomers, phenothiazine (B1677639) (PTZ) and butylated hydroxytoluene (BHT) are commonly used and effective inhibitors.[1][2] Commercial preparations of this compound and its esters often contain these stabilizers.[3]
Q4: My reaction yield is low, and I'm observing insoluble material. Could this be due to VBA polymerization?
Yes, this is a very likely cause. If your this compound has partially or fully polymerized, the concentration of the active monomer is lower than what is assumed for your reaction's stoichiometry, leading to reduced yields.[1]
Q5: Can I use this compound that has already polymerized?
If a significant portion of your this compound is insoluble in your reaction solvent, it has likely polymerized and may not be suitable for use.[1] For valuable materials, purification by dissolving the monomer and filtering off the insoluble polymer may be an option.[1] A conceptual approach for depolymerization under acidic or basic conditions has been proposed, but it would require significant optimization.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| This compound appears cloudy, viscous, or contains solid particles upon receipt or after storage. | Spontaneous polymerization has occurred due to improper storage (exposure to heat, light, or air).[1] | 1. Assess Usability: Check the solubility of a small sample in your reaction solvent. If a significant portion is insoluble, the material may not be suitable for use.[1]2. Purification (Advanced): Consider dissolving the monomer in a suitable solvent and filtering off the insoluble polymer. Recrystallization may also be possible.[1] |
| Low reaction yield and formation of insoluble material in the reaction mixture. | Polymerization of this compound during the reaction. | 1. Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature to disfavor polymerization.[1]2. Add Inhibitor to Reaction: Consider adding a small amount of a high-temperature inhibitor like phenothiazine directly to the reaction mixture. Note: First, test for compatibility with your catalyst and reagents.[1] |
| Inconsistent results between different batches of this compound. | Batches may have varying levels of polymerization or may have been supplied with or without an inhibitor.[1] | 1. Standardize Handling: Implement a standard operating procedure for all incoming this compound, including a quality control check and the addition of an inhibitor to a consistent concentration.[1]2. Contact Supplier: Inquire with the supplier about the presence and concentration of any included stabilizers.[1] |
Inhibitor Concentration Data
| Inhibitor | Typical Concentration | Reference |
| Phenothiazine (PTZ) | 100-500 ppm | [1] |
| Phenothiazine (PTZ) | 2-3 wt. % (in dibutyl ester) | |
| Butylated Hydroxytoluene (BHT) | 0.05% (500 ppm) | [2] |
Experimental Protocols
Protocol 1: How to Stabilize this compound for Storage
This protocol describes the addition of phenothiazine, a common radical inhibitor, to prevent polymerization during storage.[1]
Materials:
-
This compound (or ester derivative)
-
Phenothiazine (PTZ)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Volumetric flasks
-
Syringes or micropipettes
-
Storage vial (amber glass, with a PTFE-lined cap)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare an Inhibitor Stock Solution:
-
Accurately weigh 10 mg of phenothiazine.
-
Dissolve it in 10 mL of an anhydrous solvent in a volumetric flask to create a 1 mg/mL stock solution.
-
Note: Phenothiazine solutions can be light-sensitive. Prepare fresh or store in an amber vial.[1]
-
-
Add Inhibitor to Monomer:
-
The target concentration for inhibitors in monomers is typically 100-500 ppm. For this example, we will aim for ~200 ppm.
-
If you have 5 g (5000 mg) of this compound, you will need to add 1 mg of phenothiazine (200 ppm = (1 mg / 5000 mg) * 1,000,000).
-
Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to your this compound.
-
If the this compound is a solid, dissolve it in a minimal amount of anhydrous solvent before adding the inhibitor solution.[1]
-
-
Ensure Homogeneity and Store:
-
Gently swirl or mix the solution to ensure the inhibitor is evenly distributed.
-
If you added a solvent, you may choose to remove it carefully under reduced pressure at low temperature.
-
Blanket the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Seal the vial tightly, wrap it in aluminum foil to protect it from light, and place it in a -20°C freezer.[1]
-
Protocol 2: Quality Control Check for Polymerization
Use this quick protocol to assess the quality of your this compound before an experiment.[1]
Procedure:
-
Visual Inspection: Check the material for any visual signs of polymerization, such as cloudiness, high viscosity (for liquids), or the presence of gels or solid particulates.[1]
-
Solubility Test:
-
Take a small, representative sample of your this compound.
-
Attempt to dissolve it in the solvent you plan to use for your reaction.
-
Observe if the material dissolves completely or if there is any insoluble residue. The presence of insoluble material is a strong indicator of polymerization.
-
Protocol 3: Conceptual Approach for Depolymerization
Disclaimer: This is a conceptual protocol and has not been validated specifically for polythis compound. It would require significant optimization.[1] The goal is to hydrolyze the polymer back to its monomeric form.[1]
Procedure:
-
Setup: Suspend the polymerized this compound in a suitable solvent (e.g., water/THF mixture).[1]
-
Catalyst Addition:
-
Reaction: Heat the mixture under reflux and monitor the reaction over time. The polymer should slowly dissolve as it depolymerizes into the water-soluble monomer.[1]
-
Monitoring: Track the disappearance of the polymer and the appearance of the this compound monomer using techniques like TLC or NMR on aliquots taken from the reaction.[1]
-
Workup: Once depolymerization is complete, neutralize the catalyst and use an appropriate extraction or purification method to isolate the this compound monomer.[1]
Visualizations
Caption: Workflow for preventing this compound polymerization.
Caption: Mechanism of radical polymerization and inhibition.
References
Technical Support Center: Troubleshooting Low Yields in Vinylboronic acid Suzuki Couplings
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in vinylboronic acid Suzuki coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental issues.
Troubleshooting Guide: Diagnosing and Resolving Low Reaction Yields
Low yields in this compound Suzuki couplings can stem from a variety of factors. This guide provides a systematic approach to identifying and addressing the root cause of the problem.
Question: My Suzuki coupling reaction with a this compound is giving a low yield. What are the first steps I should take to troubleshoot?
Answer:
When troubleshooting a low-yielding Suzuki coupling reaction, it's essential to systematically evaluate the key reaction components and conditions. Start by verifying the integrity of your reagents and then move on to optimizing the reaction parameters.
A general troubleshooting workflow can be visualized as follows:
Caption: A stepwise workflow for troubleshooting low yields in Suzuki couplings.
Begin by confirming the quality of your starting materials, as vinylboronic acids can be prone to decomposition.[1][2] Ensure your solvents are anhydrous and properly degassed to prevent catalyst deactivation.[3] If reagent quality is confirmed, proceed to screen different bases and ligands, as these can have a significant impact on reaction efficiency.[3][4][5] Finally, optimize temperature and concentration.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Issues
Q1: My reaction is sluggish or stalls completely. Could my palladium catalyst be the problem?
A1: Yes, an inactive or deactivated catalyst is a common cause of reaction failure.[3]
-
Catalyst Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are thoroughly degassed.[3]
-
Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst such as Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) form. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[3]
-
Palladium Black Formation: The precipitation of palladium black indicates catalyst aggregation and deactivation.[6] This can be caused by high temperatures or the absence of a stabilizing ligand.
Q2: How do I choose the right ligand for my this compound Suzuki coupling?
A2: Ligand choice is critical for a successful Suzuki coupling, especially with challenging substrates. The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle.
-
For electron-rich or sterically hindered organic halides: Use bulky, electron-rich phosphine (B1218219) ligands. These ligands promote the oxidative addition step, which is often the rate-limiting step.[7] Examples include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[3][4]
-
To prevent side reactions: Ligands with larger "bite angles" can sometimes suppress side reactions like beta-hydride elimination.[6][7]
The Suzuki catalytic cycle, illustrating the key roles of the ligand, is shown below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acid Stability and Reactivity
Q3: I suspect my this compound is decomposing. What causes this and how can I prevent it?
A3: Vinylboronic acids can be unstable and prone to side reactions, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3]
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can promote protodeboronation.[3] Consider using milder bases like KF or K₂CO₃.[3][8]
-
Elevated Temperatures: High reaction temperatures can accelerate the decomposition of the boronic acid.[3] Try running the reaction at a lower temperature.
-
Stabilized Boron Reagents: If decomposition persists, consider using a more stable vinylboron species, such as a vinylboronate ester (e.g., pinacol (B44631) ester) or a vinyltrifluoroborate salt.[3][9] These are generally more robust and less susceptible to protodeboronation.
Table 1: Comparison of Common Vinylboron Reagents
| Reagent Type | Structure | Advantages | Disadvantages |
| This compound | R-B(OH)₂ | High reactivity.[2] | Prone to polymerization and protodeboronation.[1][2] |
| Vinylboronate Ester (e.g., Pinacol) | R-B(O-CR'₂)₂ | More stable, less prone to decomposition.[3] | Can have lower reactivity than boronic acids.[2] |
| Potassium Vinyltrifluoroborate | [R-BF₃]K | Highly stable, crystalline solids.[9] | May require specific conditions for activation. |
Base and Solvent Effects
Q4: How does the choice of base affect the reaction yield?
A4: The base plays a crucial role in the transmetalation step of the Suzuki coupling. It activates the boronic acid to form a more nucleophilic boronate species.[3][10]
-
Base Strength: The optimal base strength depends on the specific substrates. Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective.[3] However, for base-sensitive substrates, milder bases like KF or Na₂CO₃ may be necessary.[3][11]
-
Solubility: The base must have some solubility in the reaction medium to be effective.[3] Using finely powdered bases or adding a small amount of water to organic solvents like THF or dioxane can improve solubility.[3]
Table 2: Common Bases for this compound Suzuki Couplings
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | THF/H₂O, Dioxane/H₂O | A common and effective choice for many systems.[12][13] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Often used for less reactive coupling partners.[3] |
| K₃PO₄ | Strong | Toluene, Dioxane | A strong, non-nucleophilic base.[3] |
| KF | Mild | THF, Dioxane | Useful for substrates with base-labile functional groups.[3][8] |
Q5: What is the best solvent system for my reaction?
A5: The choice of solvent can influence reaction rate and yield by affecting the solubility of reagents and the stability of the catalytic species.
-
Aqueous Biphasic Systems: Mixtures of an organic solvent (e.g., THF, dioxane, toluene) with water are very common.[3][14] The water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions may be required to prevent side reactions like protodeboronation.[3]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can also be used, but be aware that they can be difficult to remove and may decompose at high temperatures.[15][16]
Common Side Reactions
Q6: I am observing significant amounts of side products. What are the most common side reactions and how can I minimize them?
A6: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Homocoupling: This is the coupling of two molecules of the organic halide or two molecules of the boronic acid.[6] It can be minimized by ensuring the reaction is free of oxygen and by using bulky ligands.[17]
-
Protodeboronation: As discussed in Q3, this is the replacement of the boronic acid group with a hydrogen atom.[6] Use milder bases, lower temperatures, or more stable boronate esters to avoid this.[3]
-
Dehalogenation: The organic halide can be reduced, replacing the halogen with a hydrogen atom.[6] This can sometimes be suppressed by optimizing the ligand and base combination.
Experimental Protocols
General Protocol for a this compound Suzuki Coupling:
-
Reaction Setup: To a dry reaction flask, add the organic halide (1.0 equiv), the this compound or ester (1.2 equiv), and the base (2.0-3.0 equiv).[3]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common system is a 4:1 mixture of an organic solvent (e.g., dioxane) and water.[3]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if not using a pre-catalyst).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Note: This is a general protocol and may require optimization for specific substrates. Always refer to the literature for procedures involving similar compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Protodeboronation in Boronic Acid Chemistry
Welcome to the Technical Support Center for managing protodeboronation side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate this common challenge in boronic acid chemistry, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This reaction consumes the boronic acid, which is a crucial component in many cross-coupling reactions, leading to reduced yields of the desired product and the formation of a deboronated byproduct that can complicate purification.[2]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH: The reaction medium's pH is a critical factor. Both acidic and basic conditions can catalyze protodeboronation, with the rate often being minimized at a neutral pH for simple arylboronic acids.[1]
-
Base: The type and concentration of the base used in reactions like the Suzuki-Miyaura coupling are crucial. Stronger bases can accelerate protodeboronation.[3]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[4]
-
Solvent: The presence of protic solvents, especially water, can serve as a proton source for the reaction.[5] However, the complete absence of water can sometimes slow down the desired coupling reaction.
-
Ligands: In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can have a substantial impact. Bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[3][6]
-
Substrate Electronics: The electronic properties of the organic group attached to the boron atom play a role. Electron-donating groups on arylboronic acids can increase the rate of protodeboronation under acidic conditions, while electron-withdrawing groups can make certain heteroaromatic boronic acids more susceptible.[1]
Q3: How can I detect and quantify protodeboronation?
A3: Protodeboronation can be detected and quantified using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for quantifying the amount of protodeboronated byproduct relative to the starting material or the desired product. By integrating the signals corresponding to each species, a molar ratio can be determined.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product, starting materials, and the protodeboronated byproduct. By using a suitable standard, the amount of each component can be quantified.
Troubleshooting Guides
Issue 1: Low yield of desired product and significant amount of deboronated byproduct observed.
This is a classic sign of significant protodeboronation competing with your main reaction.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting high protodeboronation.
Issue 2: Inconsistent results and varying levels of protodeboronation between batches.
This often points to issues with reagent quality or reaction setup.
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time. It is advisable to use fresh or recently purchased reagents. The purity can be checked by NMR before use.
-
Solvents: Ensure solvents are anhydrous, as water can promote protodeboronation.
-
-
Inert Atmosphere:
-
Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from potentially influencing side reactions.
-
Data on Factors Influencing Protodeboronation
The following tables summarize quantitative data on the impact of various factors on the extent of protodeboronation.
Table 1: Effect of Phosphine Ligand on Protodeboronation in Suzuki-Miyaura Coupling
| Ligand | % Yield of Protodeboronated Product (Naphthalene) |
| PPh₃ | 5 |
| PCy₃ | 15 |
| XPhos | 30 |
| SPhos | 25 |
| tBuXPhos | 45 |
| RuPhos | 35 |
| BrettPhos | 50 |
Reaction conditions: 2-naphthalene boronic acid pinacol (B44631) ester, Pd(OAc)₂, K₃PO₄, dioxane/water, 80 °C. Data is representative and sourced from studies on the impact of bulky phosphine ligands.
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield (Protodeboronation is a competing side reaction)
| Base | Yield of Coupled Product (%) |
| NaOH | 65 |
| K₂CO₃ | 85 |
| K₃PO₄ | 92 |
| Cs₂CO₃ | 90 |
| Et₃N | 40 |
Reaction conditions: Aryl halide, arylboronic acid, Pd catalyst, solvent, heat. Yields are illustrative and depend heavily on the specific substrates and conditions.[7]
Table 3: Protodeboronation of Various Arylboronic Acids in Acetic Acid
| Arylboronic Acid Substituent | Yield of Protodeboronated Product (%) |
| 4-OH | 92 |
| 4-OCH₃ | 88 |
| 4-CH₃ | 85 |
| H | 78 |
| 4-Cl | 85 |
| 4-Br | 71 |
| 4-NO₂ | 52 |
Reaction conditions: Arylboronic acid in acetic acid at 130 °C. This demonstrates the electronic effect on the C-B bond cleavage.[1]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation using a Pinacol Ester
This protocol is a starting point for couplings where the corresponding boronic acid is prone to protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Schlenk flask or sealed vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid pinacol ester, base, and palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate for Highly Unstable Boronic Acids (Slow-Release Strategy)
N-methyliminodiacetic acid (MIDA) boronates are highly stable and slowly release the active boronic acid under basic conditions, keeping its concentration low and minimizing side reactions.[8][9]
Caption: Mechanism of MIDA boronate slow release.
Procedure:
-
Follow the general setup as in Protocol 1, substituting the pinacol ester with the corresponding MIDA boronate (1.2-1.5 equiv).
-
Use a mild base such as K₃PO₄ (3.0 equiv) to facilitate the slow release of the boronic acid.
-
The reaction may require longer reaction times due to the slow release mechanism. Monitor the progress carefully.
-
Workup and purification are similar to Protocol 1.
Protocol 3: Quantification of Protodeboronation by ¹H NMR Spectroscopy
Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl terephthalate) into a vial. The internal standard should have a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with signals from the analyte or byproduct.
-
Add a known amount of the crude reaction mixture to the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁). A D1 of 30 seconds is generally a safe starting point.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
Data Analysis:
-
Integrate a well-resolved signal of the internal standard (IS), the protodeboronated byproduct (PB), and the desired product (DP).
-
Calculate the moles of each component using the following formula:
-
Moles of X = (Integral of X / Number of protons for that signal)
-
-
Calculate the percentage of protodeboronation:
-
% Protodeboronation = [Moles of PB / (Moles of PB + Moles of DP)] * 100
-
This technical support guide provides a starting point for addressing the common issue of protodeboronation in boronic acid chemistry. Successful mitigation often requires careful optimization of multiple reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst and Base for Vinylboronic Acid Cross-Coupling
Welcome to the Technical Support Center for vinylboronic acid cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of catalyst and base for this compound cross-coupling reactions.
Q1: I am observing very low to no yield of my desired cross-coupled product. What are the potential causes and how can I improve the yield?
Possible Causes:
-
Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst, or it may have been deactivated by oxygen.[1]
-
Inefficient Oxidative Addition: The chosen aryl/vinyl halide might be too electron-rich or sterically hindered for the oxidative addition step to proceed efficiently.[1]
-
Poor Transmetalation: The boronic acid may not be sufficiently activated to the more nucleophilic boronate species, hindering the transfer of the vinyl group to the palladium center. This is often a rate-determining step.[2][3]
-
Incorrect Base Selection: The base might be too weak, poorly soluble in the reaction medium, or incompatible with the substrates.[1][3]
-
Protodeboronation: The this compound can be unstable under the reaction conditions, leading to the cleavage of the C-B bond and formation of the corresponding alkene, which reduces the amount of boronic acid available for the cross-coupling.[4]
Solutions:
-
Catalyst and Ligand Selection:
-
For challenging substrates, consider using more robust and electron-rich phosphine (B1218219) ligands such as Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[5][6] These ligands can facilitate the oxidative addition of less reactive halides like chlorides.
-
Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be beneficial.[1]
-
Ensure rigorous degassing of solvents and the reaction mixture to prevent catalyst deactivation by oxygen.[1]
-
-
Base and Solvent Optimization:
-
Employ stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) to promote the formation of the highly reactive boronate species.[1][7]
-
The presence of water can be crucial for the Suzuki-Miyaura reaction, as it can facilitate the formation of the active boronate and help solubilize the base.[8] A mixture of an organic solvent (e.g., THF, dioxane) and water is often effective.
-
For bases with low solubility, ensure they are finely powdered to maximize their surface area.
-
-
Temperature Control:
-
Increasing the reaction temperature can often overcome activation barriers for both oxidative addition and transmetalation.[1] However, be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions like protodeboronation.
-
Q2: I am observing a significant amount of a side product corresponding to the protonated vinyl group (protodeboronation). How can I minimize this?
Possible Causes:
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can promote the cleavage of the carbon-boron bond.[1]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[4]
-
Instability of the Boronic Acid: Some vinylboronic acids are inherently less stable, particularly those with certain substituents.[9]
Solutions:
-
Use Milder Bases: Consider using milder bases such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF).[1][10]
-
Protect the Boronic Acid: Convert the this compound to a more stable derivative like a pinacol (B44631) ester (Bpin), MIDA ester, or a potassium vinyltrifluoroborate salt.[1][11] These derivatives are more resistant to protodeboronation and release the active boronic acid species slowly under the reaction conditions.
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[1]
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of protodeboronation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the this compound cross-coupling reaction?
The base plays a crucial role in the catalytic cycle. Its primary function is to activate the this compound by converting it into a more nucleophilic vinylboronate "ate" complex (e.g., [R-B(OH)₃]⁻).[12] This boronate species is significantly more reactive towards the palladium(II) intermediate in the transmetalation step, which is often the rate-determining step of the reaction.[3]
Q2: Which palladium catalyst is best for this compound cross-coupling?
The optimal palladium catalyst depends on the specific substrates. For simple vinylboronic acids and reactive aryl halides, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃) can be effective.[7] However, for more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often superior.[5][6]
Q3: Should I use a boronic acid, a boronate ester, or a trifluoroborate salt?
While vinylboronic acids can be used directly, they are often prone to instability and protodeboronation.[9] Vinyl boronate esters (e.g., pinacol esters) and potassium vinyltrifluoroborate salts are generally more stable, easier to handle, and often provide more reproducible results.[1][13] Potassium vinyltrifluoroborate is a particularly robust and versatile reagent for vinylation.[7][13][14]
Q4: Is water necessary for the reaction?
The presence of water is often beneficial and can be critical for the success of the Suzuki-Miyaura coupling. Water can help to dissolve the inorganic base and facilitates the formation of the reactive boronate species.[8] Many successful protocols employ a mixture of an organic solvent like THF or dioxane with water. However, in cases of severe protodeboronation, anhydrous conditions may be necessary.[1]
Data Presentation
Table 1: Comparison of Catalyst and Base Systems for the Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 85 |
| 2 | 4-Chloroanisole | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | Incomplete |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 72 |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 85 | 95 |
Data sourced from Molander, G. A.; Brown, A. R. J. Org. Chem. 2006, 71 (25), 9681–9686.[7][15]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate [7][14]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Catalyst Addition: Add the palladium(II) chloride (2 mol%) and triphenylphosphine (6 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of THF and water (9:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for this compound cross-coupling.
Caption: Key parameter relationships in this compound cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
Technical Support Center: Purification of Crude Vinylboronic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude vinylboronic acid via recrystallization. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain several types of impurities, largely dependent on the synthetic route employed. Common impurities include:
-
Boroxines (Anhydrides): These are cyclic trimers that form from the dehydration of this compound.
-
Polymeric materials: this compound has a tendency to undergo spontaneous radical polymerization, especially when exposed to heat, light, or air.[1] This can result in insoluble or viscous impurities.
-
Starting materials and byproducts: Depending on the synthesis, these may include unreacted vinyl Grignard reagents or vinylboronic esters.
-
Protodeboronation products: Cleavage of the carbon-boron bond can lead to the formation of boric acid and ethene.
Q2: Why is recrystallization a suitable method for purifying this compound?
A2: Recrystallization is an effective technique for purifying solid compounds based on the principle of differential solubility. For this compound, which is a crystalline solid, this method allows for its selective crystallization from a suitable solvent, leaving impurities dissolved in the mother liquor.
Q3: What are the recommended solvents for the recrystallization of this compound?
A3: The choice of solvent is critical for a successful recrystallization. For boronic acids in general, solvents such as water, benzene, dichloroethane, and ethyl acetate (B1210297) have been suggested.[2] A mixed solvent system, often employing a solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble, can also be effective.
Q4: How can I prevent polymerization of this compound during recrystallization?
A4: Polymerization is a significant challenge in handling this compound.[1] To mitigate this during recrystallization:
-
Work at lower temperatures: If possible, perform the dissolution at the lowest temperature that still allows for complete dissolution of the this compound.
-
Use of inhibitors: Consider the addition of a radical inhibitor, such as phenothiazine, to the recrystallization solvent.[1] However, ensure the inhibitor will not interfere with downstream applications.
-
Inert atmosphere: Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation-initiated polymerization.
Q5: My this compound "oils out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. To address this, you can:
-
Add more solvent: Re-heat the solution and add a small amount of additional solvent to increase the saturation temperature.
-
Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point.
-
Change the solvent system: A different solvent or solvent mixture may be necessary to achieve proper crystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of crude this compound.
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated but requires nucleation. | - Reheat the solution to evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Low yield of purified product | - Too much solvent was used.- The crystals were washed with warm solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product is still impure after recrystallization | - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively differentiate between the product and impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Experiment with different recrystallization solvents or solvent mixtures to improve selectivity. |
| The material appears viscous or has solidified | - Spontaneous polymerization has occurred. | - Perform a solubility test; if a significant portion is insoluble, the material has likely polymerized.[1]- For valuable material, consider dissolving the monomer in a suitable solvent and filtering off the insoluble polymer.[1] |
Data Presentation
The following table provides a general guide for solvent selection for the recrystallization of this compound, based on general principles and reported solvents for boronic acids.[2] Optimal conditions should be determined experimentally.
| Solvent System | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Expected Purity Improvement | Notes |
| Water | 90-100 | 0-4 | Moderate to High | Good for removing non-polar impurities. Can hydrolyze boroxines back to the acid. |
| Dichloroethane | 70-80 | 0-4 | Moderate | Effective for less polar impurities. |
| Ethyl Acetate | 70-77 | 0-4 | Moderate | A versatile solvent for a range of polarities. |
| Benzene | 70-80 | 0-4 | Moderate | Use with appropriate safety precautions due to toxicity. |
| Water/Ethanol (B145695) | 70-80 | 0-4 | Moderate to High | A mixed solvent system can be fine-tuned for optimal solubility differential. |
Experimental Protocols
Detailed Methodology for Recrystallization of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. Water or a mixture of water and a miscible organic solvent like ethanol are often good starting points. The ideal solvent should dissolve the crude this compound when hot but have low solubility when cold.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring to near the solvent's boiling point until the solid is completely dissolved. Add more solvent in small portions if necessary, aiming to use the minimum volume required for complete dissolution at high temperature.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities (including polymerized this compound) are present, perform a hot gravity filtration.
-
Pre-heat a funnel and a receiving flask to prevent premature crystallization.
-
Pour the hot solution through a fluted filter paper to remove the insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the crystal surface.
-
-
Drying:
-
Dry the purified crystals under vacuum. The product can be transferred to a desiccator for final drying.
-
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of crude this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
what to do when vinylboronic acid appears viscous or solidified
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vinylboronic acid and its derivatives.
Troubleshooting Guide
This guide addresses the common issue of this compound appearing viscous, solidified, or containing precipitates.
Problem: this compound appears viscous, has solidified, or contains precipitates upon receipt or after storage.
This change in physical state is a strong indicator of spontaneous polymerization, which can be initiated by exposure to heat, light, or oxygen.[1] The presence of insoluble polymer will reduce the concentration of the active monomer, leading to lower reaction yields.[1]
Initial Assessment Workflow
Caption: Troubleshooting workflow for viscous or solidified this compound.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound become viscous or solidified?
A1: The increased viscosity or solidification of this compound is a common sign of unwanted polymerization.[1] As a vinyl monomer, it can undergo spontaneous radical polymerization, where individual units link together to form long polymer chains.[1] This process is often triggered by exposure to heat, light, or oxygen.[1]
Q2: How can I prevent my this compound from polymerizing?
A2: Proper storage is crucial. To minimize polymerization, this compound and its esters should be stored in a cool, dark environment, ideally at -20°C.[1] The container must be sealed tightly under an inert atmosphere, such as argon or nitrogen, to exclude oxygen.[1] Additionally, the use of a radical inhibitor is highly recommended.[1]
Q3: What is a radical inhibitor and which one should I use?
A3: Radical inhibitors are compounds that scavenge free radicals, stopping the polymerization chain reaction. For vinyl monomers, phenothiazine (B1677639) (PTZ) is a highly effective and commonly used inhibitor.[1] Commercial preparations of this compound esters often contain phenothiazine as a stabilizer.[1]
Q4: My reaction yields are low and I see insoluble material. Is this related to this compound polymerization?
A4: Yes, this is a very likely cause. If your this compound has partially or fully polymerized, the concentration of the active monomer is lower than what is calculated for your reaction stoichiometry, leading to reduced yields.[1] The resulting polythis compound is often insoluble in common organic solvents, appearing as a solid, gel, or precipitate in your reaction.[1]
Q5: Can I still use this compound that has become viscous?
A5: It depends on the extent of polymerization. If the material is only slightly more viscous but fully dissolves in your reaction solvent, it may still be usable. However, if it is partially or fully insoluble, it should be purified before use, or it may need to be discarded. A quality control check (see Protocol 1) is recommended.
Quantitative Data Summary
| Parameter | Value | Notes |
| Melting Point | 83 °C | This is the temperature at which pure, unpolymerized this compound transitions from a solid to a liquid.[2] Gentle warming may be applied, but prolonged heating can promote polymerization. |
| Storage Temperature | -20 °C | Recommended for minimizing spontaneous polymerization.[1][3] |
| Inhibitor Concentration | 100-500 ppm | Typical concentration range for phenothiazine (PTZ) to prevent polymerization.[1] |
Experimental Protocols
Protocol 1: Quality Control Check for Polymerization
Use this quick protocol to assess the quality of your this compound before an experiment.
1. Visual Inspection:
-
Carefully observe the material for any signs of polymerization, such as cloudiness, high viscosity (for liquids), or the presence of gels or solid particles.
2. Solubility Test:
-
In a small vial, place approximately 10-20 mg of the this compound.
-
Add 1 mL of a solvent in which the monomer should be readily soluble (e.g., THF, DMSO, CDCl₃).
-
Gently agitate the vial and observe the solubility.
-
Interpretation:
-
Fully Soluble: The material is likely of good quality and suitable for use.
-
Partially Soluble: A significant portion of the material has likely polymerized. Purification is recommended before use.
-
Insoluble: The material is likely extensively polymerized and may not be suitable for your reaction.
-
Protocol 2: Purification of Partially Polymerized this compound
This protocol describes a general method to separate the soluble monomer from the insoluble polymer. This should be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Partially polymerized this compound
-
Anhydrous solvent in which the monomer is soluble (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Syringe filters (0.2 or 0.45 µm, PTFE)
-
Clean, dry collection flask
-
Rotary evaporator
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Add a minimal amount of the selected anhydrous solvent to the vial containing the this compound to dissolve the monomer.
-
Gently agitate or stir the mixture until all the soluble components are dissolved. The insoluble polymer will remain as a solid or gel.
-
Draw the solution containing the dissolved monomer into a syringe.
-
Attach a syringe filter to the syringe and carefully filter the solution into the clean, dry collection flask, leaving the insoluble polymer behind.
-
Remove the solvent from the filtrate using a rotary evaporator at low temperature to avoid polymerization of the purified monomer.
-
Once the solvent is removed, immediately place the flask under an inert atmosphere.
-
For future storage, consider adding a radical inhibitor like phenothiazine (100-500 ppm) and store at -20°C.[1]
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. Always consult the Safety Data Sheet (SDS) for the specific material you are using.
References
addressing inconsistent results between batches of vinylboronic acid
Welcome to the Technical Support Center for vinylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies between batches of this compound and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound, which was a free-flowing powder/liquid upon arrival, has become viscous, solidified, or appears to contain a gel. What happened?
A1: This is a common indication of unwanted polymerization. This compound is a monomer that can undergo spontaneous radical polymerization, where individual molecules link together to form long polymer chains (polythis compound).[1] This process is often initiated by exposure to heat, light, or oxygen. The resulting polymer is often insoluble in common organic solvents and will have significantly reduced reactivity in downstream applications like Suzuki-Miyaura coupling.[1]
Q2: How can I prevent my this compound from polymerizing during storage?
A2: Proper storage is crucial to maintain the quality of your this compound. To minimize polymerization, it should be stored in a cool, dark environment, ideally at -20°C.[1] The container must be sealed tightly under an inert atmosphere, such as argon or nitrogen, to exclude oxygen. Additionally, the use of a radical inhibitor is highly recommended.[1]
Q3: What is a radical inhibitor, and which one should I use for this compound?
A3: Radical inhibitors are compounds that scavenge free radicals, which are the initiators of the polymerization chain reaction. For vinyl monomers like this compound, phenothiazine (B1677639) is a highly effective and commonly used inhibitor.[1] Many commercial preparations of this compound and its esters are supplied with an inhibitor already added. If your material does not contain an inhibitor, you can add it yourself. (See Experimental Protocol 2 ).
Q4: My Suzuki-Miyaura coupling reaction with this compound has a low yield, even though the starting material appeared fine. Could this be related to polymerization?
A4: Yes, this is a very likely cause. Even partial polymerization that is not visually obvious can significantly lower the concentration of the active monomer in your starting material.[1] This leads to incorrect stoichiometry in your reaction and, consequently, lower yields. The presence of oligomers or polymers can also interfere with the catalytic cycle. It is recommended to perform a quality control check on your this compound before use (See Troubleshooting Guide ).
Q5: Are there other common impurities in this compound besides polymers?
A5: Yes, other impurities can arise from the synthesis or degradation of this compound. These may include:
-
Boroxine: A cyclic anhydride (B1165640) formed by the dehydration of three boronic acid molecules. This can be detected by mass spectrometry.
-
Protodeboronation product (ethene): The replacement of the boronic acid group with a hydrogen atom. Vinylboronic acids are generally more stable against protodeboronation compared to many arylboronic acids.[2]
-
Residual starting materials or reagents from the synthesis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to inconsistent batches of this compound.
Issue 1: Inconsistent reaction yields between different batches.
-
Possible Cause: Different levels of polymerization or the presence/absence of an inhibitor in different batches.[1]
-
Troubleshooting Workflow:
Workflow for addressing batch inconsistency.
Issue 2: Reaction mixture becomes a gel or a precipitate forms during heating.
-
Possible Cause: Thermally-induced polymerization of the this compound starting material.[1]
-
Solutions:
-
Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature to disfavor polymerization.[1]
-
Add Inhibitor to the Reaction: Consider adding a small amount of a high-temperature inhibitor like phenothiazine directly to the reaction mixture. Note: Always perform a small-scale test to ensure compatibility with your catalyst and other reagents.[1]
-
Issue 3: My analytical data (NMR, HPLC) looks different from the supplier's certificate of analysis.
-
Possible Cause: Degradation or polymerization has occurred since the supplier's analysis, likely due to improper storage or handling.
-
Recommended Actions:
-
Re-evaluate Storage Conditions: Ensure the material has been consistently stored at -20°C under an inert atmosphere and protected from light.
-
Analyze a Fresh Sample: If possible, obtain a fresh, unopened sample from the same batch and analyze it immediately to compare.
-
Consult Analytical Protocols: Use the detailed analytical protocols below to ensure your analysis method is appropriate for detecting potential degradation products.
-
Data Presentation: Comparison of Good vs. Bad Batches
The following table summarizes typical analytical results for a high-quality ("Good") batch of this compound versus a partially polymerized ("Bad") batch.
| Parameter | Good Batch (High Purity Monomer) | Bad Batch (Partially Polymerized) | Analytical Method |
| Appearance | White to off-white free-flowing solid or clear liquid | Clumped solid, viscous liquid, gel-like, or contains particulates | Visual Inspection |
| Solubility | Readily soluble in the reaction solvent (e.g., Dioxane, THF) | Partially or mostly insoluble | Solubility Test |
| ¹H NMR | Sharp, well-defined peaks for vinyl protons (~5.8-6.5 ppm) | Broadened signals in the vinyl region, reduced integral value | NMR Spectroscopy |
| ¹¹B NMR | Sharp singlet around 30-33 ppm | Broadened signal, potentially with additional minor peaks | NMR Spectroscopy |
| HPLC Purity | Single major peak with >95% area | Multiple peaks, broader main peak, or presence of early-eluting oligomers | Reverse-Phase HPLC |
| Active Monomer Content | >95% | <80% (or lower) | Quantitative NMR/HPLC |
Experimental Protocols
Protocol 1: Visual Inspection of Incoming this compound
This quick protocol should be performed on all incoming batches of this compound.
-
Check for Intact Seal: Ensure the container's seal has not been compromised.
-
Observe Physical State: Note the appearance of the material at room temperature (before storing at -20°C). It should be a white to off-white solid or a clear liquid.
-
Look for Signs of Polymerization: Check for any of the following:
-
Clumping: The powder is not free-flowing.
-
Viscosity: If a liquid, it appears thicker than expected.
-
Particulates/Gel: Presence of solid particles, flakes, or gel-like substances.[1]
-
-
Record Observations: Document the appearance of each batch upon receipt. If any signs of polymerization are present, the batch should be flagged for further analytical testing before use.
Protocol 2: Addition of Phenothiazine Inhibitor
This protocol describes the addition of phenothiazine to prevent polymerization during storage.[1]
-
Materials:
-
This compound
-
Phenothiazine
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas source (Argon or Nitrogen)
-
-
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve 10 mg of phenothiazine in 10 mL of anhydrous solvent to create a 1 mg/mL stock solution. Note: Prepare this solution fresh or store it in an amber vial, as it can be light-sensitive.
-
Add Inhibitor to Monomer: The target concentration for the inhibitor is typically 100-200 ppm. For 5 g (5000 mg) of this compound, you will need 1 mg of phenothiazine for a 200 ppm concentration.
-
Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to your vial of this compound. If the this compound is a solid, you may need to dissolve it in a minimal amount of anhydrous solvent before adding the inhibitor solution.
-
Ensure Homogeneity and Store: Gently swirl the mixture to ensure the inhibitor is evenly distributed. If you added a solvent, you can choose to carefully remove it under reduced pressure at a low temperature.
-
Blanket the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Seal the vial tightly, wrap it in aluminum foil to protect it from light, and place it in a -20°C freezer.[1]
-
Protocol 3: Quality Control by NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈, or DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3] For ¹¹B NMR, using a quartz NMR tube can reduce background signals.[3]
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Analysis: Look for sharp, well-resolved signals in the vinyl region (typically between 5.8 and 6.5 ppm). The presence of broad, poorly defined signals in this region is indicative of polymerization.[1] Integrate the vinyl proton signals relative to a known internal standard to determine the concentration of the active monomer.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Analysis: Look for the two characteristic signals for the vinyl carbons. Polymerization will result in a more complex spectrum with broadened signals.
-
-
¹¹B NMR Acquisition:
-
Acquire a standard ¹¹B NMR spectrum.
-
Analysis: A pure sample of this compound should show a single, relatively sharp signal. The presence of boroxines or other boron-containing impurities will result in additional signals or signal broadening.
-
Protocol 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reverse-phase HPLC method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Method Parameters:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute to a final concentration of ~0.1 mg/mL for injection.
-
-
Analysis: A high-quality batch will show a single major peak. Polymerized material may appear as a broad, early-eluting peak or a series of poorly resolved peaks.
Visualizations
References
Technical Support Center: Vinylboronic Acid Monomer Purity Assessment by ¹H NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of vinylboronic acid monomer using ¹H NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my this compound monomer show broad peaks?
A1: Broad peaks in the ¹H NMR spectrum of this compound are often due to the formation of oligomeric species, such as dimers and trimers (boroxines), through intermolecular dehydration.[1][2][3][4] This is a common characteristic of boronic acids and can be influenced by concentration and the solvent used.
Q2: What is the typical chemical shift range for the vinyl protons of this compound?
A2: The vinyl protons of this compound are expected to resonate in the alkene region of the ¹H NMR spectrum, typically between 5.0 and 7.0 ppm.[5][6] The exact chemical shifts can be influenced by the solvent and the concentration of the sample.
Q3: How can I identify impurities in my this compound sample using ¹H NMR?
A3: Impurities can be identified by the presence of unexpected peaks in the spectrum. Common impurities include:
-
Residual Solvents: Peaks corresponding to solvents used during synthesis or purification (e.g., acetone, ethyl acetate, hexanes). You can compare the chemical shifts of unknown peaks with published data for common laboratory solvents.[7][8][9]
-
Starting Materials: Signals from any unreacted starting materials.
-
Side-Products or Degradation Products: For instance, the corresponding boroxine (B1236090) trimer can lead to more complex and broadened signals.[4]
Q4: What is quantitative NMR (qNMR) and how can it be used to determine the purity of this compound?
A4: Quantitative NMR (qNMR) is a technique used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[10][11][12][13][14] By accurately weighing both the this compound sample and the internal standard, the purity of the monomer can be calculated.
Q5: Which internal standards are suitable for qNMR analysis of this compound?
A5: A suitable internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the this compound or impurities.[15] The standard should also be stable, non-volatile, and of high purity. Common internal standards include maleic acid, dimethyl terephthalate, and 1,3,5-trimethoxybenzene. The choice of standard will depend on the deuterated solvent used and the specific chemical shifts of your this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Broad or poorly resolved vinyl proton signals. | Oligomerization of the boronic acid.[1][2][3][4] | - Use a coordinating deuterated solvent such as methanol-d₄ to help break up the oligomers.[1][4] - Acquire the spectrum at a lower concentration. - Heat the sample to potentially shift the equilibrium towards the monomer. |
| Unexpected peaks in the aliphatic region (0-2 ppm). | Silicone grease contamination.[16] Residual alkane solvents (e.g., hexanes, pentane).[7][8] | - Ensure all glassware is thoroughly cleaned and avoid the use of silicone grease. - Properly dry the sample under high vacuum to remove residual solvents. |
| Inaccurate integration values for purity determination. | Peak overlap between the analyte and impurities or the internal standard. Incomplete relaxation of nuclei between pulses. | - Choose an internal standard with signals in a clear region of the spectrum.[15] - Ensure a sufficient relaxation delay (D1) is used in the NMR acquisition parameters (typically 5 times the longest T₁ value). |
| Presence of a broad singlet that changes chemical shift. | The -B(OH)₂ protons. | This is expected for the exchangeable boronic acid protons. Its integration is often unreliable and should not be used for purity calculations. |
Experimental Protocols
Protocol for Purity Determination of this compound by Quantitative ¹H NMR (qNMR)
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
- Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid) into the same vial. The molar ratio of the standard to the sample should be chosen to give comparable integral areas for the signals being compared.
- Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in the vial.
- Transfer the solution to an NMR tube.
2. ¹H NMR Data Acquisition:
- Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
- Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A D1 of 30-60 seconds is often sufficient.
- Pulse Angle: Use a 90° pulse.
- Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
3. Data Processing and Purity Calculation:
- Process the spectrum with careful phasing and baseline correction.
- Integrate a well-resolved signal from the this compound (Intanalyte) and a signal from the internal standard (Intstandard).
- Calculate the purity using the following formula[11]:
Table of Typical ¹H NMR Data for Purity Assessment
| Compound / Impurity | Functional Group | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| This compound | Vinyl Protons | 5.5 - 6.5 | dd, dd, dd | Complex multiplet pattern. |
| Boronic Acid Protons | Broad, variable (e.g., 8.0) | s (broad) | Exchangeable, integration may not be reliable. | |
| Vinylboroxine (Trimer) | Vinyl Protons | Similar to monomer but may be broader or show multiple signals[3] | m | Often co-exists with the monomer. |
| Water | H₂O | ~3.3 | s (broad) | Chemical shift is solvent and temperature dependent. |
| Acetone | CH₃ | ~2.09 | s | Common residual solvent.[7] |
| Ethyl Acetate | CH₃ (acetyl) | ~1.99 | s | Common residual solvent.[7] |
| CH₂ | ~4.04 | q | ||
| CH₃ (ethyl) | ~1.16 | t | ||
| Hexanes | CH₂, CH₃ | ~0.8-1.4 | m | Common residual solvent.[7] |
| Maleic Acid (Internal Standard) | Olefinic Protons | ~6.27 | s | Example internal standard. |
Workflow for Purity Assessment
Caption: Workflow for assessing this compound purity by qNMR.
References
- 1. reddit.com [reddit.com]
- 2. organic chemistry - Strange 1H-NMR signals/signal ratio - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Removal of Residual Palladium Catalyst from Suzuki Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from Suzuki reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my reaction product?
A1: Palladium is a heavy metal that can be toxic and may interfere with subsequent biological assays or compromise the integrity of an active pharmaceutical ingredient (API).[1] Regulatory bodies have established stringent limits for residual palladium in drug candidates.[1] Therefore, its removal is a critical step in the purification process to ensure product safety and efficacy.
Q2: What are the most common methods for removing residual palladium catalysts?
A2: Several methods are employed to remove palladium catalysts, and the choice depends on factors like the form of the palladium (heterogeneous or homogeneous), the solvent system, the nature of the product, and the required purity level.[2] Common techniques include:
-
Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[2]
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[3][4]
-
Activated Carbon Treatment: Adsorption of palladium onto the surface of activated carbon.[5]
-
Chromatography: Separation of the product from the catalyst based on differential adsorption on a stationary phase.[6]
-
Recrystallization: Purification of the product by crystallization, leaving impurities in the mother liquor.[4]
-
Extraction: Using a liquid-liquid extraction to remove water-soluble palladium salts.[6]
Q3: How do I choose the best palladium removal method for my specific Suzuki reaction?
A3: The selection of an appropriate method is critical for efficient palladium removal. For heterogeneous catalysts like Pd/C, a simple filtration through Celite is often the first step.[2][6] For homogeneous catalysts, which are soluble in the reaction mixture, methods like scavenging or treatment with activated carbon are more suitable.[2][3] The choice of scavenger depends on the oxidation state of the palladium and the solvent used.[3][7] For high-purity applications, a combination of methods, such as filtration followed by a scavenger treatment, may be necessary to achieve the desired low parts-per-million (ppm) levels.[2]
Q4: What is Celite, and how does it aid in palladium removal?
A4: Celite is a filtration aid made from diatomaceous earth.[2] It forms a porous filter cake that can trap fine, solid particles, such as palladium black, which might otherwise pass through standard filter paper.[2][6] It is often used after a reaction to remove heterogeneous catalysts and other inorganic solids.[8]
Q5: Can I reuse the palladium catalyst after it has been removed?
A5: Heterogeneous catalysts like palladium on carbon can often be recovered by filtration, washed, and reused, although their catalytic activity may diminish over time. While directly reusing homogeneous catalysts recovered from scavengers is challenging, the captured palladium can be sent to a refining company for recovery of the precious metal.[9]
Troubleshooting Guide
Issue 1: High levels of palladium remain after filtration.
-
Possible Cause: The palladium species may be soluble in the reaction mixture (homogeneous catalyst) and cannot be removed by simple filtration.[2]
-
Suggested Solutions:
-
Employ a Scavenger: Use a solid-supported scavenger with high affinity for palladium. Thiol-based scavengers are often effective for various palladium species.[3][5]
-
Activated Carbon Treatment: Stir the reaction mixture with activated carbon to adsorb the soluble palladium.[5]
-
Optimize Filtration: Ensure a sufficiently thick pad of Celite is used during filtration to capture finely dispersed palladium particles.[6]
-
Issue 2: Significant product loss during palladium removal with activated carbon.
-
Possible Cause: Activated carbon can be non-selective and may adsorb the desired product along with the palladium catalyst.[10]
-
Suggested Solutions:
-
Optimize Carbon Amount: Reduce the amount of activated carbon used to the minimum required for effective palladium removal. Perform small-scale trials to determine the optimal loading.[10]
-
Solvent Selection: The choice of solvent can impact product adsorption. Experiment with different solvents to find one that minimizes product loss while maintaining efficient palladium removal.[10]
-
Alternative Methods: Consider using a more selective method like a scavenger resin, which may have a lower affinity for your product.[11]
-
Issue 3: Scavenger resin is ineffective at removing palladium.
-
Possible Cause: The chosen scavenger may not be suitable for the specific form of palladium in your reaction, or the scavenging conditions may be suboptimal.[10]
-
Suggested Solutions:
-
Scavenger Screening: Test a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your system.[10]
-
Optimize Conditions: Increase the reaction temperature and/or extend the treatment time to improve the scavenger's efficiency.[5]
-
Ensure Good Mixing: Vigorous stirring is necessary to ensure proper contact between the scavenger and the palladium species in the solution.[10]
-
Quantitative Data on Palladium Removal
The effectiveness of different palladium removal methods can vary significantly. The following tables provide a summary of quantitative data from various studies.
Table 1: Comparison of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Silica-Based Thiol (-SH) | >1000 | <10 | >99% | Broadly effective for various palladium species.[5] |
| Polymer-Bound TMT (Triazine-thiol) | 500 - 1500 | <20 | >96% | Effective for a range of palladium catalysts.[5] |
| Biotage® MP-TMT | ~800 | <10 | >98.75% | High loading capacity.[4] |
| Smopex®-111 (Thiol-based) | 100 | <2 | >98% | Effective in organic solvents like toluene.[3] |
| Thiourea Alkyl Silica | 150–220 | <1 | >99.5% | Designed for pharmaceutical product streams.[11] |
Table 2: Performance of Activated Carbon and Other Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Activated Carbon | 300 - 1000 | <50 | Variable | Cost-effective, but can lead to product loss.[5] |
| Recrystallization | - | - | Variable | Effectiveness depends on the solubility difference between the product and the palladium species.[4] |
| Filtration through Celite | - | - | - | Effective for heterogeneous catalysts (e.g., Pd/C).[6] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane).[5]
-
Add Scavenger Resin: Add 3-5 molar equivalents of the chosen scavenger resin relative to the initial amount of palladium catalyst used.[5]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.[5]
-
Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.[5]
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[5]
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[5]
-
Analyze for Residual Palladium: Quantify the remaining palladium content using methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12][13]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.[5]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[5]
-
Filter through Celite: Filter the mixture through a thick pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficient to prevent fine carbon particles from passing through.[5]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentrate the Solution: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Assess Purity: Analyze the purified product for residual palladium.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for selecting a palladium removal method.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. pharmtech.com [pharmtech.com]
- 13. arborassays.com [arborassays.com]
Technical Support Center: Purification of Boronic Acids on Silica Gel
This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of boronic acids and their derivatives using silica (B1680970) gel chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of boronic acids and their esters on silica gel.
Issue 1: My boronic acid is either not eluting from the silica gel column or the recovery is very low. My TLC plate shows the spot at the baseline or significant tailing.
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Question: What is causing the poor recovery and tailing of my boronic acid on a silica gel column?
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Answer: This is a frequent issue stemming from the interaction between the Lewis acidic boron atom of the boronic acid and the Lewis basic silanol (B1196071) groups on the silica gel surface. This strong adsorption can result in irreversible binding and product loss. Additionally, the acidic nature of silica gel can lead to the degradation of some boronic acids.[1][2][3]
Solutions:
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Deactivate the Silica Gel: You can mitigate the strong interaction by neutralizing the acidic silanol groups.
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Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small quantity of a non-nucleophilic base, such as triethylamine (B128534) (NEt3), to neutralize the acidic sites.[1]
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Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic acids and their esters, leading to better recovery.[4][5]
-
-
Use an Alternative Stationary Phase:
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Neutral Alumina (B75360): For less polar boronic acids and their esters, neutral alumina can be a good alternative to silica gel.[3][6]
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Reversed-Phase (C18) Silica: While reversed-phase chromatography can be effective, some boronic acids may still exhibit poor behavior or decompose during the evaporation of aqueous solvents.[2]
-
-
Issue 2: My purified boronic acid is contaminated with a less polar impurity that I believe is the boroxine (B1236090).
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Question: How can I prevent the formation of boroxine during purification and separate it from my boronic acid?
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Answer: Boronic acids can undergo reversible dehydration to form a cyclic trimer anhydride (B1165640) called a boroxine.[7][8] This process can occur during workup or on the silica gel column, leading to a mixture of the boronic acid and the less polar boroxine.
Solutions:
-
Reversibility: The formation of boroxine is reversible.[7] Adding a small amount of water to the eluent system can help to hydrolyze the boroxine back to the boronic acid on the column. However, this can also affect the chromatography by increasing the polarity of the mobile phase.
-
Acidic Eluent Modifier: Adding a small amount of a weak acid, like acetic acid, to the mobile phase can sometimes help to suppress boroxine formation and improve the chromatography of the boronic acid.[6]
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Post-Column Hydrolysis: If you isolate a mixture of the boronic acid and boroxine, you can often convert the boroxine back to the boronic acid by dissolving the mixture in a suitable solvent and adding a small amount of water, followed by evaporation.
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Issue 3: My boronic acid pinacol (B44631) (Bpin) ester is hydrolyzing back to the boronic acid during chromatography.
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Question: My NMR analysis shows the presence of the corresponding boronic acid in my "purified" pinacol ester. How can I prevent this hydrolysis during purification?
-
Answer: The acidic surface of silica gel can catalyze the hydrolysis of boronic esters, particularly pinacol esters, back to the more polar boronic acid.[1] This is especially problematic if the starting boronic acid is difficult to separate from the desired ester.
Solutions:
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Anhydrous Conditions: Ensure that all solvents and the silica gel are as dry as possible. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help if the compound is particularly sensitive.[1]
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Deactivated Silica Gel: As mentioned in Issue 1, using silica gel deactivated with a base or boric acid can reduce its acidity and minimize hydrolysis.
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Use More Stable Esters: Consider using more sterically hindered and stable boronic esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin esters), which show greater stability on silica gel.[9]
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after synthesizing boronic acids?
A1: Common impurities include unreacted starting materials, homocoupled byproducts, and the corresponding boroxine (cyclic anhydride).[6][7] In the case of boronic esters, the parent boronic acid from hydrolysis is also a frequent impurity.[1]
Q2: Is it always necessary to purify boronic acids by column chromatography?
A2: Not always. Depending on the nature of the boronic acid and the impurities, other purification methods can be more effective:
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Recrystallization: This is a powerful technique for crystalline solid boronic acids.[2][6]
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Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., 1-2 M NaOH) as their boronate salt, leaving non-acidic organic impurities behind. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[6][10]
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Derivatization: Converting the boronic acid to a more stable and easily crystallizable derivative, such as a diethanolamine (B148213) adduct, can facilitate purification. The pure boronic acid can then be regenerated.[2]
Q3: What are some general solvent systems for silica gel chromatography of boronic acids?
A3: The optimal solvent system is highly dependent on the polarity of the specific boronic acid. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or acetone.[6] For more polar boronic acids, methanol (B129727) may be required as a component of the eluent.[6] It is crucial to develop the solvent system using thin-layer chromatography (TLC) first.
Q4: How can I visualize my boronic acid on a TLC plate if it is not UV-active?
A4: If your compound does not have a UV chromophore, you can use a variety of staining agents. Potassium permanganate (B83412) (KMnO4) or p-anisaldehyde stains, followed by gentle heating, are often effective for visualizing boronic acids and their derivatives.[1] Iodine vapor is another common visualization agent.[1]
Q5: What are scavenger resins and how can they be used to purify boronic acids?
A5: Scavenger resins are solid supports with functional groups that selectively bind to certain types of molecules. Resins with diol or amino functionalities, such as SiliaBond DEAM or SiliaBond Diol, are effective at scavenging boronic acids from a solution.[10][11] The crude product mixture is passed through a cartridge containing the resin, which captures the boronic acid, allowing the purified product to be collected in the eluate.
Data Presentation
Table 1: Comparison of Purification Strategies for Boronic Acids
| Purification Method | Principle | Advantages | Disadvantages |
| Silica Gel Chromatography | Adsorption | Widely applicable, good for separating compounds with different polarities. | Can lead to low recovery, decomposition, and boroxine formation.[2][3] |
| Boric Acid-Treated Silica | Reduced Adsorption | Improves recovery by suppressing over-adsorption of boronic acids and esters.[4][5] | May have lower resolution compared to standard silica gel.[5][9] |
| Neutral Alumina Chromatography | Adsorption | Good alternative for less polar compounds, avoids acidic conditions.[6] | Not suitable for all boronic acids. |
| Recrystallization | Differential Solubility | Can provide very high purity for crystalline solids. | Not applicable to oils or amorphous solids; can be difficult on a small scale.[2][6] |
| Acid-Base Extraction | Acidity | Simple, scalable, and effective for removing non-acidic impurities.[6][10] | Not suitable if the desired product is also acidic. |
| Derivatization (e.g., DEA adduct) | Formation of a stable derivative | Can convert difficult-to-purify boronic acids into easily crystallizable solids.[2] | Requires an additional chemical step for formation and subsequent cleavage. |
| Scavenger Resins | Selective Binding | High selectivity for boronic acids, simple filtration-based purification.[10][11] | Can be expensive, may not be suitable for large-scale purifications. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures.[12]
Materials:
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Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Round bottom flask
-
Stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In a round bottom flask, combine 300 mL of silica gel and 28 g of boric acid.
-
Add 550 mL of ethanol to the flask to create a slurry.
-
Stir the suspension at room temperature for 2 hours.
-
Remove the ethanol and excess boric acid by filtration.
-
Wash the impregnated silica gel with three 200 mL portions of ethanol.
-
Dry the silica gel in a vacuum oven at 140 °C for 48 hours until it is a free-flowing powder.
-
The boric acid-impregnated silica gel is now ready for use in column chromatography.
Visualization
Caption: A flowchart for troubleshooting common issues in boronic acid purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatography - Challenging purification of organoboronic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Boroxine Formation Under Anhydrous Conditions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the critical role of anhydrous conditions in successful boroxine (B1236090) synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of boroxines, with a focus on problems arising from the presence of water.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Boroxine | The equilibrium between boronic acid and boroxine is reversed due to the presence of water.[1][2][3] The reaction is a dehydration/hydrolysis equilibrium, and water drives it back to the starting materials.[1][3] | Ensure all reagents and solvents are rigorously dried. Utilize a Dean-Stark apparatus for azeotropic removal of water during the reaction.[4] Alternatively, conduct the reaction over a powerful drying agent like phosphorus pentoxide or sulfuric acid.[4] |
| Product is an Inseparable Mixture of Boronic Acid and Boroxine | Incomplete removal of water from the reaction mixture or exposure of the product to atmospheric moisture during workup and isolation. | Heat the reaction under a high vacuum to drive the dehydration to completion.[5] Handle the final product under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis from ambient moisture. |
| Inconsistent Reaction Times or Yields Between Batches | Variable amounts of residual water in the starting materials or solvents. The rate of boroxine formation is highly sensitive to the concentration of water. | Standardize drying procedures for all reagents and solvents. Use freshly distilled and dried solvents for each reaction. Quantify water content in starting materials using Karl Fischer titration for sensitive applications. |
| Boroxine Product Decomposes Back to Boronic Acid During Storage | The boroxine has been exposed to atmospheric moisture. Phenylboronic acid, for example, will gradually convert to triphenylboroxine in a sealed bottle but will revert to the acid if recrystallized from water.[1] | Store the purified boroxine in a desiccator over a strong drying agent or in a sealed container inside a glovebox with a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for boroxine formation?
A1: The formation of a boroxine ring from three boronic acid molecules is a reversible condensation reaction that releases three molecules of water (3 R–B(OH)₂ ⇌ R₃B₃O₃ + 3 H₂O).[4][6] According to Le Chatelier's principle, the presence of water, a product of the reaction, will shift the equilibrium back towards the boronic acid starting materials, thus inhibiting or preventing the formation of the desired boroxine.[1][2] To achieve a high yield, water must be actively removed from the system.[7]
Q2: What is the underlying mechanism of boroxine formation?
A2: The mechanism involves a stepwise intermolecular dehydration. The Lewis acidic nature of the boron atom in one boronic acid molecule allows it to be attacked by an oxygen atom from another boronic acid molecule.[8] This forms a transient tetravalent boron intermediate, which then relaxes by eliminating a water molecule to form a dimer.[8] This process repeats until the stable six-membered B₃O₃ ring is formed.[8]
Q3: Is boroxine formation enthalpically or entropically favored?
A3: Boroxine formation is typically an entropically driven process.[2] The reaction is often endothermic (enthalpically unfavorable, ΔH > 0).[2][4] However, the formation of one boroxine molecule from three boronic acid molecules results in the release of three free water molecules into the system, causing a significant increase in entropy (ΔS > 0).[1][2] This large positive entropy change counteracts the unfavorable enthalpy change, making the overall Gibbs free energy (ΔG) favorable, especially at higher temperatures.[2]
Q4: What are the most effective methods for ensuring anhydrous conditions?
A4: Several methods can be employed:
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Azeotropic Distillation: Heating the reaction in a solvent that forms an azeotrope with water (e.g., benzene, toluene) using a Dean-Stark apparatus is a common and effective method for continuously removing water as it is formed.[4]
-
Chemical Drying Agents: Conducting the reaction in the presence of a strong, non-reactive drying agent such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid can effectively sequester the water by-product.[4]
-
High Vacuum: For thermally stable boronic acids, heating under a high vacuum can effectively remove water and drive the reaction to completion.[5]
-
Anhydrous Solvents: Using solvents that have been rigorously dried over agents like sodium/benzophenone or molecular sieves is essential.
Q5: How do substituents on the boronic acid affect boroxine stability?
A5: The electronic properties of the substituent (R-group) on the boronic acid can influence the equilibrium. Studies have shown that electron-donating groups on arylboronic acids tend to stabilize the corresponding boroxine, favoring its formation.[1][2]
Thermodynamic Parameters of Boroxine Formation
The formation of boroxines is a classic example of an entropy-driven reaction. The table below summarizes key thermodynamic parameters for the formation of tris(4-substituted phenyl)boroxines from their corresponding boronic acids in CDCl₃.
| Substituent (R) | K_eq (M⁻²) at 298 K | ΔH (kJ/mol) | ΔS (J/K·mol) |
| OMe | 19.1 | +11.8 | +31.1 |
| Me | 11.5 | +12.5 | +32.3 |
| H | 4.6 | +14.3 | +37.8 |
| Cl | 2.5 | +15.5 | +42.1 |
| CF₃ | 1.0 | +17.0 | +47.0 |
| Data adapted from studies on the thermodynamics of boroxine formation. Note that the process is enthalpically unfavorable (ΔH > 0) but favored by a positive entropy change (ΔS > 0).[2] |
Experimental Protocols
General Protocol for the Synthesis of an Arylboroxine via Azeotropic Dehydration
This protocol describes a general method for synthesizing a triphenylboroxine from phenylboronic acid using a Dean-Stark apparatus to remove water.
Materials:
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Phenylboronic acid
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Toluene (B28343) (dried over sodium/benzophenone)
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Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove adsorbed moisture.
-
Reagent Addition: Charge the flask with phenylboronic acid (1.0 eq) and anhydrous toluene.
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Inert Atmosphere: Flush the entire system with nitrogen or argon for 10-15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.
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Reaction Monitoring: Continue refluxing until no more water collects in the trap. The reaction is typically complete when the theoretical amount of water has been collected. The reaction can also be monitored by ¹H NMR or IR spectroscopy to observe the disappearance of the boronic acid -OH protons.
-
Isolation: Once the reaction is complete, cool the flask to room temperature under the inert atmosphere. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Storage: The resulting solid is typically the triphenylboroxine, which can be purified by recrystallization from an anhydrous, non-polar solvent if necessary. The final product should be stored in a desiccator or under an inert atmosphere to prevent hydrolysis.[1]
Visualizations
Caption: Chemical equilibrium between boronic acids and boroxines.
Caption: Experimental workflow for anhydrous boroxine synthesis.
Caption: Logical relationship showing the impact of water on synthesis outcome.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boroxine - Wikipedia [en.wikipedia.org]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Boronic Acid Stability Against Oxidation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you improve the stability of boronic acids against oxidation in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of boronic acids and their derivatives.
Question 1: My boronic acid appears to be degrading during storage. What are the best practices for storing boronic acids to prevent oxidation?
Answer:
Proper storage is the first line of defense against the degradation of boronic acids. Oxidation and protodeboronation are common degradation pathways that can be accelerated by atmospheric oxygen, moisture, and light.[1][2]
Recommended Storage Conditions:
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Temperature: Store boronic acids at low temperatures, typically refrigerated (2-8 °C). For long-term storage, consider freezing (-20 °C or -80 °C).
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
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Moisture: Keep containers tightly sealed to protect from moisture, as water can facilitate hydrolysis and protodeboronation.[1] Boronic acids are often hygroscopic.[1]
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Light: Protect from light by using amber vials or storing them in the dark.
Question 2: I am observing significant degradation of my boronic acid in my reaction mixture, leading to low yields in my Suzuki-Miyaura coupling. How can I troubleshoot this?
Answer:
Degradation of boronic acids is a frequent cause of low yields in cross-coupling reactions.[2] Several factors in your reaction setup could be contributing to this.
Troubleshooting Steps:
-
Reagent Quality: Ensure your boronic acid is pure and has been stored correctly. Consider using a fresh batch if degradation is suspected.
-
Solvent Degassing: Thoroughly degas your solvents to remove dissolved oxygen, which can oxidize the boronic acid and the palladium catalyst. Common methods include sparging with an inert gas or freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
pH Control: The stability of boronic acids is highly pH-dependent. At pH values above their pKa (typically around 9), they form the more reactive boronate species.[3][4] Consider the pKa of your specific boronic acid and the pH of your reaction medium.
-
Use of Protecting Groups: If the boronic acid is inherently unstable, consider converting it to a more robust derivative, such as a pinacol (B44631) ester, MIDA ester, or a trifluoroborate salt.[5][6]
Question 3: My boronic ester is hydrolyzing during aqueous workup or purification on silica (B1680970) gel. What strategies can I employ to prevent this?
Answer:
Hydrolysis of boronic esters back to the boronic acid is a common challenge, especially with less stable esters like pinacol esters.[5]
Mitigation Strategies:
-
Choice of Protecting Group: For improved hydrolytic stability, consider using more robust protecting groups such as N-methyliminodiacetic acid (MIDA) esters, which are known to be stable to chromatography.[7] Pinanediol esters also offer greater resistance to hydrolysis compared to pinacol esters.[5]
-
Chromatography Conditions:
-
Neutralized Silica Gel: The acidic nature of standard silica gel can promote hydrolysis. You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in your eluent and then packing the column.
-
Aprotic Solvents: Use non-aqueous, aprotic solvents for your chromatography where possible.
-
Specialized Columns: For HPLC, using columns with low silanol (B1196071) activity can reduce on-column hydrolysis.[5]
-
-
Anhydrous Workup: If the subsequent steps allow, perform a non-aqueous workup to avoid hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of boronic acid oxidation?
A1: The oxidation of boronic acids, often referred to as oxidative deboronation, typically proceeds via the reaction with reactive oxygen species (ROS).[3] The boron atom's empty p-orbital is susceptible to nucleophilic attack by an oxidant (like hydrogen peroxide). This is followed by a rate-limiting 1,2-migration of the organic group from the boron to the oxygen atom, leading to the formation of a borate (B1201080) ester, which is then rapidly hydrolyzed to the corresponding alcohol or phenol (B47542) and boric acid.[3][8]
Q2: How can I enhance the oxidative stability of a boronic acid through structural modification?
A2: The oxidative stability of boronic acids can be significantly improved by modifying their electronic and steric properties.
-
Electron-Withdrawing Groups: Attaching electron-withdrawing groups to the aryl ring of an arylboronic acid can decrease the electron density on the boron atom, making it less susceptible to oxidation.[3]
-
Steric Hindrance: Introducing bulky substituents near the boronic acid group can sterically hinder the approach of oxidizing agents.
-
Intramolecular Coordination: A highly effective strategy is to introduce a pendant coordinating group that forms an intramolecular dative bond with the boron atom. This stabilizes the boron center and significantly reduces its susceptibility to oxidation. A prime example is the formation of boralactones, where an intramolecularly coordinating carboxyl group can increase oxidative stability by up to 10,000-fold.[3][8]
Q3: What are the most common protecting groups for boronic acids to prevent oxidation, and when should I use them?
A3: Several protecting groups can enhance the stability of boronic acids. The choice depends on the specific reaction conditions and the required stability.
-
Pinacol Esters (Bpin): These are widely used due to their ease of preparation and general compatibility with many reaction conditions. However, they can be susceptible to hydrolysis.[5]
-
N-Methyliminodiacetic Acid (MIDA) Esters: MIDA esters offer exceptional stability to a wide range of reagents and are compatible with chromatography. They are deprotected under mild aqueous basic conditions.[7] This makes them ideal for multi-step syntheses.
-
Potassium Trifluoroborate Salts (BF3K): These salts are highly crystalline, air-stable solids. The fluorine atoms donate electron density to the boron, increasing stability towards oxidation.[6][9][10] They typically release the boronic acid in situ under the reaction conditions.
-
Boralactones: As mentioned, these offer exceptional oxidative stability and are particularly useful in biological contexts where reactive oxygen species are present.[3][8]
Data Presentation
Table 1: Comparative Oxidative Stability of Phenylboronic Acid (PBA) and its Derivatives
| Compound | Oxidant | Conditions | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Phenylboronic Acid (PBA) | H₂O₂ | pH 7.4 | 1.3 x 10⁻¹ | [5] |
| Benzoxaborole (BOL) | H₂O₂ | pH 7.4 | 1.3 x 10⁻⁵ | [5] |
| 2,6-dimethyl-PBA | H₂O₂ | pH 7.4 | 3.3 x 10⁻³ | [5] |
| 4-CF₃-PBA | H₂O₂ | pH 7.4 | 1.1 x 10⁻² | [5] |
Table 2: Comparative Hydrolytic Stability of Boronic Esters
| Protecting Group | Substrate | Conditions | Stability Metric | Analytical Method | Reference |
| Diisopropanolamine (DIPAB) | Phenylboronic acid derivative | DMSO-d₆ with 50% D₂O, 25 °C | Hydrolysis constant (K_hyd) = 0.04 | ¹H NMR | [5] |
| Diethanolamine (DEAB) | Phenylboronic acid derivative | DMSO-d₆ with 50% D₂O, 25 °C | Hydrolysis constant (K_hyd) = 0.44 | ¹H NMR | [5] |
| Pinacol (Bpin) | 2-Aminopyrimidine-5-boronic acid | RP-HPLC, pH 12.4 mobile phase | Stabilized (hydrolysis minimized) | HPLC | [5] |
| Pinacol (Bpin) | Various arylboronic acids | RP-HPLC, XTerra MS C18 column, no pH modifier | Minimal to no on-column hydrolysis observed | HPLC | [5] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Boronic Acid Stability by ¹H NMR
This protocol allows for the qualitative and semi-quantitative monitoring of boronic acid degradation in solution.
-
Sample Preparation: Dissolve a precisely weighed amount of the boronic acid or ester in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Internal Standard (Optional): Add a stable internal standard with a known concentration and a signal that does not overlap with the analyte or expected degradation products.
-
Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0). Identify and integrate the characteristic signals of the starting material.
-
Stress Conditions: Subject the sample to the desired stress condition (e.g., exposure to air, addition of an oxidizing agent, change in pH, or elevated temperature).
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the integral of the starting material's signals and the appearance and increase of new signals corresponding to degradation products. The percentage of remaining boronic acid can be calculated relative to the initial time point or the internal standard.[1][5]
Protocol 2: General Procedure for Assessing Boronic Acid Stability by RP-HPLC
This method is suitable for quantifying the amount of intact boronic acid and its degradation products.
-
Sample Preparation: Prepare a stock solution of the boronic acid or ester in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution and subject the aliquots to various stress conditions (e.g., different pH buffers, elevated temperature, presence of an oxidant) for specific durations.
-
Chromatographic System:
-
Column: A reverse-phase C18 column is commonly used. For boronic esters prone to on-column hydrolysis, a column with low silanol activity (e.g., Waters XTerra MS C18) is recommended.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typical. The aqueous phase can be buffered to investigate pH effects. For sensitive esters, a mobile phase without a pH modifier might minimize on-column hydrolysis.[5]
-
Detector: UV detection is common for arylboronic acids. For compounds lacking a strong chromophore, a Refractive Index (RI) detector or Mass Spectrometer (MS) can be used.
-
-
Analysis: Inject the samples from the stress conditions at defined time points.
-
Quantification: Monitor the peak area of the starting material. The percentage of remaining boronic acid is calculated by comparing the peak area at each time point to the initial time point. New peaks corresponding to degradation products can also be monitored and identified if standards are available.[1][5]
Visualizations
Caption: Oxidative deboronation pathway of boronic acids.
Caption: Decision workflow for troubleshooting boronic acid instability.
Caption: Guide for selecting a suitable boronic acid protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Product Decomposition After Workup
This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals who observe product decomposition on a Thin-Layer Chromatography (TLC) plate after performing a reaction workup.
Frequently Asked Questions (FAQs)
Q1: My TLC of the crude reaction mixture looked clean, but after workup, I see new spots and streaking, suggesting my product has decomposed. What are the common causes?
A1: Decomposition after workup is a common issue that can be attributed to several factors. The most frequent causes are the product's sensitivity to:
-
Acidic or basic conditions: Changes in pH during aqueous washes can catalyze degradation.
-
Air (Oxygen): Some compounds are prone to oxidation when exposed to air, especially during solvent evaporation.
-
Water: Hydrolysis can occur in water-sensitive compounds during aqueous extraction steps.
-
Silica (B1680970) Gel: The acidic nature of standard silica gel used for TLC or column chromatography can cause decomposition of sensitive products.[1]
Q2: How can I quickly determine if my compound is unstable on silica gel?
A2: A two-dimensional TLC (2D TLC) is an effective method to assess the stability of your compound on a silica gel plate. If the compound is stable, it will appear on the diagonal. Decomposition is indicated by the appearance of spots below the diagonal.[2]
Q3: What are some immediate steps I can take if I suspect my product is decomposing during a standard aqueous workup?
A3: If you suspect decomposition, it is crucial to handle the workup with care. Minimize the exposure of your compound to harsh conditions. This includes using milder acidic or basic washes (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate solution instead of strong acids/bases), working quickly to reduce air exposure, and ensuring all organic layers are thoroughly dried before solvent evaporation.
Troubleshooting Guide: Product Decomposition Observed on TLC Post-Workup
This section provides a systematic approach to identifying the cause of decomposition and implementing a solution.
Step 1: Diagnose the Cause of Decomposition
The first step is to systematically identify the specific condition (acid, base, water, air, or silica) causing the degradation. This can be achieved by performing small-scale tests on the crude reaction mixture.
Experimental Protocol: Small-Scale Stability Tests
-
Before quenching the main reaction, aliquot small samples of the crude reaction mixture into separate vials.
-
Treat each aliquot with one of the following: a dilute acid (e.g., 1M HCl), a dilute base (e.g., 1M NaOH), water, or expose it to air for an extended period.
-
Run a TLC of each treated sample alongside a TLC of the untreated crude mixture.
-
A change in the TLC profile of a treated sample compared to the crude mixture indicates sensitivity to that specific condition.[1]
Step 2: Implement a Modified Workup or Purification Strategy
Based on the diagnosis, select an appropriate strategy from the table below.
| Identified Sensitivity | Recommended Action & Troubleshooting |
| Acid Sensitivity | Gentle Acid Removal: Use a mild acidic wash (e.g., saturated NH4Cl solution) or a buffered aqueous solution. For very sensitive compounds, consider a non-aqueous workup. |
| Base Sensitivity | Mild Base Wash: Employ a weak base like saturated sodium bicarbonate (NaHCO3) solution for neutralization.[3] Be cautious of CO2 evolution.[4] |
| Water Sensitivity | Anhydrous Workup: Dry the reaction mixture directly with a drying agent (e.g., Na2SO4, MgSO4) and filter.[5] Then, proceed with purification. For highly water-sensitive compounds, azeotropic distillation with toluene (B28343) can be used to remove residual water.[6] |
| Air (Oxygen) Sensitivity | Inert Atmosphere Techniques: Perform the workup and subsequent steps under an inert atmosphere of nitrogen or argon using Schlenk line techniques or a glovebox.[7][8] Use degassed solvents. |
| Silica Gel Sensitivity | 1. Neutralize Silica Gel: Pre-treat the silica gel with a base like triethylamine (B128534) (TEA).[9] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or other stationary phases like Florisil or polymeric resins.[2][9] |
In-depth Experimental Protocols
Protocol 1: Two-Dimensional Thin-Layer Chromatography (2D TLC) for Stability Assessment
This protocol helps determine if a compound is stable on silica gel.[2][10]
Methodology:
-
Obtain a square TLC plate.
-
Spot the sample in one corner of the plate, approximately 1 cm from each edge.
-
Develop the plate in an appropriate solvent system.
-
After the first development, remove the plate from the chamber and allow it to dry completely.
-
Rotate the plate 90 degrees so that the initial lane of separated spots is now the baseline.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. Stable compounds will appear on the diagonal, while decomposed products will appear as new spots off the diagonal.
Protocol 2: Neutralization of Silica Gel for Column Chromatography
This procedure is for acid-sensitive compounds that need to be purified via column chromatography.[11][12][13]
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine (TEA) relative to the volume of the solvent.
-
Stir the slurry for 15-30 minutes to ensure even distribution of the TEA.
-
Pack the column with the neutralized silica slurry.
-
Before loading the sample, flush the packed column with the eluent containing 1-2% TEA.
Protocol 3: Non-Aqueous Workup
This is a general guideline for compounds that are sensitive to water.
Methodology:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction solvent is immiscible with a non-polar solvent like hexane (B92381), add hexane to precipitate out polar byproducts.
-
Filter the mixture through a pad of Celite or a sintered glass funnel.
-
Wash the filter cake with a small amount of the non-polar solvent.
-
The filtrate, containing the desired product, can then be concentrated under reduced pressure.
-
Alternatively, for reactions in polar aprotic solvents (e.g., DMF, DMSO), the solvent can sometimes be removed under high vacuum, and the residue can then be taken up in a solvent suitable for chromatography.
Protocol 4: Solid-Phase Extraction (SPE) Workup
SPE can be a gentle alternative to liquid-liquid extraction for sensitive compounds.[14][15]
Methodology:
-
Choose an SPE cartridge with a stationary phase that will retain your compound of interest while allowing impurities to pass through (or vice versa). Common phases include reversed-phase (C18), normal-phase (silica), and ion-exchange.
-
Condition the cartridge by passing a specified solvent through it.
-
Load the crude reaction mixture (dissolved in a suitable solvent) onto the cartridge.
-
Wash the cartridge with a solvent that will elute impurities but not the desired product.
-
Elute the desired product with a stronger solvent.
-
Collect the eluate and concentrate it to obtain the purified product.
Visual Troubleshooting Guide
The following diagram illustrates the decision-making process when encountering product decomposition after workup.
Caption: Troubleshooting workflow for product decomposition.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Workup [chem.rochester.edu]
- 8. Work-up - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. tinyboxcompany.co.uk [tinyboxcompany.co.uk]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Chemistry Teaching Labs - Solid Phase Extraction [chemtl.york.ac.uk]
Technical Support Center: Polyvinylboronic Acid Depolymerization
This technical support center provides guidance for researchers, scientists, and drug development professionals working with polymerized vinylboronic acid (PVBA). The following information is intended to assist in troubleshooting and developing a protocol for the depolymerization of PVBA back to its this compound (VBA) monomer.
Disclaimer: The depolymerization protocol provided is a conceptual guide based on general principles of polymer chemistry, particularly the hydrolysis of polyvinyl esters. It has not been empirically validated for polythis compound and will require significant optimization for your specific polymer and application.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound (VBA) turned into a viscous gel or solid?
A1: this compound is susceptible to spontaneous radical polymerization, especially when exposed to oxygen, light, or heat. The presence of a viscous gel, cloudiness, or solid particulates in your VBA solution is a strong indication that polymerization has occurred.[1]
Q2: How can I check if my this compound has polymerized?
A2: You can perform a few simple checks to assess the quality of your VBA:
-
Visual Inspection: Look for cloudiness, high viscosity, or the presence of gels or solids.[1]
-
Solubility Test: The VBA monomer is readily soluble in solvents like THF, DMSO, and CDCl₃. If you observe insoluble material after adding a small amount of your VBA to one of these solvents, polymerization has likely occurred.[1]
-
¹H NMR Analysis: In the ¹H NMR spectrum, the monomer will show sharp, well-defined peaks in the vinyl region (approximately 5.5-6.5 ppm). The presence of broad, undefined signals, particularly in the aliphatic region, is characteristic of a polymer.[1]
Q3: How can I prevent my this compound from polymerizing?
A3: Proper storage and handling are crucial. To minimize polymerization, store this compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] The use of a radical inhibitor is also recommended.
Q4: What is the general principle behind depolymerizing polythis compound?
A4: The conceptual approach to depolymerizing PVBA is based on the hydrolysis of the polymer backbone. This is analogous to the well-established industrial process of hydrolyzing polyvinyl acetate (B1210297) to produce polyvinyl alcohol.[2][3][4] The goal is to cleave the polymer chains to regenerate the this compound monomer.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Depolymerization reaction is not proceeding (polymer remains insoluble). | 1. Catalyst concentration is too low. 2. Reaction temperature is too low. 3. Inappropriate solvent for the polymer. | 1. Incrementally increase the catalyst (acid or base) concentration. 2. Gradually increase the reaction temperature while monitoring for any degradation of the monomer. 3. Try a different solvent or a solvent mixture (e.g., water/THF) to improve polymer swelling and accessibility.[1] |
| Monomer is degrading during the reaction. | 1. Reaction temperature is too high. 2. Catalyst concentration is too high, leading to side reactions. 3. Presence of oxidative species. | 1. Reduce the reaction temperature. 2. Decrease the catalyst concentration. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Low yield of isolated monomer. | 1. Incomplete depolymerization. 2. Loss of monomer during workup and purification. 3. Degradation of the monomer. | 1. Extend the reaction time and monitor for completion using techniques like TLC or NMR.[1] 2. Optimize the extraction and purification steps. Consider alternative purification methods. 3. See "Monomer is degrading during the reaction" above. |
| Difficulty in monitoring the reaction progress. | 1. In-situ monitoring technique is not sensitive enough. 2. Aliquots are not representative of the bulk reaction. | 1. Use a combination of techniques. For example, monitor the disappearance of the solid polymer visually and the appearance of the monomer in the liquid phase by TLC or ¹H NMR of reaction aliquots.[1] 2. Ensure the reaction mixture is well-stirred when taking aliquots. |
Conceptual Depolymerization Protocol
This protocol is a starting point and will require optimization.
Objective: To hydrolyze polymerized this compound back to its monomeric form.
Materials:
-
Polymerized this compound
-
Solvent (e.g., water/THF mixture)[1]
-
Catalyst: Strong acid (e.g., HCl, H₂SO₄) or strong base (e.g., NaOH, KOH)[1]
-
Neutralizing agent (e.g., NaHCO₃ for acid catalyst, dilute HCl for base catalyst)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Methodology:
-
Reaction Setup:
-
Suspend the polymerized this compound in a suitable solvent (e.g., a 1:1 mixture of water and THF) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[1]
-
-
Catalyst Addition:
-
Acidic Conditions: Add a catalytic amount of a strong acid (e.g., 0.1 M HCl).
-
Basic Conditions: Add a catalytic amount of a strong base (e.g., 0.1 M NaOH).
-
-
Reaction:
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots from the reaction mixture at regular intervals.
-
Track the disappearance of the polymer and the appearance of the this compound monomer using techniques like Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[1]
-
-
Workup:
-
Once the depolymerization is complete (as indicated by the monitoring techniques), cool the reaction mixture to room temperature.
-
Neutralize the catalyst by slowly adding a suitable neutralizing agent until the pH is neutral.
-
If a solvent mixture was used, the organic solvent can be removed under reduced pressure.
-
Extract the aqueous solution with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solution under reduced pressure to isolate the crude this compound monomer.
-
-
Purification:
-
Purify the crude monomer using an appropriate technique, such as column chromatography or recrystallization, if necessary.
-
Summary of Conceptual Reaction Conditions
| Parameter | Acidic Conditions | Basic Conditions |
| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Solvent | Water/THF mixture | Water/THF mixture |
| Temperature | Reflux | Reflux |
| Monitoring | TLC, ¹H NMR | TLC, ¹H NMR |
Visualizing the Workflow
Caption: Conceptual workflow for the depolymerization of polythis compound.
Caption: Logical relationship for troubleshooting depolymerization experiments.
References
Validation & Comparative
Kinetic Showdown: Vinyldifluoroborane vs. Vinylboronic Acid in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a vinyl moiety is a cornerstone of modern organic synthesis, pivotal in the development of novel therapeutics and advanced materials. Among the arsenal (B13267) of synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance. The choice of the vinylboron reagent is a critical parameter influencing reaction kinetics and overall efficiency. This guide provides a detailed kinetic analysis comparing the performance of vinyldifluoroborane (B15289953) with the more conventional vinylboronic acid and its derivatives, supported by available experimental data and mechanistic insights.
While direct quantitative kinetic data for vinyldifluoroborane in Suzuki-Miyaura coupling is not extensively documented in publicly available literature, a comparative analysis can be constructed based on established mechanistic principles and data from closely related vinylboron compounds.[1] The reactivity of organoboron reagents is largely dictated by the electronic and steric environment of the boron atom, which directly impacts the crucial transmetalation step in the catalytic cycle.
Performance Comparison: A Tale of Two Boron Reagents
The primary difference in the kinetic profiles of vinyldifluoroborane and this compound stems from the substituents on the boron atom. The highly electronegative fluorine atoms in vinyldifluoroborane exert a strong electron-withdrawing effect, which is predicted to decrease the nucleophilicity of the vinyl group and consequently slow down the rate of transmetalation.[1] Conversely, the hydroxyl groups of this compound are less electron-withdrawing. However, this compound itself is prone to polymerization and is often used as its more stable anhydride, the 2,4,6-trivinylcyclotriboroxane-pyridine complex, or as boronate esters like this compound pinacol (B44631) ester (VBPE).[2]
For a clearer comparison, we can benchmark their expected performance against well-studied vinylating agents such as potassium vinyltrifluoroborate and VBPE.
| Reagent/Method | Typical Catalyst System | Relative Rate Constant (k_rel) | Rate-Determining Step | Key Advantages | Key Disadvantages |
| Vinyldifluoroborane | Pd-based catalysts | Predicted to be slower than vinyltrifluoroborates | Transmetalation | Potentially unique reactivity and selectivity profile. | Limited commercial availability and kinetic data. |
| This compound (from cyclotriboroxane) | Pd(PPh₃)₄ or similar | Generally fast | Transmetalation | Readily prepared in situ. | Prone to polymerization; used as a trimer complex.[2] |
| Potassium Vinyltrifluoroborate | PdCl₂(dppf) or Pd(OAc)₂/SPhos | 1.0 (Reference) | Transmetalation | Air- and moisture-stable solid, easy to handle. | Requires a base for activation. |
| This compound Pinacol Ester (VBPE) | Pd(PPh₃)₄ or PdCl₂(dppf) | ~0.8 - 1.2 | Transmetalation | Good stability, soluble in organic solvents. | Can be slower to transmetalate than boronic acids. |
Note: The relative rate constant for vinyldifluoroborane is a qualitative prediction based on the electronic effects of the fluorine substituents.[1]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The overall reaction rate is often dictated by the slowest of these steps, which for many vinylboron reagents is transmetalation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing conditions. The following is a generalized protocol for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction using Gas Chromatography (GC).
Objective: To determine the initial rate of the cross-coupling reaction between an aryl halide and a vinylboron reagent.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Vinylboron reagent (vinyldifluoroborane or a stable precursor to this compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous and degassed solvent (e.g., THF/H₂O mixture)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., diethyl ether/water)
-
Standard laboratory glassware and GC-FID instrument
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, internal standard, palladium catalyst, and the vinylboron reagent with the base in the chosen solvent system. This ensures accurate and rapid addition of reagents.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and internal standard stock solution. Allow the solution to equilibrate to the desired reaction temperature (e.g., 60 °C).
-
Initiation and Monitoring: Initiate the reaction by the sequential addition of the palladium catalyst and the vinylboron reagent/base stock solutions. Start a timer at the moment of the final reagent addition.
-
Aliquoting and Quenching: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent.
-
Analysis: Analyze the quenched aliquots by GC-FID to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Caption: A general experimental workflow for kinetic studies.
Conclusion
The selection of a vinylating agent in Suzuki-Miyaura coupling reactions has a profound impact on reaction kinetics. While vinyldifluoroborane presents an interesting, albeit less studied, alternative, its reactivity is predicted to be attenuated compared to this compound and its more common surrogates due to the electron-withdrawing nature of the fluorine atoms. This compound, while kinetically competent, suffers from instability, necessitating the use of more stable precursors. For researchers prioritizing reaction rate and reagent stability, potassium vinyltrifluoroborate and this compound pinacol ester remain the reagents of choice with well-documented kinetic profiles. Further quantitative kinetic studies on vinyldifluoroborane are warranted to fully elucidate its synthetic potential and allow for a more direct comparison. This guide provides a framework for such investigations and aids in the rational selection of vinylboron reagents for specific synthetic applications.
References
A Comparative Guide to Vinylboronic Acid Alternatives for Palladium-Catalyzed Vinylation
For researchers, scientists, and drug development professionals, the introduction of a vinyl group is a critical transformation in the synthesis of complex organic molecules. While vinylboronic acids are commonly employed in palladium-catalyzed Suzuki-Miyaura couplings, a range of alternative reagents offer distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides an objective comparison of the performance of key vinylboronic acid alternatives, supported by experimental data, to facilitate the selection of the optimal vinylating agent for specific synthetic challenges.
The primary alternatives to vinylboronic acids in palladium-catalyzed vinylation include potassium vinyltrifluoroborate, vinylstannanes, and vinylsilanes. Each of these reagent classes participates in a distinct named cross-coupling reaction—Suzuki-Miyaura, Stille, and Hiyama-Denmark, respectively—and presents a unique set of characteristics.
Performance Comparison of Vinylating Agents
The choice of a vinylating agent is contingent on several factors, including the substrate's nature, desired reaction conditions, and scalability. Below is a comparative summary of commonly used vinylating agents for the vinylation of a model aryl halide.
| Reagent Class | Exemplary Reagent | Coupling Reaction | Key Advantages | Key Disadvantages |
| Organoboron | Potassium Vinyltrifluoroborate | Suzuki-Miyaura | Bench-stable solid, high functional group tolerance, low toxicity.[1][2] | Requires a palladium catalyst and a base for activation.[2] |
| Organotin | Vinyltributyltin | Stille | Tolerant to a wide range of functional groups, stable to air and moisture.[2][3] | High toxicity of tin compounds, challenging purification to remove tin byproducts.[2][3] |
| Organosilane | Divinyltetramethyldisiloxane | Hiyama-Denmark | Low toxicity, environmentally benign.[3] | Requires an activator, such as a fluoride (B91410) source.[3] |
| Organozinc | Vinylzinc Bromide | Negishi | High reactivity. | Limited functional group tolerance due to high basicity and nucleophilicity.[4] |
| Organomagnesium | Vinylmagnesium Bromide | Kumada | Cost-effective, high reactivity.[2] | Highly basic and pyrophoric, limited functional group tolerance, requires inert atmosphere.[2] |
Quantitative Comparison of Reaction Yields
The following table presents representative yields from published experimental data for the vinylation of 4-bromoanisole (B123540), showcasing the efficiency of each reagent class under optimized conditions.
| Vinylating Agent | Catalyst / Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Potassium Vinyltrifluoroborate | PdCl₂ / PPh₃ / Cs₂CO₃ / THF:H₂O | 80 | 12 | 72 | [4][5] |
| Vinyltributyltin | Pd(PPh₃)₄ / THF | 65 | 24 | ~90* | [4] |
| Divinyltetramethyldisiloxane | Pd(dba)₂ / KOSiEt₃ / THF | 80 | 2 | 85 | [4] |
*Yield reported for a similar aryl bromide; specific data for 4-bromoanisole was not available.[4]
Experimental Protocols
Detailed methodologies for the vinylation of a representative aryl bromide are provided below for each class of reagent.
Suzuki-Miyaura Vinylation with Potassium Vinyltrifluoroborate
Reaction: Vinylation of 4-Bromoanisole
Procedure: To an oven-dried flask, add 4-bromoanisole (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).[4][5] The flask is then charged with a palladium catalyst, such as PdCl₂ (2 mol%), and a ligand, like triphenylphosphine (B44618) (6 mol%).[5] The vessel is purged with an inert gas (e.g., argon). A degassed solvent mixture of THF and water (e.g., 9:1) is added.[4][6] The reaction mixture is heated to 80 °C and stirred for 12 hours.[4] After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Stille Vinylation with Vinyltributyltin
Reaction: Vinylation of an Aryl Iodide
Procedure: A flask is charged with the aryl iodide (1.0 mmol), vinyltributyltin (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).[4] Anhydrous THF (10 mL) is added under an inert atmosphere.[4] The reaction mixture is heated to reflux (around 65 °C) and monitored by TLC or GC until the starting material is consumed.[4] Upon completion, the reaction is cooled, and the solvent is removed in vacuo. Purification is typically performed by column chromatography. To facilitate the removal of tin byproducts, the crude mixture can be treated with a fluoride solution prior to aqueous work-up.[2]
Hiyama-Denmark Vinylation with Divinyltetramethyldisiloxane
Reaction: Vinylation of 4-Bromoanisole
Procedure: In a glovebox, a reaction vessel is charged with Pd(dba)₂ (palladium catalyst) and a suitable ligand. Anhydrous THF is added, followed by the aryl bromide (1.0 mmol) and divinyltetramethyldisiloxane. An activator, such as potassium trimethylsilanolate (KOSiMe₃), is then added to the mixture.[4] The reaction is stirred at 80 °C for 2 hours.[4] After the reaction is complete, it is quenched and worked up using standard procedures, followed by purification by chromatography.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and a general workflow for a palladium-catalyzed vinylation experiment.
References
- 1. Potassium vinyltrifluoroborate | KCH2=CHBF3 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Pinacol (BPin) vs. MIDA Esters for Vinylboronic Acid Protection
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the boronic acid derivative is critical to the success of these reactions, especially when dealing with sensitive moieties like vinylboronic acids, which are prone to polymerization and decomposition.[1] This guide provides an in-depth, objective comparison of two popular protecting groups for vinylboronic acids: the conventional pinacol (B44631) (BPin) ester and the increasingly utilized N-methyliminodiacetic acid (MIDA) boronate.
This comparison is aimed at researchers, scientists, and drug development professionals to aid in the selection of the most appropriate reagent for their specific cross-coupling needs. We will delve into the core differences in stability and reactivity, present available quantitative data, and provide detailed experimental protocols.
Core Differences in Stability and Reactivity
The fundamental distinction between pinacol and MIDA boronates lies in their structure, which profoundly impacts their stability and reactivity. Pinacol esters are trivalent, sp²-hybridized boron compounds, whereas MIDA boronates feature a tetracoordinate, sp³-hybridized boron center due to a dative bond from the nitrogen atom of the MIDA ligand.[2] This structural difference has significant implications for their chemical properties.
MIDA boronates are exceptionally stable, often crystalline solids that are indefinitely stable on the benchtop under air.[3] They are compatible with chromatography and are unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures.[4] This inertness allows for their use as a robust protecting group for the boronic acid functionality. They only become active for cross-coupling upon a distinct deprotection step, typically achieved under mild aqueous basic conditions.[4]
Pinacol esters , while more stable than their corresponding free boronic acids, can be susceptible to hydrolysis, especially during purification on silica (B1680970) gel, and can undergo protodeboronation under certain conditions.[2] However, they are often reactive enough to be used directly in Suzuki-Miyaura coupling reactions without a separate deprotection step, as the hydrolysis to the active boronic acid is believed to occur in situ.[5]
Data Presentation: A Comparative Overview
The choice between a pinacol ester and a MIDA boronate can significantly impact the outcome of a synthetic sequence. The following tables summarize the key performance differences based on available data.
| Property | Pinacol (BPin) Ester | MIDA Boronate Ester |
| Boron Hybridization | sp² (trigonal planar) | sp³ (tetrahedral) |
| Stability | Moderate; can hydrolyze on silica gel; susceptible to protodeboronation.[2] | High; indefinitely bench-top stable, compatible with chromatography.[3] |
| Reactivity in Cross-Coupling | Generally used directly; in situ hydrolysis to boronic acid. | Requires a separate deprotection step (mild aqueous base) to become reactive.[5] |
| Suitability for Iterative Cross-Coupling | Less suitable due to potential for premature reaction. | Ideal due to its stability and controlled deprotection.[6] |
| Handling | Can be oils or solids, purification can lead to decomposition. | Typically free-flowing, crystalline solids that are easily handled and purified.[3] |
Performance in Suzuki-Miyaura Cross-Coupling
| Reaction | Boronate | Coupling Partner | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Vinylation of 3-Iodoindazole | Vinyl Pinacol Boronate | 3-Iodo-1H-indazole | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.67 | 75 | [7] |
| Polymerization | Thienyl Pinacol Boronate | 5-bromo-4-hexylthien-2-yl-pinacol boronate | Pd₂(dba)₃/SPhos / K₃PO₄ | Toluene/H₂O | 100 | 16 | Lower Yield, Lower MW | [8] |
| Polymerization | Thienyl MIDA Boronate | 5-bromo-4-hexylthien-2-yl MIDA boronate | Pd₂(dba)₃/SPhos / K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 (for monomer) | [8] |
| Coupling with Aryl Bromide | Alkenyl MIDA Boronate | p-bromoanisole | Pd(OAc)₂/SPhos / K₃PO₄ | Toluene/H₂O | RT | - | 90 | [9] |
Note: The data presented is from different studies and may not be directly comparable due to variations in substrates and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization for specific substrates.
Synthesis of Vinyl MIDA Boronate
This protocol is adapted from the work of Burke and coworkers.
Materials:
-
(Z)-1-Bromo-2-(trimethylsilyl)ethene
-
Boron tribromide (BBr₃)
-
N-Methyliminodiacetic acid, disodium (B8443419) salt (MIDA²⁻Na⁺₂)
-
Acetonitrile (B52724) (anhydrous)
-
Pentane (B18724) (anhydrous)
Procedure:
-
To a solution of (Z)-1-bromo-2-(trimethylsilyl)ethene in pentane at -78 °C, add BBr₃ dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in anhydrous acetonitrile and add MIDA²⁻Na⁺₂.
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by chromatography on silica gel to afford vinyl MIDA boronate.
General Procedure for Suzuki-Miyaura Cross-Coupling of Vinyl Pinacol Boronate
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Vinyl pinacol boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl or vinyl halide, vinyl pinacol boronate, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Procedure for Deprotection of Vinyl MIDA Boronate and Subsequent Suzuki-Miyaura Cross-Coupling
Deprotection Step: Materials:
-
Vinyl MIDA boronate (1.0 equiv)
-
Aqueous base (e.g., 1 M NaOH, NaHCO₃)
-
Solvent (e.g., THF, MeOH)
Procedure:
-
Dissolve the vinyl MIDA boronate in the chosen solvent.
-
Add the aqueous base and stir at room temperature. The deprotection is typically rapid.
-
The resulting vinylboronic acid is often used directly in the next step without isolation.
Cross-Coupling Step: Materials:
-
The freshly prepared solution of this compound
-
Aryl or vinyl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos, 1.5-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (if different from the deprotection step)
Procedure:
-
To the solution containing the this compound, add the aryl or vinyl halide, palladium catalyst, ligand, and additional base.
-
Heat the reaction mixture to the desired temperature and stir until completion.
-
Workup and purification are performed as described for the pinacol ester coupling.
Mandatory Visualization
Conclusion
Both pinacol and MIDA boronate esters are valuable reagents in modern organic synthesis for the protection and use of vinylboronic acids. Pinacol esters are workhorse compounds suitable for a wide range of applications, particularly for relatively stable substrates in straightforward, one-pot coupling reactions. However, for challenging substrates, especially those involving unstable vinylboronic acids, or for complex synthetic strategies like iterative cross-coupling, MIDA boronates offer a superior solution. Their exceptional stability, ease of handling, and the ability for controlled, slow release of the active boronic acid under mild conditions make them a powerful tool for the construction of complex molecules. The choice between the two should be guided by the specific requirements of the synthetic route, the stability of the boronic acid, and the need for orthogonal reactivity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Product Structure Validation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical step in the journey from discovery to market. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, complex molecules often produce congested spectra that are challenging to interpret. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by distributing spectral information across a second frequency dimension, resolving overlapping signals and revealing the intricate network of connections within a molecule.[1][2]
This guide provides an objective comparison of key 2D NMR techniques against other common analytical methods for structural validation. It includes detailed experimental protocols and presents quantitative data in clear, comparative formats to assist in selecting the most appropriate methods for a given structural challenge.
At a Glance: 2D NMR vs. Alternative Techniques
The validation of a chemical structure is rarely accomplished with a single technique. Each method offers unique advantages and is subject to specific limitations. The following table provides a high-level comparison of 2D NMR with X-ray Crystallography and Mass Spectrometry.
| Parameter | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (MS) |
| Sample Phase | Solution | Crystalline Solid | Gas Phase (after ionization) |
| Information Provided | Atomic connectivity (through-bond & through-space), dynamic information.[3][4] | Precise 3D atomic coordinates in a static state.[3] | Mass-to-charge ratio, elemental composition, fragmentation patterns.[5] |
| Sample Amount | mg range (µM to mM concentration)[6][7] | µg to mg (requires good quality single crystals) | fmol to pmol range[6][8] |
| Strengths | Non-destructive, provides detailed connectivity, applicable to molecules in solution, reveals dynamic processes.[9][10] | Unambiguous determination of absolute stereochemistry and solid-state conformation.[3] | High sensitivity, high throughput, provides accurate mass and elemental formula.[5][6] |
| Limitations | Lower sensitivity than MS, can be time-consuming, molecular size limitations (practically < 40 kDa for complete assignment).[11][12][13] | Requires crystalline material, can be difficult to obtain suitable crystals, provides a static picture of the molecule.[3][11] | Provides limited information on stereochemistry and connectivity, can suffer from ion suppression effects.[6] |
Deep Dive into 2D NMR: A Comparative Overview
Within the realm of 2D NMR, several experiments provide different types of structural information. The most common experiments for small molecule structure elucidation are COSY, HSQC, and HMBC.[1][12][13][14][15] Their performance characteristics are summarized below.
| Parameter | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Information Provided | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1] | One-bond ¹H-¹³C correlations.[1][14][16] | Multiple-bond (2-4 bonds) ¹H-¹³C correlations.[1][14][16] |
| Typical Experiment Time | 5 minutes - 1.5 hours[1] | 30 minutes - 6 hours[1] | 1 - 4.5 hours[1] |
| Relative Sensitivity | High (proton-detected)[1] | Very High (proton-detected, sensitive to ¹JCH)[1][14] | Moderate (proton-detected, weaker long-range couplings).[1] |
| Primary Application | Establishing proton spin systems and identifying neighboring protons. | Assigning protons to their directly attached carbons.[4] | Assembling molecular fragments by identifying long-range proton-carbon connectivities, including to quaternary carbons.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality 2D NMR data. Below are generalized, step-by-step protocols for acquiring COSY, HSQC, and HMBC spectra.
General Sample Preparation
-
Dissolve the sample: Weigh 1-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid signal overlap with the analyte.[9]
-
Transfer to NMR tube: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]
-
Add internal standard: For accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added.[9]
COSY (Correlation Spectroscopy) Experiment
-
Initial 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to determine the spectral width and transmitter frequency offset.[17]
-
Load COSY parameters: Load a standard gradient-selected COSY experiment parameter set.
-
Set spectral parameters:
-
Set acquisition parameters:
-
Set the number of scans (NS) to a multiple of the phase cycle (e.g., 2, 4, or 8) for adequate signal-to-noise.
-
Set the number of increments in the indirect dimension (TD in F1) to 128-256 for initial experiments.
-
-
Acquire and process data: Start the acquisition. After completion, perform a 2D Fourier transform, phase correction, and baseline correction.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Initial 1D ¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra to determine their respective spectral widths and transmitter frequency offsets.[17]
-
Load HSQC parameters: Load a standard sensitivity-enhanced, edited HSQC experiment parameter set.
-
Set spectral parameters:
-
Set acquisition parameters:
-
Set the number of scans (NS) to a multiple of the phase cycle, typically higher than for COSY, to achieve good signal-to-noise.
-
Set the number of increments in the indirect dimension (TD in F1) to 128-256.
-
-
Acquire and process data: Start the acquisition. After completion, perform a 2D Fourier transform, phase correction, and baseline correction. Edited HSQC spectra will show CH/CH₃ and CH₂ signals with opposite phases.[16]
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Initial 1D ¹H and ¹³C NMR: Use the same 1D spectra as for the HSQC experiment to define spectral parameters.[17]
-
Load HMBC parameters: Load a standard gradient-selected HMBC experiment parameter set.
-
Set spectral parameters:
-
Set acquisition parameters:
-
The number of scans (NS) for HMBC is typically higher than for HSQC due to the detection of weaker, long-range couplings.[18]
-
Set the number of increments in the indirect dimension (TD in F1) to 256-512.
-
-
Acquire and process data: Start the acquisition. After completion, perform a 2D Fourier transform, phase correction, and baseline correction.
Visualizing the Workflow and Logic
The following diagrams illustrate the typical workflow for product structure validation using 2D NMR and the logical relationship between the different experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. epfl.ch [epfl.ch]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. people.bu.edu [people.bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. openpubglobal.com [openpubglobal.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. ulethbridge.ca [ulethbridge.ca]
- 18. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
A Head-to-Head Battle: Vinylboronic Acids vs. Vinylstannanes in Cross-Coupling Reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The introduction of a vinyl group is a cornerstone transformation in the synthesis of complex organic molecules, playing a pivotal role in the development of new pharmaceuticals and functional materials. Among the premier methods for achieving this are palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being two of the most powerful and widely used tools. This guide provides an in-depth, objective comparison of the key reagents in these transformations: vinylboronic acids (and their derivatives) for the Suzuki-Miyaura reaction and vinylstannanes for the Stille reaction. We present a detailed analysis of their respective performance, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Vinylboronic Acids (Suzuki-Miyaura Coupling) | Vinylstannanes (Stille Coupling) |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters, trifluoroborates) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts is a major drawback.[1][2][3][4][5][6][7][8] |
| Stability of Reagents | Vinylboronic acid itself can be unstable, prone to polymerization and decomposition.[1][9] Stabilized derivatives (e.g., pinacol (B44631) esters, trifluoroborates) are often used.[1][9] | Generally stable to air and moisture, allowing for easier handling and storage.[1][3][10] |
| Functional Group Tolerance | Generally good, but can be sensitive to acidic protons and certain functional groups.[1][11] | Excellent tolerance for a wide array of functional groups.[1][2][10] |
| Reaction Conditions | Typically requires a base to activate the boronic acid.[1][12] | Often proceeds under neutral or mildly basic conditions, though additives like CuI or LiCl can accelerate the reaction.[10][13][14] |
| Byproduct Removal | Boronic acid byproducts are generally water-soluble and easier to remove.[1][2] | Removal of tin byproducts can be challenging and may require specific workup procedures.[1][2][13] |
Performance in Vinylation Reactions: A Data-Driven Comparison
Table 1: Stille Vinylation with Vinylstannane Reagents
| Entry | Aryl Halide | Vinylating Agent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Vinyltributyltin | Pd(PPh₃)₄ | Toluene (B28343) | 100 | 6 | 92 | Generic Stille Conditions |
| 2 | 4-Bromobenzonitrile | Vinyltributyltin | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 80 | 16 | 88 | [1] |
| 3 | Methyl 4-iodobenzoate | Vinyltributyltin | PdCl₂(PPh₃)₂ | DMF | 90 | 8 | 95 | [1] |
| 4 | 1-Bromo-4-nitrobenzene | Vinyltributyltin | Pd(OAc)₂ / XPhos | Toluene | 100 | 4 | 89 | [1][15] |
Table 2: Suzuki-Miyaura Vinylation with this compound Derivatives
| Entry | Aryl Halide | Vinylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | This compound pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [1] |
| 2 | 4-Chloroacetophenone | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | [1] |
| 3 | 1-Iodonaphthalene | This compound | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 91 | [1] |
| 4 | 2-Bromopyridine | Trivinylboroxin pyridine (B92270) complex | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | [1] |
Experimental Protocols
General Protocol for Stille Vinylation
A representative procedure for the Stille coupling of an aryl halide with a vinylstannane reagent is as follows:
-
To a flame-dried flask, add the aryl halide (1.0 equiv.), the vinylstannane (e.g., vinyltributyltin, 1.1-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[1][10]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent (e.g., toluene or THF) via syringe.[1][10]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[1]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography. An aqueous potassium fluoride (B91410) workup can be employed to precipitate tin byproducts, which are then removed by filtration through celite.[2]
General Protocol for Suzuki-Miyaura Vinylation
A representative procedure for the Suzuki-Miyaura coupling of an aryl halide with a this compound derivative is as follows:
-
To a flask, add the aryl halide (1.0 equiv.), the this compound or its derivative (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[1]
-
Evacuate the flask and backfill with an inert gas.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).[1]
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir until completion.[1]
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Mechanistic Overview and Workflow
The fundamental steps of the catalytic cycles for both the Stille and Suzuki-Miyaura couplings are similar, involving oxidative addition, transmetalation, and reductive elimination.[2][3][12][14] However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. scribd.com [scribd.com]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Oxidative Stability of Novel Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxidative stability of novel boronic acid derivatives, offering supporting experimental data and detailed protocols. Boronic acids and their derivatives are a versatile class of compounds with significant applications in drug discovery and development. However, their inherent instability towards oxidation has been a considerable hurdle. This guide explores derivatives with enhanced stability, crucial for their therapeutic efficacy.
Data Presentation: Comparative Oxidative Stability
The oxidative stability of boronic acid derivatives can be significantly enhanced through structural modifications. Below is a summary of quantitative data comparing the stability of various derivatives to the parent phenylboronic acid (PBA). The data clearly indicates that the formation of intramolecular esters, particularly boralactones, dramatically increases resistance to oxidation.
| Derivative | Structure | Second-Order Rate Constant (k) at pH 7.4 (M⁻¹s⁻¹) | Fold Increase in Stability vs. PBA |
| Phenylboronic Acid (PBA) | Arylboronic Acid | 1.3 x 10⁻¹ | 1 |
| Benzoxaborole | Cyclic Boronate Ester | 1.6 x 10⁻² | 8 |
| Boralactone | Intramolecular Boronate Ester | 1.3 x 10⁻⁵ | 10,000 |
Data synthesized from studies on the oxidative deboronation by hydrogen peroxide.[1][2]
Experimental Protocols
Detailed methodologies for key experiments to assess oxidative stability are provided below. These protocols are foundational for the reproducible evaluation of novel boronic acid derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol), spectrophotometric grade
-
Test compounds (boronic acid derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol. This solution should be protected from light.
-
Preparation of Working DPPH Solution: Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[3]
-
Preparation of Test Samples: Dissolve the boronic acid derivatives and the positive control in a suitable solvent (e.g., methanol, DMSO) to prepare a series of concentrations.
-
Reaction: In a microplate well or cuvette, mix the test sample solution with the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[3][4]
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is another common method to determine the antioxidant capacity of compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored (blue-green). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration. The absorbance is typically measured at 734 nm.[5][6][7]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (or another suitable oxidizing agent)
-
Methanol (or ethanol)
-
Test compounds (boronic acid derivatives)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a solution of ABTS in water. React this with potassium persulfate to generate the ABTS•+ radical cation. This solution is then typically stored in the dark at room temperature for 12-16 hours before use to allow for the completion of radical generation.[8]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Preparation of Test Samples: Prepare various concentrations of the boronic acid derivatives and the positive control in a suitable solvent.
-
Reaction: Add the test sample to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the antioxidant capacity is often expressed as Trolox Equivalents (TEAC).
Mandatory Visualization
ROS-Responsive Boronic Acid Prodrug Activation
This diagram illustrates the mechanism of action for a ROS-responsive boronic acid-based prodrug. In the high-ROS tumor microenvironment, the boronic acid moiety is cleaved, releasing the active cytotoxic drug.
Caption: ROS-triggered activation of a boronic acid prodrug.
Experimental Workflow for Assessing Oxidative Stability
This workflow outlines the key steps in evaluating the oxidative stability of novel boronic acid derivatives using common in vitro assays.
Caption: Workflow for evaluating boronic acid derivative stability.
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. marinebiology.pt [marinebiology.pt]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 7. asci-jci.org [asci-jci.org]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Head-to-Head Comparison: Vinylboronic Acid vs. Potassium Vinyltrifluoroborate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of reagent can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. In the realm of carbon-carbon bond formation, particularly the widely utilized Suzuki-Miyaura cross-coupling reaction, vinylboron compounds are indispensable for introducing the vinyl moiety. This guide provides an objective comparison of two prominent vinylating agents: vinylboronic acid and potassium vinyltrifluoroborate, supported by experimental data to inform your selection process.
The primary distinction between this compound and potassium vinyltrifluoroborate (KVFB) lies in their stability and ease of handling. While both are effective nucleophiles in palladium-catalyzed cross-coupling reactions, their physical properties dictate their practicality in a laboratory setting.
Stability and Handling: A Clear Winner Emerges
Potassium vinyltrifluoroborate is an air- and moisture-stable crystalline solid, allowing for long-term storage and straightforward handling.[1][2][3] This inherent stability simplifies reaction setup and improves reproducibility.
In stark contrast, this compound is notoriously unstable and prone to polymerization, making its isolation and storage challenging.[1][4] To circumvent this, it is often generated in situ from its more stable trimeric anhydride, 2,4,6-trivinylcyclotriboroxane (a boroxine), complexed with pyridine.[4][5] However, this approach is less atom-economical, as it requires three equivalents of the vinylating agent per equivalent of the halide.[4]
Reactivity and Reaction Conditions
Both reagents are competent partners in Suzuki-Miyaura cross-coupling reactions for the synthesis of styrenes and other vinylated compounds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal yields.
Potassium vinyltrifluoroborate has been shown to be a highly effective vinylating agent for a wide range of aryl and heteroaryl electrophiles.[2][4] A key requirement for its reactivity is the presence of a base, which facilitates the crucial transmetalation step in the catalytic cycle.[6]
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 4'-bromoacetophenone (B126571) with both potassium vinyltrifluoroborate and an in situ generated this compound from its boroxine (B1236090) precursor.
| Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Vinyltrifluoroborate | PdCl₂ (2 mol%) | PPh₃ (6 mol%) | Cs₂CO₃ (3 equiv) | THF/H₂O (9:1) | 80 | 12 | 79 | [4] |
| 2,4,6-Trivinylcyclotriboroxane-pyridine complex | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2 equiv) | DME/H₂O (4:1) | 80 | 16 | 85 | [5] |
As the data indicates, both reagents can provide high yields of the desired product. However, the superior stability and handling characteristics of potassium vinyltrifluoroborate often make it the more practical choice for routine synthetic applications.
Experimental Protocols
To provide a clearer understanding of the practical application of these reagents, detailed experimental protocols for the Suzuki-Miyaura reaction are provided below.
Protocol 1: Suzuki-Miyaura Coupling using Potassium Vinyltrifluoroborate
This protocol is adapted from the work of Molander, G. A., & Brown, A. R. (2006).[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.5 mmol)
-
Palladium(II) chloride (PdCl₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.06 mmol)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Tetrahydrofuran (THF) and Water (9:1 v/v)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, potassium vinyltrifluoroborate, cesium carbonate, palladium(II) chloride, and triphenylphosphine.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the THF/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using 2,4,6-Trivinylcyclotriboroxane-pyridine complex
This protocol is based on the procedure described by O'Shea, D. F. (2006).[5]
Materials:
-
Aryl bromide (1.0 mmol)
-
2,4,6-Trivinylcyclotriboroxane-pyridine complex (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
Procedure:
-
In a reaction flask, dissolve the aryl bromide and 2,4,6-trivinylcyclotriboroxane-pyridine complex in the DME/water solvent mixture.
-
Add the potassium carbonate to the solution.
-
De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours under an inert atmosphere.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Process
To better illustrate the reaction pathways and experimental workflows, the following diagrams are provided.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
Navigating the Landscape of Vinylboronic Acid Reactions: A Comparative Guide to Side Product Formation
For researchers, scientists, and drug development professionals, vinylboronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the desired reactivity of these compounds can be accompanied by the formation of unwanted side products, impacting yield, purity, and downstream applications. This guide provides an objective comparison of the common side reactions associated with vinylboronic acids, supported by experimental data and detailed analytical protocols, to empower researchers in optimizing their synthetic strategies.
The three primary side reactions encountered when working with vinylboronic acids are protodeboronation, homocoupling, and oxidation. Understanding the mechanisms and contributing factors behind each of these pathways is crucial for minimizing their occurrence.
Unraveling the Side Reactions: Mechanisms and Influencing Factors
1. Protodeboronation: The Unwanted Protonolysis
Protodeboronation is the cleavage of the carbon-boron bond, where a proton replaces the boronic acid moiety, leading to the formation of an alkene. While vinylboronic acids are generally more stable towards protodeboronation compared to some aryl and heteroaryl boronic acids, this side reaction can still occur, particularly under certain pH conditions.
The rate of protodeboronation is significantly influenced by the pH of the reaction medium. Studies have shown that vinylboronic acids exhibit very slow protodeboronation at both acidic and basic pH, with a half-life of over a week at 70°C and pH 12. This inherent stability makes them robust reagents in a variety of reaction conditions.
2. Homocoupling: The Dimerization Dilemma
Homocoupling is a common side reaction in Suzuki-Miyaura coupling, resulting in the dimerization of two vinylboronic acid molecules to form a symmetrical diene. This process is often promoted by the presence of oxygen and the palladium catalyst itself. The mechanism is thought to involve the formation of a palladium peroxo complex when oxygen is present, which can then react with the boronic acid to initiate the homocoupling cascade.
The choice of base and catalyst ligand can also play a significant role in the extent of homocoupling. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can sometimes favor the desired cross-coupling over homocoupling.
3. Oxidation: The Unforeseen Transformation
Oxidation of the this compound can lead to the formation of corresponding aldehydes or other oxygenated byproducts. This side reaction is particularly relevant when reactions are performed in the presence of external oxidants or under aerobic conditions where autoxidation can occur. The boronic acid group can be cleaved and replaced by a hydroxyl group, which can then tautomerize to the more stable aldehyde.
Comparative Analysis of Side Product Formation
The extent of these side reactions is highly dependent on the specific reaction conditions. The following tables summarize the impact of key parameters on the formation of side products.
Table 1: Influence of Reaction Parameters on Side Product Formation in this compound Reactions
| Parameter | Protodeboronation | Homocoupling | Oxidation | Key Considerations |
| pH | pH-dependent; slow at both high and low pH. | Generally less sensitive to pH than protodeboronation. | Can be influenced by pH, with some oxidations being more favorable under specific pH conditions. | Maintaining optimal pH is crucial for minimizing protodeboronation. |
| Oxygen | Minimal direct effect. | Significantly promoted by the presence of O2. | Directly promotes oxidation of the boronic acid. | Degassing solvents and running reactions under an inert atmosphere (N2 or Ar) is critical to suppress homocoupling and oxidation. |
| Base | Can influence the rate, with certain bases accelerating the process. | The choice of base can affect the rate of transmetalation vs. homocoupling. Stronger bases can sometimes favor homocoupling. | Can influence the stability of the boronic acid towards oxidation. | Careful selection and screening of the base are necessary for optimal results. |
| Catalyst/Ligand | Generally not the primary driver, but catalyst decomposition can lead to conditions favoring protodeboronation. | The nature of the palladium catalyst and its ligands significantly impacts the selectivity between cross-coupling and homocoupling. Bulky, electron-rich ligands often suppress homocoupling. | Certain metal catalysts can promote oxidation. | Ligand choice is a key parameter to tune for minimizing homocoupling. |
| Temperature | Higher temperatures can increase the rate of protodeboronation. | Higher temperatures can sometimes increase the rate of homocoupling. | Reaction rates generally increase with temperature. | Optimization of reaction temperature is essential. |
| Solvent | Solvent polarity and protic nature can influence the rate. | The choice of solvent can affect catalyst activity and selectivity. | Solvent can play a role in dissolving oxygen and mediating oxidative processes. | Solvent selection should be based on optimizing the desired reaction while minimizing side reactions. |
Experimental Protocols for Side Product Analysis
Accurate quantification of side products is essential for reaction optimization. The following are generalized protocols for the analysis of this compound reaction mixtures.
Protocol 1: Quantification of Protodeboronation and Homocoupling Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: At desired time points, an aliquot of the reaction mixture is withdrawn and quenched with a suitable solvent (e.g., ethyl acetate). An internal standard (e.g., a long-chain alkane like dodecane) of known concentration is added.
-
Extraction: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
GC-MS Analysis: The sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Data Analysis: The peaks corresponding to the starting this compound (or its derivative), the protodeboronation product (alkene), the homocoupling product (diene), and the internal standard are identified by their mass spectra and retention times. The relative peak areas are used to calculate the concentration and yield of each component.
Protocol 2: Analysis of Reaction Components by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A small aliquot of the reaction mixture is diluted with the mobile phase.
-
HPLC System: A reversed-phase HPLC system with a C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is typically employed.
-
Detection: A UV detector is used to monitor the elution of the components.
-
Quantification: The concentration of each component is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Protocol 3: In-situ Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The reaction is set up directly in an NMR tube using a deuterated solvent.
-
NMR Analysis: 1H NMR spectra are acquired at regular intervals.
-
Data Analysis: The disappearance of the this compound signals and the appearance of new signals corresponding to the product and side products are monitored. The integration of these signals allows for the determination of the relative concentrations of the species over time, providing kinetic information about the reaction and the formation of side products.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key side reaction pathways of vinylboronic acids.
Caption: Protodeboronation of a this compound to an alkene.
Caption: Palladium-catalyzed homocoupling of this compound.
Caption: Oxidation of a this compound to an aldehyde.
By carefully considering the factors that promote these side reactions and employing rigorous analytical techniques to monitor their formation, researchers can significantly improve the efficiency and selectivity of their this compound-mediated transformations, ultimately leading to higher yields of the desired products and simplifying purification processes.
A Comparative Guide to Protecting Groups for Boronic Acids: Efficiency, Stability, and Application
For researchers, scientists, and drug development professionals, the judicious selection of a protecting group for boronic acids is paramount to the success of complex synthetic campaigns. This guide provides an objective comparison of commonly employed protecting groups, supported by experimental data, to facilitate informed decision-making in multistep synthesis and cross-coupling reactions.
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility can be hampered by inherent instabilities, such as a propensity for trimerization into boroxines and decomposition under certain acidic or oxidative conditions.[1] Protecting the boronic acid moiety as a more stable derivative, such as an ester or a tetracoordinate complex, is a widely adopted strategy to circumvent these issues, enhancing their stability for purification, storage, and compatibility with a broader range of reaction conditions.[1]
This guide evaluates the efficiency of the most prevalent protecting groups, focusing on their stability, ease of formation and deprotection, and performance in synthetic applications.
Comparative Analysis of Boronic Acid Protecting Groups
The ideal protecting group should be easily introduced and removed in high yield under mild conditions that are orthogonal to other functional groups present in the molecule. It must also confer sufficient stability to the boronic acid for purification and subsequent reaction steps. The following tables summarize the performance of key protecting groups based on these criteria.
| Protecting Group | Structure | Formation Conditions | Deprotection Conditions | Stability & Compatibility | Key Advantages |
| Pinacol (B44631) | Boronate Ester | Boronic acid, pinacol, dehydrating agent (e.g., MgSO₄) or Dean-Stark | Acidic hydrolysis (e.g., HCl), often with heating; or two-step via trifluoroborate or DEA adduct.[1][2] | Moderate. Stable to chromatography but can be susceptible to hydrolysis.[3][4] | Readily available, widely used, compatible with many anhydrous reactions. |
| MIDA | Tetracoordinate Boronate | Boronic acid, N-methyliminodiacetic acid, dehydrating conditions.[5][6][7] | Mild aqueous base (e.g., NaOH, NaHCO₃) at room temperature.[1] | High. Stable to air, moisture, chromatography, and a wide range of reaction conditions.[3] | Exceptional stability, enables iterative cross-coupling, "slow release" of boronic acid.[8] |
| dan | Boronamide | Boronic acid, 1,8-diaminonaphthalene | Acidic hydrolysis.[1] | Very high. Stabilized by N→B dative bonds.[1] | Extremely robust for multi-step synthesis with harsh reagents. |
| DEA | Tetracoordinate Boronate | Boronic acid, diethanolamine, typically precipitates from ether.[2][9] | Mild acidic hydrolysis (e.g., 0.1 M HCl).[2][9] | Good. Air and water stable crystalline solids.[2] | Very easy and high-yielding formation and deprotection. |
| Trifluoroborate | Salt | Boronic acid/ester, KHF₂ | Aqueous base or TMSCl and water.[10] | High. Very stable to oxidation. Crystalline and often easy to handle.[1] | High stability, can be used directly in some coupling reactions. |
Quantitative Yields for Protection and Deprotection
The following table presents representative yields for the formation and cleavage of different boronic acid protecting groups. Note that yields are substrate-dependent and the conditions listed are typical examples.
| Protecting Group | Substrate | Protection Yield (%) | Deprotection Yield (%) | Reference |
| MIDA | 5-Acetylthiophene-2-boronic acid | 79 | 70 (in cross-coupling) | [6][11] |
| Pinacol to DEA | Phenylboronic acid pinacol ester | 99 (transesterification) | 99 | [2] |
| Pinacol to DEA | (3-(Benzyloxy)-3-oxopropyl)boronic acid pinacol ester | 97 (transesterification) | 95 | [2] |
| Pinacol to DEA | (3-Oxo-1,3-diphenylpropyl)boronic acid pinacol ester | 72 (transesterification) | 80 | [2][9] |
| Pinacol to DEA | (3-(Benzylamino)-3-oxo-1-phenylpropyl)boronic acid pinacol ester | 68 (transesterification) | 69 | [9] |
| Pinacol via KHF₂ | Substituted phenylboronic acid pinacol esters | N/A | Good yields | [2] |
Visualizing Boronic Acid Protection Strategies
A fundamental understanding of the protection-deprotection cycle and the logic for selecting an appropriate protecting group is crucial for synthetic planning.
Caption: General workflow for the use of boronic acid protecting groups.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
comparison of different palladium catalysts for Suzuki-Miyaura coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to the success of this transformation is the choice of the palladium catalyst. This guide offers an objective comparison of various classes of palladium catalysts, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is contingent on several factors, including the nature of the palladium precursor, the electronic and steric properties of the associated ligands, and the reaction conditions. This section provides a comparative summary of different palladium catalyst systems for the benchmark coupling of 4-chlorotoluene (B122035) with phenylboronic acid. This reaction is a well-established standard for evaluating catalyst performance, particularly for the challenging activation of aryl chlorides.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Phosphine Ligand-Based | ||||||||
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| Pd(PPh₃)₄ | 5 | Toluene | K₂CO₃ | 80 | Not Specified | Excellent | - | - |
| N-Heterocyclic Carbene (NHC)-Based | ||||||||
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | ||||||||
| Dinorbornyl Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Heterogeneous | ||||||||
| 3% Pd/C | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
Key Observations:
-
Palladacycles exhibit extraordinary performance, achieving exceptionally high Turnover Numbers (TON) and Turnover Frequencies (TOF) even at ultra-low catalyst loadings.[1] This makes them highly attractive for industrial applications where catalyst cost and metal contamination are significant concerns.
-
Phosphine ligand-based systems , particularly those employing bulky, electron-rich Buchwald ligands like SPhos and XPhos, are highly effective for coupling challenging substrates such as aryl chlorides, often at room temperature.[2][3][4]
-
N-Heterocyclic Carbene (NHC) ligated palladium complexes demonstrate good activity at room temperature and are known for their high stability, which can translate to higher catalyst turnover numbers.[5][6][7]
-
Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the significant advantage of easy separation from the reaction mixture and the potential for recycling, aligning with green chemistry principles.[8][9][10] However, their TON and TOF values are generally lower compared to their homogeneous counterparts in this specific comparison.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, generalized experimental protocols for conducting a Suzuki-Miyaura cross-coupling reaction to evaluate and compare the performance of different palladium catalysts.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid:
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst complex)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Internal standard for GC/HPLC analysis (e.g., Naphthalene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating apparatus
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: The reaction vessel is thoroughly dried in an oven and subsequently cooled to room temperature under a stream of inert gas.
-
Addition of Reagents: To the reaction vessel, add the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst and, if necessary, the ligand to the reaction vessel. The catalyst loading should be carefully controlled based on the specific experiment (e.g., 0.0005 to 5 mol%).
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 100 °C) for the designated time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature. An internal standard is added for quantitative analysis. The yield of the product is determined by GC or HPLC. For isolation, the mixture is typically filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for catalyst comparison.
References
- 1. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of Copolymers Synthesized from Vinylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Copolymers derived from vinylboronic acid (VBA) and its derivatives are a class of "smart" polymers that exhibit responsiveness to changes in pH and the presence of diols, such as glucose. This unique behavior makes them highly attractive for a range of biomedical applications, including drug delivery systems, sensors, and tissue engineering. This guide provides a comparative overview of the characterization of these copolymers, supported by experimental data and detailed methodologies, to aid researchers in their design and application.
Physicochemical Properties of this compound Copolymers
The properties of VBA copolymers are highly dependent on the comonomer used in their synthesis. The following table summarizes key quantitative data for various VBA copolymer systems, offering a comparison of their molecular characteristics and thermal properties.
| Copolymer System | Comonomer | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Analytical Technique(s) | Reference(s) |
| P(VBA-co-NIPAAM) | N-isopropylacrylamide | 15,000 - 30,000 | 1.2 - 1.5 | 85 - 110 | SEC, DSC | [1] |
| P(VPBA-co-MA) | Maleic Anhydride (B1165640) | - | - | >300 | TGA | [1] |
| P(VBAam-co-St) | Styrene (B11656) | - | - | - | NMR, IR | [2] |
| P(VBAam-co-Acrylate) | Acrylate | - | - | - | NMR, IR | [2] |
| P(VBpin-co-St) | Styrene (pinacol ester protected) | 7,800 | 1.73 | - | SEC, NMR | [3] |
| P(MEMA-co-VPBA) | 2-N-morpholinoethyl methacrylate | - | <1.40 | - | SEC | [4] |
Note: Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature; NIPAAM = N-isopropylacrylamide; VPBA = p-vinylphenyl boronic acid; MA = Maleic Anhydride; VBAam = anthranilamide-protected this compound; St = Styrene; VBpin = this compound pinacol (B44631) ester; MEMA = 2-N-morpholinoethyl methacrylate. Data is indicative and can vary based on synthesis conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these copolymers.
1. Synthesis of p-Vinylphenyl Boronic Acid (VPBA) / Maleic Anhydride (MA) Copolymers [1]
-
Method: Complex-radical copolymerization.
-
Materials: 4-Vinylphenyl boronic acid (VPBA), maleic anhydride (MA), 2,2′-azobisisobutyronitrile (AIBN) as initiator, dimethylformamide (DMF) as solvent.
-
Procedure:
-
VPBA and MA are dissolved in DMF in a reaction vessel.
-
AIBN is added as the initiator.
-
The reaction is carried out at 70°C under a nitrogen atmosphere.
-
The resulting copolymer is purified and dried.
-
2. Characterization of Copolymer Composition by ¹H NMR Spectroscopy [3]
-
Purpose: To determine the molar ratio of the monomers incorporated into the copolymer.
-
Procedure:
-
Dissolve a known amount of the copolymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Identify characteristic peaks corresponding to each monomer unit. For example, in a P(VBpin-co-St) copolymer, the aromatic protons of styrene and the protons of the pinacol group on VBpin can be used.
-
Integrate the respective peaks and calculate the molar ratio of the monomers in the copolymer.
-
3. Determination of Molecular Weight and Polydispersity by Size Exclusion Chromatography (SEC) [3]
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Instrumentation: An SEC system equipped with a refractive index (RI) detector and a suitable column set (e.g., polystyrene-divinylbenzene).
-
Procedure:
-
Dissolve the copolymer in the mobile phase (e.g., THF).
-
Filter the solution to remove any particulate matter.
-
Inject the sample into the SEC system.
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene standards).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
4. Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA) [1]
-
Purpose: To assess the thermal stability of the copolymer.
-
Procedure:
-
Place a small amount of the copolymer in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss of the sample as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
-
Visualizing Key Concepts
Mechanism of pH and Glucose Responsiveness
The responsiveness of this compound-containing copolymers is rooted in the reversible formation of boronate esters with diols in a pH-dependent manner.[5] At neutral or alkaline pH, the boronic acid moiety is in a charged, tetrahedral state, which can readily form a stable cyclic ester with diols like glucose. This process increases the hydrophilicity of the copolymer. At acidic pH, the boronic acid is predominantly in its uncharged, trigonal planar state and has a lower affinity for diols.
Caption: pH and diol-responsiveness of boronic acid copolymers.
General Workflow for Synthesis and Characterization
The development of novel copolymers from this compound derivatives follows a systematic workflow, from monomer synthesis to comprehensive characterization and application-specific testing.
Caption: Synthesis and characterization workflow.
Comparison with Alternative Responsive Polymers
This compound copolymers offer distinct advantages over other classes of responsive polymers.
-
vs. pH-Responsive Polymers (e.g., poly(acrylic acid)): While both respond to pH, VBA copolymers have the added functionality of specific diol recognition, enabling dual-responsive systems.
-
vs. Thermo-responsive Polymers (e.g., PNIPAAM): VBA copolymers can be combined with thermo-responsive monomers like NIPAAM to create multi-stimuli-responsive materials. The boronic acid moiety can influence the lower critical solution temperature (LCST) of the copolymer.
-
vs. Glucose-Responsive Systems based on Enzymes: VBA-based systems are generally more stable and less prone to denaturation than enzyme-based glucose sensors.
The choice of copolymer system ultimately depends on the specific application requirements, including the desired responsive behavior, biocompatibility, and mechanical properties. This guide provides a foundational understanding to aid in the rational design and characterization of novel copolymers based on this compound derivatives for advanced applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthranilamide-protected this compound: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Practical Guide to Greener Alternatives for Vinyl Bromide in the Synthesis of Monosubstituted Alkenes
For researchers, scientists, and drug development professionals, the incorporation of a vinyl group is a critical step in the synthesis of a vast array of molecules. However, the traditional reagent, vinyl bromide, presents significant handling and safety challenges due to its gaseous nature and classification as a suspected carcinogen. This guide provides a comprehensive comparison of safer and more practical alternatives, supported by experimental data and detailed protocols, to facilitate the selection of the optimal vinylating agent for the synthesis of monosubstituted alkenes.
This comparison focuses on the performance of various vinylating agents in widely used cross-coupling reactions, offering a clear view of their respective strengths and limitations in terms of yield, reaction conditions, and functional group tolerance.
Performance Comparison of Vinylating Agents
The selection of a suitable alternative to vinyl bromide is contingent on the specific requirements of the synthetic route, including the nature of the substrate and the tolerance for different reaction conditions. The following tables provide a quantitative comparison of common vinylating agents in Suzuki-Miyaura, Heck, and other key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
| Vinylating Agent | Electrophile/Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Vinyl Bromide | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ | THF | 70 | 12 | 82 |
| Potassium Vinyltrifluoroborate | 4-Bromoanisole | PdCl₂/PPh₃ | Cs₂CO₃ | THF:H₂O | 80 | 12 | 72[1] |
| Vinyl Tosylate | Arylboronic acids | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | THF | 80 | - | 48-98 |
Table 2: Heck Reaction
| Vinylating Agent | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Vinyl Acetate (B1210297) | Iodouridine | - | - | - | - | - | 54[2] |
| Vinyl Nonaflate | Methyl acrylate | - | - | - | - | - | Good |
| Ethylene (B1197577) Gas | Aryl Halide | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | CH₃CN | 100 | 24 | ~60-70 |
Table 3: Other Cross-Coupling Reactions
| Reaction | Vinylating Agent | Substrate | Catalyst System | Conditions | Yield (%) |
| Stille | Vinyltributyltin | 4-Bromoanisole | Pd(PPh₃)₄ | THF, 65°C, 24h | ~90 |
| Hiyama-Denmark | Divinyltetramethyldisiloxane | 4-Bromoanisole | Pd(dba)₂ / KOSiEt₃ | THF, 80°C, 2h | 85[1] |
| Negishi | Vinylzinc bromide | Aryl bromide | Pd(OAc)₂ / SPhos | THF, RT, 16h | - |
| Kumada | Vinylmagnesium bromide | Alkenyl iodide | PdCl₂(dppf) | Et₂O, 0°C to RT, 18h | - |
In-Depth Look at Key Alternatives
Organoboron Reagents (Potassium Vinyltrifluoroborate)
Potassium vinyltrifluoroborate has emerged as a highly popular alternative due to its solid, air- and moisture-stable nature, making it significantly easier and safer to handle than gaseous vinyl bromide.[3] It participates readily in Suzuki-Miyaura cross-coupling reactions with a broad range of aryl and heteroaryl halides and triflates, exhibiting excellent functional group tolerance.[3]
Vinyl Electrophiles with Activated C-O Bonds (Vinyl Sulfonates and Acetates)
Vinyl sulfonates (e.g., nonaflates, tosylates) and vinyl acetate serve as effective "green" alternatives to vinyl bromide in transition-metal-catalyzed reactions.[2] These reagents are generally stable liquids or solids and can be employed in various cross-coupling reactions, including the Heck and Suzuki-Miyaura reactions.[2] Vinyl acetate, in particular, has been used for the efficient vinylation of sensitive substrates like iodouridine.[2]
Organotin Reagents (Vinylstannanes)
Vinylstannanes, such as vinyltributyltin, are highly effective in Stille cross-coupling reactions and are tolerant of a wide array of functional groups.[3] However, a significant drawback is the high toxicity of organotin compounds, which necessitates careful handling and purification procedures to remove tin byproducts.[3]
Organozinc Reagents (Vinylzinc Halides)
Vinylzinc reagents offer a milder and often more selective alternative to their Grignard counterparts. They exhibit excellent functional group tolerance, allowing for reactions with substrates containing esters, amides, nitriles, and ketones. Their moderated reactivity also helps to prevent unwanted side reactions.
Vinyl Sulfones
Vinyl sulfones are valuable building blocks in organic synthesis, acting as Michael acceptors and partners in cycloaddition reactions. Recent methods have focused on their synthesis from alkenes and sodium arenesulfinates under mild, room-temperature conditions, achieving high yields.
Experimental Protocols
Suzuki-Miyaura Vinylation using Potassium Vinyltrifluoroborate
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium vinyltrifluoroborate (1.5 mmol)
-
Palladium(II) chloride [bis(diphenylphosphino)ferrocene] (PdCl₂(dppf)) (0.02 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, potassium vinyltrifluoroborate, PdCl₂(dppf), and cesium carbonate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed THF and water via syringe.
-
Stir the reaction mixture and heat to 80°C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Vinylation using Ethylene Gas
Materials:
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (B52724) (CH₃CN)
-
Ethylene gas
Procedure:
-
In a suitable pressure vessel, combine the aryl halide, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add acetonitrile and triethylamine.
-
Pressurize the vessel with ethylene gas.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
After cooling and venting the ethylene, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
The crude product is purified by flash column chromatography.
Negishi Coupling using a Vinylzinc Reagent
Materials:
-
Aryl bromide (1.0 mmol)
-
Vinylzinc bromide (1.5 mmol in THF)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
SPhos (0.02 mmol)
-
Anhydrous THF (2 mL)
Procedure:
-
In a glovebox, charge a flask with Pd(OAc)₂ and SPhos.
-
Add anhydrous THF, followed by the aryl bromide.
-
Add the solution of the vinylzinc reagent dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
The reaction is quenched and worked up using standard aqueous procedures.
-
The product is purified by chromatography.[1]
Reaction Pathways and Workflows
The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions discussed, providing a visual representation of the reaction mechanisms and experimental workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Protecting Groups in Polymerization: A Comparative Guide to Optimizing Polymer Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful polymer synthesis. The choice of protecting group can significantly influence polymerization kinetics, monomer reactivity, and the final properties of the polymer. This guide provides an objective comparison of the impact of different protecting groups on polymerization activity, supported by experimental data, to inform the rational design of well-defined polymers for a range of applications, including drug delivery and biomaterials.
The presence of reactive functional groups in monomers, such as hydroxyl, amino, or carboxylic acid moieties, can interfere with polymerization processes, leading to side reactions, uncontrolled polymer growth, and a lack of well-defined polymer architectures. Protecting these functional groups prior to polymerization and subsequently removing them provides a powerful strategy to circumvent these challenges. This guide explores the effects of common protecting groups in various polymerization systems, offering a comparative analysis of their performance.
Impact of Protecting Groups on Polymerization Activity: A Tabular Comparison
The following tables summarize quantitative data from various studies, illustrating the influence of protecting groups on key polymerization parameters such as molecular weight (Mn), polydispersity index (PDI), and monomer conversion.
Table 1: Atom Transfer Radical Polymerization (ATRP) of 2-Hydroxyethyl Acrylate (B77674) (HEA)
| Protecting Group | Monomer | Initiator | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |
| None | HEA | Methyl 2-bromopropionate | 10,800 | 1.25 | >95 | [1][2][3][4] |
| Trimethylsilyl (B98337) (TMS) | TMS-HEA | Methyl 2-bromopropionate | 21,400 | 1.15 | 92 | [1] |
As shown in Table 1, the ATRP of 2-hydroxyethyl acrylate (HEA) can proceed in a controlled manner without a protecting group, yielding polymers with low polydispersity.[1][2][3][4] However, the use of a trimethylsilyl (TMS) protecting group on the hydroxyl functionality can also lead to well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[1]
Table 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Dopamine (B1211576) Methacrylamide (B166291) (DMA)
| Protecting Group | Monomer | RAFT Agent | Mn ( g/mol ) | PDI (Mw/Mn) | Observations | Reference |
| Acetonide | Acetonide-protected DMA (ADMA) | Trithiocarbonate | Not Reported | Not Reported | Controlled polymerization, reactivity ratios determined | [5] |
| None | DMA | Not Applicable (Free Radical) | 2,500 - 15,000 | ~2.0 - 2.9 | Crosslinking observed at higher DMA content | [6][7] |
The data in Table 2 highlights the utility of protecting groups in achieving controlled polymerization of functional monomers like dopamine methacrylamide (DMA). The acetonide protecting group enables a controlled RAFT polymerization.[5] In contrast, the direct free radical polymerization of unprotected DMA can lead to broader polydispersity and potential crosslinking due to the reactivity of the catechol group.[6][7]
Table 3: Ring-Opening Polymerization (ROP) of Amino Acid N-Carboxyanhydrides (NCAs)
| Protecting Group | Monomer Type | Deprotection Method | Key Advantages | Reference |
| tert-Butoxycarbonyl (Boc) | Amino Acid NCA | Acid (e.g., TFA) | Orthogonal to Cbz, stable to bases and nucleophiles | [8][9][10] |
| Benzyloxycarbonyl (Cbz) | Amino Acid NCA | Catalytic Hydrogenolysis | Orthogonal to Boc, stable to acidic and basic conditions | [8][9][10] |
In the context of polypeptide synthesis via ROP of NCAs, the choice between Boc and Cbz protecting groups is often dictated by the desired deprotection strategy and the presence of other functional groups in the monomer.[10] Their orthogonality is a key advantage in complex syntheses, allowing for selective deprotection.[8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the polymerization of protected monomers.
Protocol 1: ATRP of 2-Trimethylsilyloxyethyl Acrylate (TMS-HEA)
-
Monomer Preparation: 2-Hydroxyethyl acrylate (HEA) is reacted with chlorotrimethylsilane (B32843) in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to yield 2-trimethylsilyloxyethyl acrylate (TMS-HEA). The product is purified by distillation.
-
Polymerization: In a typical experiment, CuBr is added to a Schlenk flask, which is then sealed and degassed. Degassed TMS-HEA, methyl 2-bromopropionate (initiator), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand) are added via syringe. The reaction mixture is stirred at a controlled temperature (e.g., 90°C).
-
Characterization: Samples are withdrawn at timed intervals to monitor monomer conversion by ¹H NMR spectroscopy. The molecular weight and polydispersity of the resulting polymer are determined by size exclusion chromatography (SEC).
-
Deprotection: The TMS protecting group is removed by treating the polymer with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by acidic hydrolysis to yield poly(2-hydroxyethyl acrylate).[1]
Protocol 2: RAFT Copolymerization of Acetonide-Protected Dopamine Methacrylamide (ADMA) and Methyl Methacrylate (MMA)
-
Monomer Synthesis: Dopamine is reacted with methacrylic anhydride (B1165640) to form dopamine methacrylamide (DMA). The catechol group of DMA is then protected with an acetonide group.[5]
-
Polymerization: A series of polymerizations are carried out with varying feed ratios of ADMA and MMA. The monomers, a RAFT agent (e.g., a trithiocarbonate), and an initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., dioxane). The solutions are degassed and heated to initiate polymerization.
-
Analysis: The reactions are quenched at low conversions (<10%). The monomer conversions are determined by ¹H NMR spectroscopy to calculate the reactivity ratios using methods such as Fineman-Ross or Kellen-Tudos.[5]
-
Deprotection: The acetonide protecting group can be removed under acidic conditions to reveal the catechol functionality.
Visualizing the Workflow and Logic
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in assessing the impact of protecting groups.
Figure 1: A generalized workflow for assessing the impact of protecting groups on polymerization.
The diagram illustrates the two main pathways: direct polymerization of an unprotected functional monomer and the protection-polymerization-deprotection sequence. This visual representation clarifies the additional steps required when employing a protecting group strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 5. soficdt.webspace.durham.ac.uk [soficdt.webspace.durham.ac.uk]
- 6. Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Quantitative Analysis of Protodeboronation Rates in Boronic Acids
For researchers, scientists, and professionals in drug development, understanding the stability of boronic acids is paramount. One of the most significant degradation pathways is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] The rate of this undesired side reaction can significantly impact the efficiency of synthetic procedures like the Suzuki-Miyaura cross-coupling.[1][2] This guide provides a quantitative comparison of protodeboronation rates for various boronic acids, details the experimental protocols for their measurement, and illustrates the underlying mechanistic pathways.
Quantitative Comparison of Protodeboronation Rates
The propensity of a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions, particularly pH.[3] The following table summarizes the half-lives (t½) for the protodeboronation of a selection of arylboronic acids under specific basic conditions, offering a clear comparison of their relative stabilities. The data reveals a vast range in reactivity, with half-lives spanning from milliseconds to months.[4][5]
| Boronic Acid | Half-life (t½) at 70 °C, pH > 13 (in 1:1 H₂O/dioxane) |
| Phenylboronic acid | ~ 6.5 months |
| 3,5-Dinitrophenylboronic acid | Orders of magnitude more stable than polyfluoro-analogs |
| 2-Pyridylboronic acid | ~ 27 seconds (at pH 7) |
| 5-Thiazolylboronic acid | ~ 25-50 seconds (at pH 7) |
| 2,6-Difluorophenylboronic acid | ~ 5 seconds |
| Pentafluorophenylboronic acid | ~ 2.6 milliseconds |
| Other Polyfluorinated Isomers | Half-lives spanning <3 ms (B15284909) to 6.5 months |
Note: Data compiled from studies by Cox, Lloyd-Jones, and colleagues.[3][4][6] The rates for pyridyl and thiazolyl derivatives are shown at pH 7, where they exhibit rapid fragmentation.[3]
Experimental Protocols
The quantitative kinetic data for protodeboronation are determined using a range of sophisticated analytical techniques tailored to the reaction timescale. A common set of conditions for these studies involves a 1:1 mixture of water and 1,4-dioxane (B91453) at a controlled temperature, typically 70 °C, across a wide pH range (1-13).[1][6]
1. In-situ NMR Spectroscopy: For reactions with half-lives ranging from minutes to hours, Nuclear Magnetic Resonance (NMR) spectroscopy is the method of choice.[5][7]
-
Procedure: A sample of the boronic acid is prepared in the chosen solvent system within an NMR tube. The reaction is initiated, often by the addition of a base or acid to adjust the pH. A series of ¹H, ¹⁹F, or ¹¹B NMR spectra are then acquired at regular intervals.[5]
-
Data Analysis: The progress of the reaction is monitored by integrating the signals corresponding to the starting boronic acid and the protodeboronated product over time.[8] An internal standard is often included for accurate quantification.[7] This time-course data is then used to calculate the pseudo-first-order rate constant (k_obs).[6]
2. Stopped-Flow and Quenched-Flow Techniques: For rapid reactions with half-lives in the second to millisecond range, specialized rapid-mixing techniques are required.[4][5]
-
Stopped-Flow: Solutions of the boronic acid and the reaction initiator (e.g., a strong base) are rapidly mixed, and the reaction progress is monitored in real-time using a suitable detection method, such as ATR-FTIR or NMR spectroscopy.[5][9] Stopped-flow ¹⁹F NMR, for instance, has been used to study the kinetics of highly reactive polyfluorinated arylboronic acids with sub-second half-lives.[9]
-
Quenched-Flow: This method involves mixing the reactants for a precise duration, after which the reaction is abruptly stopped (quenched), typically by a rapid change in pH. The composition of the quenched sample is then analyzed offline using techniques like NMR.[4][5]
General Mechanistic Pathways for Protodeboronation
Protodeboronation can proceed through multiple distinct pathways, with the dominant mechanism being highly dependent on the pH of the medium and the electronic nature of the boronic acid.[1] A general kinetic model describes at least five to seven different pathways.[1][3][10] The key mechanisms for simple arylboronic acids are acid-catalyzed and base-catalyzed protodeboronation.
References
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ekwan.github.io [ekwan.github.io]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Vinylboronic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides crucial safety and logistical information for the proper disposal of vinylboronic acid, a compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
Before commencing any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its derivatives. While specific data for this compound itself is limited in the provided results, related compounds like 2-vinylphenylboronic acid are known to cause skin and eye irritation.[1][2] Therefore, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[3]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[2][3]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[4]
-
Waste Identification and Segregation :
-
Designate a specific, clearly labeled waste container for this compound waste.[4][5]
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Containerization :
-
Use a chemically compatible container with a secure, leak-proof lid (e.g., high-density polyethylene (B3416737) [HDPE] or glass).[4][5][6]
-
For solutions, indicate the solvent and approximate concentration on the label.[5]
-
Ensure the exterior of the container remains clean and free from contamination.[6]
-
Keep the waste container tightly closed except when adding waste.[4][6]
-
-
Storage :
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[3][4]
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][7]
-
-
Arranging for Professional Disposal :
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.[4]
-
In-Lab Neutralization (with Caution)
For small quantities of some simple boronic acids, in-lab neutralization to a less hazardous state may be an option, but this should only be performed if explicitly permitted by your institution and local regulations.[3][8] This procedure should be conducted in a fume hood while wearing all required PPE.[3]
Illustrative Neutralization Protocol (for weak acids, seek EHS approval before applying to this compound):
-
If neutralizing a solid, dissolve it in a minimal amount of water.
-
Slowly add a mild base, such as sodium bicarbonate (baking soda), to the solution.[8]
-
Monitor the pH of the solution using a pH strip or a calibrated pH meter.
-
Continue adding the basic solution until the pH is within a neutral range (typically 5.5 - 9.0).[3][5]
-
Even after neutralization, consult with your EHS department for final disposal procedures, as drain disposal may not be permitted.[3][8]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Potential Drain Disposal | Neutral pH range (typically 5.5 - 9.0), only if permitted by local regulations. | [3][5] |
| Quantity for Potential Drain Disposal | Generally limited to very small quantities (e.g., <100 mL) of dilute, non-hazardous solutions, and only with explicit local authorization. | [5] |
| Waste Container Fill Level | Do not fill over 90% of the container's capacity. | [6] |
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Vinylboronic acid
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Vinylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound was not uniformly available across all sources, data from structurally related compounds like this compound pinacol (B44631) ester and other boronic acids indicate that it should be handled as a potentially hazardous substance. Key hazards include:
-
Skin and Eye Irritation : May cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[3][4][5][6]
-
Flammability : Some forms, like the pinacol ester, are flammable liquids and vapors.[7][8]
-
Allergic Skin Reaction : May cause an allergic skin reaction.[7]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect eyes from contact, which can cause serious irritation.[5][6][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn.[5][9] Inspect gloves for any damage before use.[9][10] | To prevent skin contact and potential irritation or allergic reactions.[5][9] |
| Body Protection | A flame-resistant laboratory coat should be worn and fully fastened.[9] For larger quantities, a chemical-resistant apron is advised.[5] | To protect skin from accidental splashes or spills.[5][6][9] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5][11] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[5][9] | To prevent the inhalation of harmful dust or vapors that can cause respiratory tract irritation.[3][5][9] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[5][9]
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[5][11][12]
-
The work area should be clean and free of clutter.[9]
-
Keep the container of this compound tightly closed when not in use.[1][7][11]
-
-
Handling :
-
Don all required PPE as outlined in the table above before handling the chemical.
-
Avoid all personal contact, including the inhalation of dust or vapors.[5][7]
-
When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[9]
-
If the material is air-sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Use non-sparking tools and ground all equipment to prevent static discharge, especially with flammable forms.[7][11]
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5][7][9]
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of any contaminated PPE. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][7]
-
Spill Management
In the event of a spill, follow these procedural steps:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5][7] Avoid raising dust.[5]
-
Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5] Do not pour waste down the drain.[5]
-
Contaminated Materials : Dispose of contaminated gloves, absorbent materials, and other items in a sealed container clearly marked as hazardous waste.[4][11]
-
Regulatory Compliance : All disposal must be in accordance with local, state, and federal regulations.[11] Contact your institution's environmental health and safety department for specific guidance.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | CAS#:4363-34-2 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
